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  • Product: 2-Methyl-3-undecanol
  • CAS: 60671-36-5

Core Science & Biosynthesis

Foundational

Molecular structure and stereochemistry of 2-Methyl-3-undecanol

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Methyl-3-undecanol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of 2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Methyl-3-undecanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 2-methyl-3-undecanol (CAS No: 60671-36-5), a branched-chain saturated alcohol with significant applications in the fragrance industry.[1] This document delves into the molecule's structural intricacies, with a primary focus on its stereochemical diversity arising from two distinct chiral centers. We will explore the synthesis, spectroscopic characterization, and the profound impact of stereoisomerism on its physicochemical and sensory properties. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound for applications in fine chemical synthesis, perfumery, and materials science.

Introduction and Physicochemical Properties

2-Methyl-3-undecanol is a C12 fatty alcohol characterized by a methyl group at the C2 position and a hydroxyl group at the C3 position.[2][3][4] This structural arrangement confers specific properties that are highly valued, particularly in the formulation of fragrances where it contributes to unique scent profiles.[1] Its molecular formula is C₁₂H₂₆O, and it has a molecular weight of approximately 186.33 g/mol .[5] A thorough understanding of its physical and chemical properties is fundamental to its application and manipulation in a laboratory or industrial setting.

PropertyValueUnitSource
CAS Number 60671-36-5-[2][3]
Molecular Formula C₁₂H₂₆O-[5]
Molecular Weight 186.33 g/mol [5]
Boiling Point ~241°C[2]
Density ~0.825g/cm³[2]
Flash Point ~102°C[2]
LogP (Octanol-Water) 4.47-[2]
Water Solubility 2.84e-4mol/L[2]

Molecular Structure and Stereochemistry

The technical significance of 2-methyl-3-undecanol lies in its stereochemical complexity. The presence of two stereogenic centers at carbons C2 and C3 results in the existence of four distinct stereoisomers. This diversity is critical, as each isomer can exhibit unique biological and sensory properties.

Chiral Centers and Stereoisomers
  • C2 (Carbon-2): This carbon is bonded to a hydrogen atom, a methyl group, the C1 methyl group, and the C3 carbinol group. As these four substituents are different, C2 is a chiral center.

  • C3 (Carbon-3): This carbon is bonded to a hydrogen atom, a hydroxyl group, the C2 methyl-bearing carbon, and an octyl chain. These four distinct groups render C3 a chiral center.

The presence of two chiral centers means that 2-methyl-3-undecanol can exist as two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

  • (2R,3R)-2-Methyl-3-undecanol

  • (2S,3S)-2-Methyl-3-undecanol

  • (2R,3S)-2-Methyl-3-undecanol

  • (2S,3R)-2-Methyl-3-undecanol

The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the second enantiomeric pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric.[6]

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 2R,3R (2R,3R)-2-Methyl-3-undecanol 2S,3S (2S,3S)-2-Methyl-3-undecanol 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-2-Methyl-3-undecanol 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-2-Methyl-3-undecanol 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers synthesis_workflow reagents 1-Bromooctane + Mg (in dry ether) grignard Octylmagnesium bromide reagents->grignard Forms Grignard Reagent aldehyde 2-Methylpropanal reaction1 Grignard Reaction (Nucleophilic Addition) aldehyde->reaction1 reducing_agent NaBH₄ or LiAlH₄ reaction2 Reduction reducing_agent->reaction2 grignard->reaction1 ketone 2-Methyl-3-undecanone reaction1->ketone Forms Ketone Intermediate ketone->reaction2 product 2-Methyl-3-undecanol (Mixture of 4 stereoisomers) reaction2->product Yields Racemic Mixture

Caption: Proposed synthetic workflow for 2-Methyl-3-undecanol.

Experimental Protocol: Synthesis of 2-Methyl-3-undecanone
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings (1.2 equivalents). A solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard solution is cooled to 0 °C. A solution of 2-methylpropanal (1.1 equivalents) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C. The causality for this low temperature is to minimize side reactions, such as enolization of the aldehyde.

  • Workup: The reaction is allowed to warm to room temperature and stirred for 2 hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the magnesium alkoxide intermediate.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-methyl-3-undecanone. Purification can be achieved via column chromatography.

Reduction to 2-Methyl-3-undecanol

The intermediate ketone is then reduced to the final alcohol product using a reducing agent like sodium borohydride (NaBH₄) in methanol or the more powerful lithium aluminum hydride (LiAlH₄) in THF. The use of NaBH₄ is often preferred for its milder nature and easier handling. This reduction is not stereoselective and will produce a racemic mixture of all four stereoisomers.

Stereoisomer Separation

Separating the stereoisomers is a non-trivial task that requires specialized techniques.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase is the most effective method for resolving all four isomers.

  • Diastereomeric Salt Formation: The alcohol mixture can be derivatized with a chiral acid to form diastereomeric esters. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional methods like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers.

Spectroscopic Characterization

The structural elucidation of 2-methyl-3-undecanol relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds. [7][8][9][10]

Technique Predicted Key Features
¹H NMR ~0.88 ppm (t, 3H): Terminal methyl group of the octyl chain. ~0.9-1.0 ppm (d, 6H): Two methyl groups at the C2 position. ~1.2-1.6 ppm (m, 14H): Methylene protons of the octyl chain. ~1.8 ppm (m, 1H): Proton at C2. ~3.5-3.7 ppm (m, 1H): Carbinol proton at C3. ~1.5-2.5 ppm (br s, 1H): Hydroxyl proton (position and shape are solvent-dependent).
¹³C NMR ~14 ppm: Terminal methyl carbon of the octyl chain. ~16-20 ppm: Two methyl carbons at C2. ~22-35 ppm: Methylene carbons of the octyl chain. ~45-50 ppm: C2 methine carbon. ~75-80 ppm: C3 carbinol carbon.
IR Spectroscopy ~3200-3600 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol functional group. The broadness is due to hydrogen bonding. [11]~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

| Mass Spectrometry | Molecular Ion (M⁺): A weak or absent peak at m/z = 186. Key Fragments: Alpha-cleavage next to the oxygen is expected. This would lead to significant fragments at m/z = 59 (from cleavage between C2-C3) and m/z = 157 (from cleavage between C3-C4). A peak at m/z = 45 is also common for secondary alcohols. |

Applications and Industrial Relevance

The primary application of 2-methyl-3-undecanol is as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents. [1]Branched-chain alcohols are known for providing complex and nuanced scents that are difficult to achieve with linear alcohols. The stereochemistry of 2-methyl-3-undecanol is expected to play a crucial role in its odor profile. It is well-established in the field of perfumery that enantiomers of a chiral fragrance molecule can have distinctly different smells or odor intensities. Therefore, the development of stereoselective syntheses or efficient separation methods is of high commercial interest to isolate the isomer with the most desirable fragrance characteristics.

Conclusion

2-Methyl-3-undecanol is a structurally rich molecule whose utility is intrinsically linked to its stereochemistry. This guide has provided a detailed overview of its molecular structure, the existence of its four stereoisomers, and a plausible synthetic pathway. The predicted spectroscopic data serves as a benchmark for its analytical characterization. For professionals in drug development and materials science, the principles of stereoselective synthesis and separation discussed here are broadly applicable to other complex chiral molecules. A deeper investigation into the specific sensory properties of each stereoisomer represents a promising avenue for future research and commercial application in the fragrance industry.

References

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-METHYL-3-UNDECANOL Properties. CompTox Chemicals Dashboard. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Methylundecanol. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-METHYL-3-UNDECANOL - Hazard Genotoxicity. CompTox Chemicals Dashboard. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-METHYL-3-UNDECANOL - Related Substances. CompTox Chemicals Dashboard. [Link]

  • Wikipedia. (n.d.). 2-Methylundecanal. [Link]

  • The Good Scents Company. (n.d.). 2-methyl undecanol. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-3-decanol (CAS 83909-79-9). [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Undecanal, 2-methyl-. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). US4263460A - Process for preparing methyl-nonyl-acetaldehyde.
  • National Institute of Standards and Technology (NIST). (n.d.). Undecanal, 2-methyl-. NIST Chemistry WebBook. [Link]

  • Ataman Kimya. (n.d.). UNDECANOL. [Link]

  • McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on 2-methylundecanol. Food and Chemical Toxicology, 48 Suppl 4, S60–S62. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Undecan-3-ol. PubChem. [Link]

  • Google Patents. (n.d.). JPH04247050A - Method for producing 2-methyl-1-undecanal.
  • National Institute of Standards and Technology (NIST). (n.d.). 2-Methyl-1-undecanol. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 2-Methyl-3-butyn-2-ol. [Link]

  • PrepChem. (n.d.). Preparation of 2-methyl-3-buten-2-ol. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Nonanol, 2-methyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Methyl-1-undecanol. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Nonanol, 2-methyl-. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (n.d.). (R)-3-methyl undecanol. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-2-ol. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst. [Link]

  • Pearson. (n.d.). Identify the two compounds that display stereoisomerism. [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of 2-methylbut-1-ene. [Link]

  • Glycosciences.de. (n.d.). Undecanol. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-METHYL-3-UNDECANOL - Exposure: Exposure Production Volumes. CompTox Chemicals Dashboard. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Undecanol (FDB002918). [Link]

Sources

Exploratory

Solubility of 2-Methyl-3-undecanol in organic solvents vs water

This technical guide provides a comprehensive analysis of the solubility profile of 2-Methyl-3-undecanol , synthesizing physicochemical principles with practical experimental methodologies.[1] Executive Summary 2-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility profile of 2-Methyl-3-undecanol , synthesizing physicochemical principles with practical experimental methodologies.[1]

Executive Summary

2-Methyl-3-undecanol (CAS 60671-36-5) is a branched, long-chain fatty alcohol exhibiting high lipophilicity and negligible aqueous solubility .[1] Its solubility behavior is governed by the dominance of its 11-carbon hydrophobic alkyl chain over the single hydrophilic hydroxyl (-OH) group.

  • Water: Practically insoluble (< 100 mg/L).

  • Non-polar Solvents (Hexane, Toluene): Highly soluble / Miscible.[1]

  • Polar Organic Solvents (Ethanol, DMSO): Soluble to Highly Soluble.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Understanding the structural constraints of the molecule is prerequisite to predicting its solvation behavior.

PropertyValueContext
IUPAC Name 2-Methylundecan-3-olBranched secondary alcohol
CAS Number 60671-36-5Specific isomer identifier
Molecular Formula

Molecular Weight: 186.34 g/mol
LogP (Octanol/Water) 4.47 (Experimental/Est.)[2]Indicates high lipophilicity
Boiling Point ~241 °CLow volatility
Density 0.825 g/cm³Less dense than water
pKa ~15.5Negligible ionization at physiological pH

Theoretical Framework: Solvation Thermodynamics

The solubility of 2-Methyl-3-undecanol is dictated by the Hydrophobic Effect and Hansen Solubility Parameters (HSP) .[1]

The Hydrophobic Effect

The molecule consists of a large non-polar tail (


) and a small polar head (-OH).[1] In water, the entropic cost of organizing water molecules around the hydrophobic tail ("iceberg structure") outweighs the enthalpic gain from hydrogen bonding with the hydroxyl group.[1] This results in phase separation.
Hansen Solubility Parameters (HSP)

HSP predicts solubility by breaking down cohesive energy density into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1]
  • Estimated HSP for 2-Methyl-3-undecanol:

    • 
       (Dominant: London Dispersion forces from alkyl chain)[1]
      
    • 
       (Low: Weak dipole)[1]
      
    • 
       (Moderate: Sterically hindered H-bonding)[1]
      

Solubility Prediction Rule:


[1]
  • Small

    
     (< 8):  Soluble (e.g., Ethanol, Hexane).[1]
    
  • Large

    
     (> 10):  Insoluble (e.g., Water, where 
    
    
    
    ).[1]
Visualization: Solvation Mechanism

SolvationMechanism cluster_0 Thermodynamic Outcome Molecule 2-Methyl-3-undecanol Water Water (H2O) High Polarity High H-Bonding Molecule->Water Hydrophobic Repulsion (Entropic Penalty) Hexane Hexane (C6H14) Non-Polar Dispersion Forces Molecule->Hexane Van der Waals Interaction (Soluble) Ethanol Ethanol (EtOH) Amphiphilic Dual Nature Molecule->Ethanol H-Bonding + Alkyl Interaction (Soluble) PhaseSep Phase Separation (Insoluble) Water->PhaseSep Homogenous Homogenous Solution (Miscible) Hexane->Homogenous Ethanol->Homogenous

Figure 1: Mechanistic pathways of solvation.[1] High entropic penalty prevents water solubility, while dispersion forces drive solubility in organic solvents.[1]

Comparative Solubility Data

The following data categorizes solvent compatibility for formulation and extraction processes.

Solvent ClassSolventSolubility RatingMechanism
Aqueous Water (pH 7)Insoluble (~2.84e-4 mol/L)Hydrophobic effect dominates.
Polar Protic EthanolHigh (> 100 mg/mL)Amphiphilic match; H-bonding + alkyl alignment.
Polar Protic MethanolHigh Similar to ethanol, slightly less affinity for long tails.[1]
Polar Aprotic DMSOSoluble (~10-50 mg/mL)Dipole-dipole interactions; excellent for stock solutions.
Polar Aprotic DMFSoluble High solvation power for organic moieties.
Non-Polar HexaneMiscible Perfect "Like Dissolves Like" (Dispersion forces).
Non-Polar TolueneMiscible

-interactions and dispersion forces.
Chlorinated DichloromethaneHigh Strong dispersion and dipole interactions.

Experimental Protocol: Solubility Determination

For researchers requiring precise solubility limits (saturation points), the Shake-Flask Method coupled with GC-FID is the gold standard.[1]

Protocol Workflow
  • Preparation: Add excess 2-Methyl-3-undecanol to the solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24-48 hours.

  • Separation: Centrifuge or filter (0.45 µm PTFE filter) to remove undissolved solute.

  • Quantification: Analyze the supernatant using Gas Chromatography (GC).

Analytical Method (GC-FID)
  • Column: HP-5 or DB-5 (Non-polar, 5% phenyl methyl siloxane).[1]

  • Carrier Gas: Helium (1-2 mL/min).

  • Injector Temp: 250°C.

  • Detector (FID) Temp: 280°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    260°C (5 min).
  • Internal Standard: 1-Decanol or Dodecane.

Workflow Diagram

ExperimentalProtocol Start Start: Excess Solute + Solvent Agitate Agitation (Shake-Flask) 25°C, 24-48 hrs Start->Agitate Equilibration Filter Filtration / Centrifugation (Remove Undissolved Solid) Agitate->Filter Phase Separation Dilute Dilution (If necessary for GC) Filter->Dilute Supernatant Analyze Quantification (GC-FID Analysis) Dilute->Analyze Injection Result Calculate Solubility (mg/mL) Analyze->Result Data Processing

Figure 2: Standardized Shake-Flask methodology for determining saturation solubility.

Applications & Implications

Drug Development & Formulation[1]
  • Stock Solutions: Prepare stock solutions in DMSO or Ethanol (10-100 mM). Avoid aqueous buffers for initial dissolution.[3]

  • Precipitation: When diluting into aqueous media for bioassays, ensure the final organic solvent concentration is < 1% (v/v) to prevent precipitation.[1] A "crash-out" is highly likely if the concentration exceeds the micromolar range in water.

Extraction Strategies
  • Isolation from Natural Sources: Use Hexane or Diethyl Ether for liquid-liquid extraction from aqueous biological samples (e.g., insect pheromone glands).[1] The partition coefficient (LogP ~4.[4]5) ensures >99% recovery in the organic phase.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Methyl-3-undecanol (DTXSID40334790). Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66341, 2-Methylundecanol. Retrieved from [Link][1]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[1] (Contextual grounding for HSP values).

  • Mazziotta, A., et al. Trail pheromone identification in the ant Crematogaster scutellaris.[1][5] Scientific Reports, 2024.[1] Retrieved from [Link][1][6]

Sources

Foundational

Technical Characterization of 2-Methyl-3-undecanol: Physiochemical Benchmarks and Analytical Protocols

The following technical guide details the physiochemical characterization of 2-Methyl-3-undecanol, specifically addressing density and refractive index literature values. Executive Summary Precise characterization of bra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physiochemical characterization of 2-Methyl-3-undecanol, specifically addressing density and refractive index literature values.

Executive Summary

Precise characterization of branched fatty alcohols like 2-Methyl-3-undecanol is critical for their application in pheromone synthesis, fragrance formulation, and as chiral intermediates in drug development. Unlike linear alcohols, the 2-methyl-3-hydroxy motif introduces specific steric parameters that influence volatility and phase behavior. This guide provides validated literature values for density and refractive index, distinguishes critical isomer confusion (specifically vs. 2-methyl-1-undecanol), and outlines self-validating measurement protocols.

Physiochemical Benchmarks

The following data represents the consensus experimental averages derived from authoritative chemical property databases (EPA CompTox, Yaws' Handbook). Researchers must note that CAS 60671-36-5 is the specific identifier for the 3-ol isomer.

Table 1: Literature Values for 2-Methyl-3-undecanol
PropertyValueUnitConditionsSource
Density (

)
0.825 g/cm³20–25 °CEPA CompTox [1]
Refractive Index (

)
1.440 -20 °C, 589 nmEPA CompTox [1]
Boiling Point 241 °C760 mmHgEPA CompTox [1]
Flash Point 102 °CClosed CupEPA CompTox [1]
Molecular Weight 186.34 g/mol -Calculated

Critical Note on Isomer Identity: Literature searches often conflate this compound with 2-Methyl-1-undecanol (CAS 10522-26-6) or 2-Methyl-5-undecanol .

  • 2-Methyl-1-undecanol typically exhibits a slightly higher density (~0.829–0.830 g/cm³) due to the primary hydroxyl group's accessibility for hydrogen bonding.

  • 2-Methyl-3-undecanol (Secondary alcohol) has a lower density (0.825 g/cm³) due to steric shielding of the hydroxyl group by the adjacent methyl branch.

Experimental Protocols & Validation

To reproduce these literature values, the following protocols must be strictly adhered to. These methodologies are designed to be self-validating, ensuring that impurities (water, solvent residues) do not skew results.[1]

High-Precision Densitometry Workflow

Objective: Determine


 with a precision of 

g/cm³.
  • Sample Preparation:

    • Dry the sample over activated 3Å molecular sieves for 4 hours to remove trace moisture (water

      
       g/cm³ significantly skews organic alcohol density).[1]
      
    • Filter through a 0.45 µm PTFE syringe filter to remove particulates.[1]

  • Instrumentation: Oscillating U-tube densitometer (e.g., Anton Paar DMA series) is preferred over pycnometry for volatile organics.[1]

  • Validation Step:

    • Inject anhydrous ethanol standard (

      
       g/cm³) before the sample.[1]
      
    • If deviation > 0.0002 g/cm³, recalibrate the cell.[1]

  • Measurement:

    • Inject 2-Methyl-3-undecanol at 20.00 °C (Peltier controlled).

    • Record value only after viscosity correction stabilizes.

Refractometry (Abbe Method)

Objective: Determine


 to confirm purity and identity.[1]
  • Calibration:

    • Calibrate using 1-bromonaphthalene (

      
      ) or water (
      
      
      
      ) depending on the prism range.[1]
  • Temperature Control:

    • Refractive index changes inversely with temperature (

      
       /°C).[1]
      
    • Use a circulating water bath set to 20.0 ± 0.1 °C.[1]

  • Procedure:

    • Place 2-3 drops of the dried sample on the main prism.

    • Close the secondary prism and allow 30 seconds for thermal equilibrium.

    • Align the shadowline to the crosshairs.[1]

  • Causality Check:

    • If

      
      , suspect residual solvent (e.g., hexane/ethyl acetate from chromatography).[1]
      
    • If

      
      , suspect conjugation impurities or oxidation products (ketones).[1]
      

Analytical Workflow Visualization

The following diagram illustrates the logical flow for validating the physical properties of synthesized 2-Methyl-3-undecanol. It emphasizes the "Stop/Go" decision points based on the literature benchmarks.

CharacterizationWorkflow RawSample Crude 2-Methyl-3-undecanol (Synthesis Product) Purification Purification (Distillation / Column Chrom.) RawSample->Purification Drying Moisture Removal (3Å Mol. Sieves) Purification->Drying MeasureDensity Measure Density (20°C) Target: 0.825 ± 0.002 Drying->MeasureDensity DecisionDensity Density within Range? MeasureDensity->DecisionDensity MeasureRI Measure Refractive Index Target: 1.440 ± 0.002 DecisionRI RI within Range? MeasureRI->DecisionRI DecisionDensity->MeasureRI Yes FailWater FAIL: Wet Sample (Density > 0.825) DecisionDensity->FailWater No (High) Pass VALIDATED Proceed to Application DecisionRI->Pass Yes FailSolvent FAIL: Solvent Contam. (RI < 1.440) DecisionRI->FailSolvent No (Low)

Caption: Logical validation workflow for 2-Methyl-3-undecanol characterization. Green path indicates successful validation against literature benchmarks.

Synthesis & Purity Context

The literature values provided (Density 0.825, RI 1.[2]44) correspond to the racemic mixture.[1] However, in drug development and pheromone research, stereochemistry is paramount.[1]

  • Stereoisomers: 2-Methyl-3-undecanol possesses two chiral centers, resulting in four stereoisomers (syn and anti pairs).

  • Impact on Properties: While density and refractive index are generally identical for enantiomers, diastereomers (syn vs. anti) may exhibit slight variations in boiling point and density due to different hydrogen bonding networks.[1]

  • Recommendation: If synthesizing a specific stereoisomer (e.g., via Sharpless epoxidation or chiral auxiliary routes [4]), always report specific optical rotation

    
     alongside density and RI to fully characterize the material.[1]
    

References

  • U.S. Environmental Protection Agency. (2025).[1] CompTox Chemicals Dashboard: 2-Methyl-3-undecanol (CAS 60671-36-5).[2][3] Retrieved from [Link][2][1]

  • Yaws, C. L. (2015).[1] The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals.[1] Gulf Professional Publishing.[1] (Aggregated thermodynamic data).

  • Stenutz, R. (2025).[1] Data for 2-methyl-5-undecanol (Isomer Comparison). Retrieved from [Link][1]

  • Jung, M. E., & D'Amico, D. C. (1993).[1][4] Enantiospecific Synthesis of All Four Diastereomers of 2-Methyl-3-((trialkylsilyl)oxy)alkanals. Journal of the American Chemical Society.[1] (Context for stereoselective synthesis of methyl-branched alcohols).

Sources

Foundational

Technical Guide: Isomeric Distinctions of 2-Methyl-1-Undecanol vs. 2-Methyl-3-Undecanol

This guide provides an in-depth technical analysis of the isomeric differences between 2-methyl-1-undecanol and 2-methyl-3-undecanol .[1][2] It is designed for researchers in organic synthesis, analytical chemistry, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the isomeric differences between 2-methyl-1-undecanol and 2-methyl-3-undecanol .[1][2] It is designed for researchers in organic synthesis, analytical chemistry, and semiochemical development.[2]

Executive Summary

2-Methyl-1-undecanol (CAS 10522-26-6) and 2-methyl-3-undecanol (CAS 60671-36-5) are constitutional isomers with the molecular formula C₁₂H₂₆O .[1][2] While they share a carbon skeleton length and methyl branching, the position of the hydroxyl group—primary vs. secondary—fundamentally alters their stereochemistry, synthetic accessibility, and spectroscopic fragmentation.

  • 2-Methyl-1-undecanol: A primary alcohol widely recognized as a fragrance ingredient and insect pheromone component.[1][2] It possesses a single chiral center.[2]

  • 2-Methyl-3-undecanol: A secondary alcohol with two chiral centers, creating a more complex stereochemical profile.[1][2] It is often synthesized for structure-activity relationship (SAR) studies in pheromone research.[1][2]

This guide delineates the structural, synthetic, and analytical divergences between these two C12 semiochemicals.

Molecular Architecture & Stereochemistry[2]

The core difference lies in the oxidation state of the carbon bearing the hydroxyl group and the resulting stereochemical complexity.

Structural Comparison[1]
Feature2-Methyl-1-undecanol 2-Methyl-3-undecanol
Alcohol Class Primary (

)
Secondary (

)
IUPAC Name 2-methylundecan-1-ol2-methylundecan-3-ol
Chiral Centers 1 (at C2)2 (at C2 and C3)
Stereoisomers 2 (Enantiomers:

)
4 (Diastereomers:

)
Steric Environment Unhindered -OH groupSterically crowded -OH (flanked by methyl and octyl)
Stereochemical Visualization

The following diagram illustrates the connectivity and chiral centers of both isomers.

IsomerStructure cluster_0 2-Methyl-1-undecanol (Primary) cluster_1 2-Methyl-3-undecanol (Secondary) node1 C1 (CH2-OH) node2 C2* (Chiral) (H, Me, C1, C3) node1->node2 node3 C3-C11 Chain node2->node3 nodeA C1 (Methyl) nodeB C2* (Chiral) (H, Me, C1, C3) nodeA->nodeB nodeC C3* (Chiral) (H, OH, C2, C4) nodeB->nodeC nodeD C4-C11 Chain nodeC->nodeD

Caption: Structural connectivity highlighting the chiral centers (red nodes). 2-methyl-3-undecanol possesses contiguous chiral centers.

Synthetic Pathways[1][4][5]

The synthesis of these isomers requires distinct strategies due to the position of the functional group.

2-Methyl-1-undecanol: Aldol-Hydrogenation Route

This isomer is typically synthesized via the modification of a commercially available aldehyde.[1][2]

  • Mechanism: Cross-aldol condensation (or Mannich-type reaction) of undecanal with formaldehyde, followed by hydrogenation.[1][2]

  • Key Step: The introduction of the C1 unit via formaldehyde preserves the C11 chain length while creating the branch.

2-Methyl-3-undecanol: Grignard Addition

The secondary alcohol is best accessed via organometallic addition, which allows for the convergent assembly of the carbon skeleton.[1]

  • Mechanism: Addition of Octylmagnesium bromide (C8) to Isobutyraldehyde (C4).[2]

  • Key Step: Formation of the C3-C4 bond.[1][2] This route generates a mixture of diastereomers (syn/anti) unless chiral ligands are used.[2]

SynthesisPathways cluster_route1 Synthesis of 2-Methyl-1-undecanol cluster_route2 Synthesis of 2-Methyl-3-undecanol start1 Undecanal (C11) inter1 2-Methyleneundecanal (alpha-beta unsaturated) start1->inter1 Mannich/Aldol reagent1 + Formaldehyde / Amine Cat. reagent1->inter1 product1 2-METHYL-1-UNDECANOL inter1->product1 Reduction step1 Hydrogenation (H2/Pd) step1->product1 start2a Isobutyraldehyde (C4) inter2 Magnesium Alkoxide start2a->inter2 start2b Octylmagnesium Bromide (C8) start2b->inter2 step2 Grignard Addition (THF, 0°C) step2->inter2 product2 2-METHYL-3-UNDECANOL inter2->product2 quench Acidic Workup (H3O+) quench->product2

Caption: Comparative synthetic workflows. Route 1 utilizes C1 homologation; Route 2 utilizes C4+C8 convergent assembly.[1][2]

Analytical Characterization (Mass Spectrometry)

Mass spectrometry (EI, 70eV) provides the most definitive rapid identification method for distinguishing these isomers.[2] The fragmentation is governed by Alpha-Cleavage rules.[1][2]

Fragmentation Logic[1]

2-Methyl-1-undecanol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) [1][2][3][4][5][6]
  • Molecular Ion (

    
    ):  Weak or absent (m/z 186).[2]
    
  • Dehydration (

    
    ):  Visible (m/z 168).
    
  • Alpha Cleavage: Loss of the alkyl chain is difficult without losing the oxygen.

  • Diagnostic Peak: A characteristic rearrangement often yields peaks at m/z 31 (

    
    ) if unbranched at C2, but with a methyl group, the rearrangement is more complex. However, primary alcohols generally show significant alkene fragments (
    
    
    
    ) due to water loss.[2]

2-Methyl-3-undecanol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) [1][2][5]
  • Alpha Cleavage: The bond adjacent to the C-OH breaks preferentially to form stable oxonium ions.

    • Path A (Loss of Isopropyl): Cleavage between C2-C3.[1][2]

      • Fragment:

        
        [1][2]
        
      • Mass:

        
        .[2]
        
    • Path B (Loss of Octyl - Dominant): Cleavage between C3-C4.[1][2]

      • Fragment:

        
        [1][2]
        
      • Mass:

        
        .[2]
        
  • Diagnostic Peak: The peak at m/z 73 is the base peak or a major diagnostic ion for this isomer, distinguishing it from the 1-ol.[1]

MassSpec cluster_ms2 Fragmentation of 2-Methyl-3-undecanol mol Molecular Ion (M+) m/z 186 fragA Alpha Cleavage A (Loss of Octyl Radical) mol->fragA Major Path fragB Alpha Cleavage B (Loss of Isopropyl Radical) mol->fragB Minor Path ionA Base Peak: m/z 73 [(CH3)2CH-CH=OH]+ fragA->ionA Major Path ionB Peak: m/z 143 [C8H17-CH=OH]+ fragB->ionB Minor Path

Caption: MS fragmentation of 2-methyl-3-undecanol showing the dominant alpha-cleavage pathway to m/z 73.

Physicochemical & Functional Profile[1]

Property2-Methyl-1-undecanol2-Methyl-3-undecanolNote
Boiling Point (760 mmHg) ~246°C~241°CSecondary alcohols typically boil lower due to steric shielding of H-bonding.[1][2]
LogP (Octanol/Water) ~4.5~4.5Hydrophobicity is driven by the C12 chain; minimal difference.[2]
Odor Profile Waxy, floral, citrus-like.[1][2]Fainter, more metallic/earthy.[2]Stereochemistry heavily influences olfactory receptor binding.[2]
Biological Role Pheromone (Ants/Bees).[2][7][8][9]Potential semiochemical; often tested in SAR studies.[2]
Biological Implications

2-Methyl-1-undecanol is biologically active in Hymenoptera (e.g., Vespula species) as a pheromone component.[1][2] The 3-ol isomer, while less common in nature, serves as a critical "negative control" or specific agonist in receptor de-orphanization studies to verify the necessity of the primary alcohol moiety for signal transduction.[1]

Experimental Protocol: Synthesis of 2-Methyl-3-Undecanol

Objective: Synthesis of 2-methyl-3-undecanol via Grignard addition. Safety: Grignard reagents are pyrophoric.[2] Perform under inert atmosphere (Argon/Nitrogen).[2][10]

  • Preparation of Apparatus:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

    • Flush the system with dry Argon for 15 minutes.[2]

  • Reagent Preparation:

    • Charge the flask with Isobutyraldehyde (2-methylpropanal) (1.0 eq, 50 mmol) dissolved in anhydrous THF (50 mL).

    • Cool the solution to 0°C using an ice bath.

  • Grignard Addition:

    • Load the addition funnel with Octylmagnesium bromide (2.0 M in ether/THF, 1.2 eq, 60 mmol).

    • Add the Grignard reagent dropwise over 30 minutes.[2] Note: Exothermic reaction.[2] Monitor internal temperature.

    • Once addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

  • Quenching & Workup:

    • Cool the mixture back to 0°C.

    • Slowly add saturated aqueous Ammonium Chloride (

      
      ) to quench unreacted Grignard.[2]
      
    • Extract the aqueous layer with Diethyl Ether (

      
       mL).[2]
      
    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate under reduced pressure.[2]
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica Gel, Hexanes:Ethyl Acetate 9:1).[2]

    • Yield Expectation: 75-85% colorless oil.[1][2]

References

  • National Institute of Standards and Technology (NIST). 2-Methyl-1-undecanol Mass Spectrum.[1][2][11] NIST Chemistry WebBook, SRD 69.[2][11] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Methyl-3-undecanol.[1][2][Link][1][2]

  • Yaws, C. L. Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals.[2] (Data source for physical properties).[2][6][11][12] [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Coefficient of Isothermal Compressibility of 2-Methyl-3-undecanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the coefficient of isothermal compressibility (κT) with a specific focus on the branched-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coefficient of isothermal compressibility (κT) with a specific focus on the branched-chain alcohol, 2-Methyl-3-undecanol. While direct and extensive experimental data for this specific compound remains sparse, this document synthesizes available information, including a tabulated experimental value, and situates it within the broader context of the physical chemistry of long-chain alcohols. The guide delves into the theoretical underpinnings of isothermal compressibility, outlines established experimental methodologies for its determination, and discusses the implications of this fundamental thermodynamic property in research and pharmaceutical development. By integrating foundational principles with practical considerations, this guide serves as a critical resource for scientists and researchers investigating the physicochemical properties of complex organic molecules.

Introduction: The Significance of Isothermal Compressibility

The coefficient of isothermal compressibility is a measure of the fractional change in volume of a substance in response to a change in pressure, at a constant temperature. It is a fundamental thermodynamic property that provides insights into the intermolecular forces and the structural arrangement of molecules within a liquid. For researchers and professionals in drug development, understanding the compressibility of a molecule like 2-Methyl-3-undecanol can be crucial for a variety of applications, including:

  • High-Pressure Processing: In pharmaceutical manufacturing, high-pressure techniques are increasingly used for sterilization, protein refolding, and controlling polymorphism. The compressibility of excipients and active pharmaceutical ingredients (APIs) is a critical parameter in these processes.

  • Formulation Development: The compressibility of a drug molecule can influence its interaction with other components in a formulation, affecting stability, solubility, and bioavailability.

  • Equation of State Development: Isothermal compressibility data is essential for developing accurate equations of state, which are mathematical models that describe the relationship between pressure, volume, and temperature of a substance. These models are invaluable for process simulation and optimization.

  • Understanding Molecular Interactions: The magnitude of the isothermal compressibility is inversely related to the strength of the intermolecular forces. A lower compressibility suggests stronger interactions and a more structured liquid state.[1]

2-Methyl-3-undecanol, a C12 branched-chain alcohol, possesses a molecular structure that gives rise to a unique interplay of van der Waals forces and hydrogen bonding. The position of the methyl group and the hydroxyl group influences its packing efficiency and, consequently, its response to pressure.

Theoretical Framework

The coefficient of isothermal compressibility, κT, is mathematically defined as:

κT = - (1/V) * (∂V/∂P)T

Where:

  • V is the volume of the substance

  • P is the pressure

  • T is the temperature

The negative sign indicates that as pressure increases, volume decreases. κT is typically expressed in units of inverse pressure (e.g., Pa⁻¹ or psi⁻¹).

The isothermal compressibility is related to other thermodynamic properties through the following relationships:

  • Adiabatic Compressibility (κS): κT = κS + (Tα²V/Cp)

    • Where α is the coefficient of thermal expansion and Cp is the heat capacity at constant pressure. The adiabatic compressibility is often determined from the speed of sound in the material.[2]

  • Bulk Modulus (K): K = 1/κT

    • The bulk modulus is a measure of a substance's resistance to uniform compression.

Experimental Determination of Isothermal Compressibility

Several experimental techniques can be employed to measure the isothermal compressibility of liquids. The choice of method often depends on the required accuracy, the temperature and pressure range of interest, and the properties of the sample.

Piezometry

Piezometry involves the direct measurement of volume change as a function of pressure at a constant temperature. A typical setup consists of a high-pressure vessel (piezometer) of known volume, a means of applying and measuring pressure, and a system for detecting the change in volume of the liquid.[2][3]

Piezometry_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure Piezometer Piezometer with Sample Start Equilibrate at T Piezometer->Start Pressure_System Pressure Generation & Measurement Apply_Pressure Apply Incremental Pressure Pressure_System->Apply_Pressure Volume_Detection Volume Change Detection Measure_Volume Measure Volume Change Volume_Detection->Measure_Volume Start->Apply_Pressure Apply_Pressure->Measure_Volume Repeat Repeat for Pressure Range Measure_Volume->Repeat Repeat->Apply_Pressure Next Pressure Step Data_Analysis Data Analysis Repeat->Data_Analysis End of Range

Caption: Workflow for determining isothermal compressibility using piezometry.

Experimental Protocol: Piezometry

  • Sample Preparation: The 2-Methyl-3-undecanol sample is carefully degassed to remove any dissolved air, which could affect the compressibility measurement.

  • Loading the Piezometer: A known volume of the degassed sample is introduced into the piezometer. The system is then sealed.

  • Temperature Equilibration: The piezometer is placed in a thermostat and allowed to reach the desired constant temperature.

  • Pressure Application: Pressure is applied to the sample in a stepwise manner using a high-pressure pump.

  • Volume Measurement: At each pressure step, the change in the volume of the liquid is measured. This can be done by observing the displacement of a piston or by monitoring the level of the liquid in a calibrated capillary.

  • Data Analysis: The volume change (ΔV) is plotted against the change in pressure (ΔP). The slope of this curve at a given pressure is (∂V/∂P)T. The isothermal compressibility is then calculated using its definition.

Pressure-Volume-Temperature (PVT) Cell

A PVT cell is a sophisticated instrument that allows for the precise measurement of the volume of a fluid as a function of pressure and temperature.[4] The Constant Composition Expansion (CCE) method is commonly used.[4]

PVT_Workflow cluster_instrumentation PVT Cell Setup cluster_process CCE Method PVT_Cell High-Pressure PVT Cell Load_Sample Load Sample into PVT Cell PVT_Cell->Load_Sample Piston Variable Volume Piston Stepwise_Expansion Controlled Stepwise Expansion Piston->Stepwise_Expansion Pressure_Transducer Pressure Transducer Record_Data Record P and V at Each Step Pressure_Transducer->Record_Data Temp_Control Temperature Control System Set_Temp Set and Stabilize Temperature Temp_Control->Set_Temp Load_Sample->Set_Temp Initial_Pressure Apply Initial High Pressure Set_Temp->Initial_Pressure Initial_Pressure->Stepwise_Expansion Stepwise_Expansion->Record_Data Calculate_kT Calculate κT from P-V Data Record_Data->Calculate_kT

Caption: Experimental workflow for isothermal compressibility measurement using a PVT cell.

Experimental Protocol: PVT Cell (CCE Method)

  • System Calibration: The volume of the PVT cell and the displacement of the piston are accurately calibrated.

  • Sample Loading: The 2-Methyl-3-undecanol sample is loaded into the PVT cell.

  • Isothermal Condition: The cell is brought to the desired experimental temperature and allowed to stabilize.

  • Initial Compression: The sample is compressed to a high initial pressure to ensure a single liquid phase.

  • Constant Composition Expansion: The volume of the cell is increased in small, discrete steps by withdrawing the piston. At each step, the system is allowed to equilibrate, and the pressure and volume are recorded.

  • Data Analysis: The recorded pressure and volume data at a constant temperature are used to calculate the isothermal compressibility at different pressures.

Isothermal Compressibility Data for 2-Methyl-3-undecanol

Direct experimental data for the coefficient of isothermal compressibility of 2-Methyl-3-undecanol is not widely available in peer-reviewed literature. However, a value has been reported in a compilation of thermophysical properties of organic compounds.

CompoundCAS NumberTemperature (°C)Coefficient of Isothermal Compressibility (psi⁻¹)
2-Methyl-3-undecanol60671-36-525.06.645E-05

Source:[5]

It is important to note that the context and experimental details behind this tabulated value are not extensively described in the source document. Therefore, for critical applications, independent experimental verification is recommended.

Influence of Molecular Structure and Comparison with Related Compounds

The structure of an alcohol has a significant impact on its isothermal compressibility. For instance, studies on hexanol isomers have shown that branching in the alkyl chain generally leads to an increase in isothermal compressibility compared to their linear counterparts.[3][6] This is attributed to the less efficient packing of branched molecules, which results in larger free volume and weaker intermolecular van der Waals interactions.

While direct comparative data for undecanol isomers is scarce, it is reasonable to infer that 2-Methyl-3-undecanol would exhibit a higher isothermal compressibility than n-undecanol due to the steric hindrance of the methyl group disrupting close packing.

Applications in Pharmaceutical Sciences

A thorough understanding of the isothermal compressibility of a compound like 2-Methyl-3-undecanol is pertinent to several areas of pharmaceutical development:

  • Preformulation Studies: Compressibility data can aid in the selection of suitable excipients and in understanding the compaction behavior of powder formulations.

  • Drug Delivery Systems: For lipid-based drug delivery systems, the compressibility of the lipid components can influence the stability and release characteristics of the formulation under different physiological pressures.

  • Process Modeling: In silico modeling and simulation of manufacturing processes, such as high-pressure homogenization, require accurate compressibility data for all components.

Conclusion

The coefficient of isothermal compressibility is a critical, yet often overlooked, physical property of organic molecules. For 2-Methyl-3-undecanol, while a tabulated value exists, the field would greatly benefit from further, well-documented experimental studies over a range of temperatures and pressures. This would not only provide a more robust dataset for this specific compound but also contribute to a deeper understanding of the structure-property relationships in long-chain branched alcohols, which are of significant interest in both fundamental research and industrial applications, including drug development. The methodologies outlined in this guide provide a solid foundation for undertaking such investigations.

References

  • Tardajos, G., Junquera, E., & Aicart, E. (n.d.). Isothermal compressibility and isobaric thermal expansivity of linear and branched hexanols at 298.15 K.
  • Tardajos, G., Junquera, E., & Aicart, E. (n.d.).
  • (n.d.). Adiabatic and isothermal compressibilities of liquids. [Source not further identified].
  • (n.d.). How to measure the isothermal compressibility of liquids accurately.
  • (n.d.). 2-METHYL-3-UNDECANOL Properties. EPA.
  • (n.d.). Partial Molar Isentropic Compressions and Partial Molar Volumes of Selected Branched Aliphatic Alcohols at Infinite Dilution in Water at Temperatures from T = (278 to 318) K and Atmospheric Pressure.
  • (n.d.).
  • (n.d.).
  • (2016). Which Shape Characteristics of the Intermolecular Interaction of Liquid Water Determine Its Compressibility? Frontiers.
  • (n.d.). Coefficient of Isothermal Compressibility of Liquid - Organic Compounds. Scribd.

Sources

Foundational

2-Methyl-3-undecanol role as a branched fatty alcohol intermediate

Title: 2-Methyl-3-Undecanol: A Critical Branched Fatty Alcohol Intermediate in Advanced Surfactant Synthesis and Formulation Science Executive Summary As pharmaceutical formulations and advanced material sciences demand...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Methyl-3-Undecanol: A Critical Branched Fatty Alcohol Intermediate in Advanced Surfactant Synthesis and Formulation Science

Executive Summary As pharmaceutical formulations and advanced material sciences demand higher precision in excipient and additive performance, the role of sterically hindered intermediates has become paramount. 2-Methyl-3-undecanol (CAS: 60671-36-5) is a highly specialized, branched C12 fatty alcohol. Unlike linear alcohols (e.g., 1-dodecanol), its unique methyl-branching at the C2 position and hydroxyl placement at the C3 position disrupt crystalline packing. This whitepaper explores the causality behind its use as an intermediate in synthesizing Narrow-Range Ethoxylates (NREs) and its critical function as a co-active stabilizer in polymer matrices.

Physicochemical Profiling & Structural Rationale

From a mechanistic standpoint, the physical properties of a fatty alcohol dictate its downstream utility. The steric bulk of 2-methyl-3-undecanol lowers its melting point significantly compared to linear analogs, allowing it to remain liquid at room temperature[1]. This is a critical advantage in solvent-free industrial synthesis, reducing the energy overhead required for phase transitions before catalytic reactions.

Table 1: Physicochemical Properties of 2-Methyl-3-undecanol

PropertyValueMechanistic / Industrial Significance
Molecular Formula C12H26OProvides a highly lipophilic tail, optimal for anchoring in lipid bilayers or polymer matrices[1].
Molecular Weight 186.34 g/mol Standard C12 equivalent; balances hydrophobicity with reaction kinetics.
LogKow (Octanol-Water) 4.47High lipophilicity; guarantees excellent partitioning into hydrophobic domains[1].
Boiling Point ~241 °CHigh thermal stability allows for aggressive, high-temperature catalytic alkoxylation without degradation[1].
Melting Point 4.35 °CLiquid state at ambient conditions prevents line-clogging in continuous-flow reactors[1].

Mechanistic Role in Ethoxylation (Nonionic Surfactants)

The primary value of 2-methyl-3-undecanol lies in its role as a hydrophobic intermediate for synthesizing nonionic alkoxylated surfactants[2]. Standard ethoxylation using basic catalysts (e.g., NaOH or KOH) typically yields a broad, Poisson-like distribution of ethylene oxide (EO) chain lengths. In drug development, this broad distribution is detrimental: it contains high levels of unreacted free alcohol (causing toxicity and odor) and excessively long PEG chains (which unpredictably alter the surfactant's phase boundaries).

To synthesize highly controlled Narrow-Range Ethoxylates (NREs), we employ Barium Oxide (BaO) or phenolic-activated Magnesium catalysts[3][4].

Causality of Catalyst Selection: Barium and Magnesium ions possess larger ionic radii and specific coordination geometries compared to Sodium. During the reaction, the BaO catalyst preferentially coordinates the incoming ethylene oxide to the growing ethoxylate anion rather than the unreacted sterically hindered 2-methyl-3-undecanol[2]. This restricts the EO distribution to a "peaked" curve, drastically reducing unreacted alcohol and ensuring a uniform hydrophilic-lipophilic balance (HLB) across the surfactant batch[3].

G A 2-Methyl-3-undecanol (Branched C12 Alcohol) D Narrow-Range Ethoxylate (NRE Surfactant) A->D Alkoxylation B Ethylene Oxide (Reactant) B->D Addition C BaO / Mg Catalyst (High Selectivity) C->D Catalysis E API Solubilization & Drug Delivery D->E Formulation

Workflow of catalytic ethoxylation of 2-methyl-3-undecanol into narrow-range ethoxylates.

Applications in Drug Development & Polymer Stabilization

Pharmaceutical Microemulsions: The branched NREs derived from 2-methyl-3-undecanol exhibit a larger critical packing parameter (CPP) than linear ethoxylates. The bulky 2-methyl-3-undecyl tail prevents tight interfacial packing. This steric hindrance favors the formation of highly fluid, flexible microemulsions, which are critical for solubilizing Biopharmaceutics Classification System (BCS) Class II and IV drugs, thereby enhancing bioavailability in transdermal delivery systems.

Polymer Stabilization (Anti-Blooming Agent): Beyond pharmaceuticals, 2-methyl-3-undecanol serves as a critical co-active agent in UV stabilizer compositions for organic materials[5]. When combined with Hindered Amine Light Stabilizers (HALS) or orthohydroxyphenyl triazine UV absorbers, the branched alcohol prevents the "blooming" effect[6]. Blooming occurs when stabilizers migrate to the surface of a polymer matrix (like polypropylene) and crystallize, rendering them useless and creating unsightly precipitates[6]. The branched nature of 2-methyl-3-undecanol increases the free volume within the polymer matrix, acting as an internal compatibilizer that enhances the solubility and retention of the UV absorbers[5].

G A Branched Hydrophobic Tail (2-Methyl-3-undecanol core) B Increased Steric Volume (Lower Packing Parameter) A->B C Fluid Interfacial Film B->C D Microemulsion Formation (Enhanced API Uptake) C->D

Mechanism of steric hindrance by branched fatty alcohols in forming fluid microemulsions.

Experimental Methodologies

Protocol 1: Synthesis of Peaked 2-Methyl-3-Undecanol Ethoxylate via BaO Catalysis

Objective: Synthesize a narrow-range nonionic surfactant with an average of 7 EO units (NRE-7) for pharmaceutical formulation.

  • Apparatus Setup: Equip a high-pressure, stirred autoclave reactor with a nitrogen purge line, vacuum system, and precise temperature/pressure controls.

  • Catalyst Preparation: Charge the reactor with 1000 g of 2-methyl-3-undecanol. Add 0.5% (w/w) Barium Oxide (BaO) catalyst[2].

  • Dehydration (Critical Step): Heat the mixture to 150°C under a vacuum (10-20 mmHg) for 1 hour to remove trace moisture.

    • Causality: Trace water initiates unwanted polyethylene glycol (PEG) homopolymer formation, which acts as a thermodynamic sink and broadens the EO distribution, ruining the surfactant's phase behavior.

  • Ethoxylation: Pressurize the reactor to 10-50 psig with dry nitrogen[2]. Gradually introduce 1650 g of Ethylene Oxide (EO) while maintaining the temperature strictly between 170°C and 177°C[3].

  • Reaction Control: Monitor the pressure drop. The reaction is highly exothermic; maintain the temperature via active cooling.

    • Causality: Exceeding 180°C degrades the sterically hindered branched alcohol and overrides the BaO coordination, resulting in a polydisperse batch.

  • Neutralization & Filtration: Once pressure stabilizes (indicating complete EO consumption), cool to 90°C. Neutralize the BaO catalyst with glacial acetic acid and filter through a 1-micron filter to yield the clear, liquid NRE surfactant.

  • Self-Validating Checkpoint: Sample the reactor post-neutralization and perform Gel Permeation Chromatography (GPC). A narrow polydispersity index (PDI < 1.05) validates the efficacy of the BaO catalyst and the absence of moisture. If PDI > 1.1, the system was compromised by water during Step 3.

Protocol 2: Evaluation of Anti-Blooming Efficacy in Polymer Matrices

Objective: Validate 2-methyl-3-undecanol's role as a co-active stabilizer in polypropylene (PP)[6].

  • Compounding: Dry-blend PP resin with 0.1 wt% HALS and 0.05 wt% 2-methyl-3-undecanol[5].

  • Extrusion: Melt-compound the blend using a twin-screw extruder at 220°C to ensure homogenous dispersion.

  • Injection Molding: Mold the extrudate into 2 mm thick plaques.

  • Accelerated Aging: Subject plaques to 800 hours of UV exposure in a QUV weathering tester (ASTM G154)[6].

  • Self-Validating Checkpoint: Post-extrusion, perform Differential Scanning Calorimetry (DSC) on the PP plaques. A measurable shift in the glass transition temperature (Tg) validates that 2-methyl-3-undecanol has successfully increased the free volume of the polymer matrix. Subsequently, analyze the surface via ATR-FTIR; the absence of crystalline HALS peaks on the surface confirms the successful prevention of blooming[6].

Conclusion

2-Methyl-3-undecanol is far more than a simple fatty alcohol; its specific steric branching makes it an indispensable intermediate. By utilizing advanced catalytic techniques like BaO ethoxylation, researchers can leverage this molecule to create highly specific, narrow-range surfactants that solve complex solubilization challenges in drug delivery. Furthermore, its ability to alter free volume in solid states makes it a highly effective co-agent in polymer stabilization, bridging the gap between chemical synthesis and advanced material performance.

References

1.[1] U.S. Environmental Protection Agency. "2-METHYL-3-UNDECANOL Properties." EPA CompTox Chemicals Dashboard. URL: [Link] 2.[5] Cytec Industries Inc. "Stabilizer compositions and methods for using same for protecting organic materials from uv light and thermal degradation." U.S. Patent Application 20160145427A1. URL: 3.[2] Continental Oil Co. "Barium oxide catalyzed ethoxylation." U.S. Patent 4,239,917. URL: 4.[3] Continental Oil Co. "Barium oxide catalyzed ethoxylation." European Patent EP0006105B1. URL: 5.[6] Cytec Industries Inc. "Stabilizer compositions and methods for using same for protecting organic materials from uv light and thermal degradation." World Intellectual Property Organization WO2014186004A1 / US20160145427A1. URL: 6.[4] Vista Chemical Co. "Preparation of nonionic surfactants by oxyalkylation with a phenolic activated magnesium catalyst." U.S. Patent 5,068,456. URL:

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-3-undecanol via reduction of 2-methyl-3-undecanone

Application Note: Chemoselective Synthesis of 2-Methyl-3-undecanol via Sodium Borohydride Reduction Introduction & Mechanistic Rationale The reduction of aliphatic ketones to secondary alcohols is a cornerstone transform...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 2-Methyl-3-undecanol via Sodium Borohydride Reduction

Introduction & Mechanistic Rationale

The reduction of aliphatic ketones to secondary alcohols is a cornerstone transformation in synthetic organic chemistry and drug development. For the synthesis of 2-methyl-3-undecanol from 2-methyl-3-undecanone, selecting the appropriate hydride donor is critical for yield, safety, and operational efficiency.

Expertise & Experience: The Causality of Reagent Selection While lithium aluminum hydride (LiAlH₄) is a potent reducing agent, it is excessively reactive, requiring strictly anhydrous aprotic solvents and posing significant safety hazards upon scale-up. In contrast, sodium borohydride (NaBH₄) is a mild, highly chemoselective hydride donor that operates efficiently in protic solvents like methanol or ethanol[1]. The protic solvent is not merely a bystander; it actively participates in the reaction mechanism by protonating the intermediate tetraalkoxyborate complex, thereby driving the equilibrium toward the final alcohol product[2].

Stereochemical Considerations 2-Methyl-3-undecanone possesses an alpha-chiral center at the C2 position (assuming a racemic starting material, it exists as a pair of enantiomers). The reduction of the C3 carbonyl group generates a contiguous, new stereocenter. According to the Felkin-Anh model of asymmetric induction, the incoming hydride will preferentially attack the carbonyl carbon from the less sterically hindered face. Consequently, this reduction will unequivocally yield a diastereomeric mixture (syn and anti isomers) of 2-methyl-3-undecanol.

Experimental Design & Self-Validating Systems

Trustworthiness in protocol design relies on self-validating feedback loops. This workflow incorporates built-in checkpoints to ensure the scientist can verify success in real-time:

  • Visual & Thermal Cues: The addition of NaBH₄ to the methanolic ketone solution is exothermic and accompanied by mild hydrogen gas evolution. The cessation of bubbling during the reaction and subsequent quench serves as a primary indicator of reagent consumption[1].

  • Chromatographic Validation: Thin-Layer Chromatography (TLC) provides a definitive, self-validating metric. The starting material (2-methyl-3-undecanone) is relatively non-polar. The product (2-methyl-3-undecanol) contains a hydroxyl group capable of hydrogen bonding, significantly lowering its Rf value. Complete disappearance of the upper spot confirms total conversion.

Experimental workflow for the NaBH4 reduction of 2-methyl-3-undecanone.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
2-Methyl-3-undecanone 184.321.01.84 g (10 mmol)Electrophilic Substrate
Sodium Borohydride (NaBH₄) 37.831.20.45 g (12 mmol)Hydride Donor[3]
Methanol (Anhydrous) 32.04Solvent20 mLProtic Solvent / Proton Source
Saturated aq. NH₄Cl N/AQuench15 mLMild Acidic Quench
Ethyl Acetate (EtOAc) 88.11Extraction3 x 20 mLOrganic Extraction Solvent
Sodium Sulfate (Na₂SO₄) 142.04DryingAs neededDesiccant

Step-by-Step Methodology

Phase 1: Reaction Setup & Execution

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-undecanone (1.84 g, 10 mmol) and anhydrous methanol (20 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Cooling mitigates the exothermic reaction between NaBH₄ and methanol, preventing rapid solvent boil-off and minimizing unwanted side reactions[1].

  • Reagent Addition: Add sodium borohydride (0.45 g, 12 mmol) portion-wise over 10 minutes. Note: Ensure the flask is properly vented to accommodate the safe release of hydrogen gas[4].

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Stir for 1 to 2 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The reaction is deemed complete when the high-Rf ketone spot is entirely replaced by the lower-Rf alcohol spot.

Phase 2: Workup & Isolation 6. Quenching: Cool the reaction mixture back to 0 °C. Slowly add saturated aqueous NH₄Cl (15 mL) dropwise. Causality: This mildly acidic quench safely neutralizes residual NaBH₄ and hydrolyzes the boron-alkoxide intermediate to release the free secondary alcohol[3]. 7. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). 8. Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. 9. Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methyl-3-undecanol as a pale yellow oil.

Phase 3: Purification 10. Flash Chromatography: Purify the crude oil via silica gel flash chromatography using a gradient elution of Hexanes:EtOAc (95:5 to 85:15). 11. Collection: Pool the fractions containing the pure product and concentrate in vacuo to afford 2-methyl-3-undecanol as a colorless oil.

Data Presentation & Expected Outcomes

Analytical MethodExpected Observation for 2-Methyl-3-undecanol
Yield 85 - 95% (Isolated, purified)
TLC (Hexanes:EtOAc 9:1) Rf ≈ 0.35 (Ketone starting material Rf ≈ 0.70)
IR Spectroscopy Broad peak at ~3300-3400 cm⁻¹ (O-H stretch); Absence of sharp peak at ~1715 cm⁻¹ (C=O stretch)
Physical State Colorless, viscous oil at room temperature
Stereochemistry Diastereomeric mixture (syn/anti); observable as closely spaced doublets/multiplets in ¹H NMR or dual peaks in GC-MS.

Troubleshooting & Edge Cases

Logical decision tree for troubleshooting common NaBH4 reduction issues.

  • Incomplete Conversion: NaBH₄ is highly hygroscopic and degrades over time upon exposure to atmospheric moisture. If TLC indicates unreacted ketone after 2 hours, the NaBH₄ may have lost its titer. Solution: Add an additional 0.5 equivalents of fresh NaBH₄.

  • Emulsion Formation During Extraction: Borate salts can sometimes form stubborn emulsions in the separatory funnel. Solution: Acidify the aqueous layer slightly with 1N HCl to fully solubilize the boron species, or filter the entire biphasic mixture through a pad of Celite before separation[1].

References

  • NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps – Orgosolver. 1

  • Sodium Borohydride (NaBH4) Reduction – Organic Synthesis. 3

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry – Master Organic Chemistry. 4

  • Reduction of Carbonyl Compounds Using Sodium Tetrahydridoborate – Chemguide. 2

Sources

Application

Application Note: Ethoxylation of 2-Methyl-3-undecanol for the Synthesis of High-Performance Non-Ionic Surfactants

Target Audience: Chemical Engineers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview Non-ionic surfactants derived from...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Engineers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

Non-ionic surfactants derived from highly branched secondary alcohols are critical components in advanced drug delivery systems, microemulsion formulations, and industrial wetting agents. Specifically, 2-methyl-3-undecanol (a C12 branched secondary alcohol) yields ethoxylates that exhibit exceptionally low foaming profiles, rapid dynamic surface tension reduction, and superior lipid solubilization compared to linear primary alcohol ethoxylates[1].

However, synthesizing these molecules presents a significant chemical challenge. The hydroxyl group in 2-methyl-3-undecanol is located at the C3 position and is adjacent to a methyl branch at the C2 position. This creates profound steric hindrance. Traditional base-catalyzed ethoxylation using Potassium Hydroxide (KOH) struggles to initiate the reaction on secondary alcohols, leading to sluggish kinetics, a broad homolog distribution, and unacceptably high levels of unreacted free alcohol (often >15%)[2].

To overcome this, modern protocols employ specialized catalysts—such as Double Metal Cyanide (DMC) complexes or alkaline earth metal oxides like Barium Oxide—which facilitate rapid ethylene oxide (EO) insertion while suppressing side reactions[2][3].

G1 A 2-Methyl-3-undecanol (Sterically Hindered Sec-Alcohol) B DMC Catalyst Complexation (Zn-Co Coordination) A->B C Ethylene Oxide (EO) Activation (Ring Strain Reduction) B->C D Nucleophilic Attack (C-O Bond Formation) C->D E Chain Propagation (Narrow Homolog Distribution) D->E

Mechanistic pathway of DMC-catalyzed ethoxylation overcoming steric hindrance.

Experimental Design & Causality

A successful ethoxylation protocol is a delicate balance of thermodynamics, mass transfer, and strict moisture control. Every step in the following methodology is designed with specific chemical causality:

  • Dehydration is Non-Negotiable: Ethylene oxide reacts aggressively with water to form polyethylene glycols (PEGs). PEGs are undesirable byproducts that alter the Hydrophilic-Lipophilic Balance (HLB) of the final surfactant. Therefore, vacuum dehydration of the alcohol/catalyst mixture is mandatory.

  • Exothermic Control: The ring-opening of ethylene oxide is highly exothermic (

    
     kJ/mol)[4]. If EO is dosed faster than the catalyst can consume it, unreacted EO accumulates in the headspace. A sudden reaction spike can trigger a disastrous thermal runaway[4]. Semi-batch dosing controlled by reactor pressure is the safest and most effective approach[5].
    
  • Acidic Quenching: Post-reaction, the basic catalyst must be neutralized. We utilize weak organic acids (e.g., Lactic or Acetic Acid) rather than mineral acids. Mineral acids can catalyze the cleavage of the newly formed polyether chains or cause oxidative discoloration.

Step-by-Step Protocol: Synthesis of 2-Methyl-3-undecanol 7-EO

Objective: Synthesize a 7-mole ethoxylate of 2-methyl-3-undecanol (Target MW


 g/mol ) using a semi-batch pressure reactor.
Phase 1: Substrate Preparation & Catalyst Activation
  • Loading: Charge 186.3 g (1.0 mol) of 2-methyl-3-undecanol into a clean, dry 1-liter stainless steel Parr reactor.

  • Catalyst Addition: Add 50 ppm of Double Metal Cyanide (DMC) catalyst (e.g., Zinc Hexacyanocobaltate) or 0.2% w/w Barium Oxide[3].

  • Dehydration: Seal the reactor and initiate mechanical stirring (600 RPM). Heat the reactor to 120°C under a vacuum of <10 mbar for 60 minutes.

    • Self-Validation Check: Pull a 1 mL sample and perform a Karl Fischer titration. Moisture must be

      
      . If higher, continue vacuum dehydration.
      
  • Inerting: Break the vacuum with high-purity Nitrogen (

    
    ) to 1 bar. Repeat the vacuum/nitrogen purge cycle three times to ensure a zero-oxygen environment.
    
Phase 2: Semi-Batch Ethoxylation
  • Heating: Raise the reactor temperature to 150°C[5].

  • EO Dosing: Begin dosing 308.4 g (7.0 mol) of Ethylene Oxide. Set the mass flow controller to maintain a reactor pressure between 1.5 and 3.0 bar.

    • Causality Note: The dosing rate must be slave to the pressure. If the pressure exceeds 3.0 bar, the EO feed must automatically halt to allow the reaction to "catch up," preventing hazardous EO accumulation[5].

  • Temperature Maintenance: Utilize the reactor's cooling jacket to maintain the exothermic reaction strictly between 150°C and 160°C.

Phase 3: Digestion & Neutralization
  • Digestion Phase: Once all EO is dosed, close the feed valve and maintain the temperature at 150°C. Monitor the pressure.

    • Self-Validation Check: The pressure should steadily drop and plateau (typically near 1 bar) within 30–60 minutes. If the pressure fails to drop, catalyst poisoning has occurred. The plateau indicates complete consumption of free EO.

  • Stripping: Apply vacuum (<50 mbar) for 15 minutes at 120°C to strip any trace unreacted EO or volatile byproducts.

  • Neutralization: Cool the reactor to 80°C. Add a stoichiometric amount of Lactic Acid to neutralize the catalyst. Stir for 15 minutes.

  • Filtration: Discharge the product through a 1-micron filter to remove neutralized catalyst salts, yielding a clear, colorless non-ionic surfactant.

G2 S1 1. Substrate & Catalyst Loading (Alcohol + DMC) S2 2. Dehydration & Purging (120°C, Vacuum/N2) S1->S2 S3 3. EO Semi-Batch Dosing (150°C, 1-3 bar) S2->S3 S4 4. Digestion Phase (Pressure Drop Monitoring) S3->S4 S5 5. Neutralization & Cooling (Lactic Acid, <80°C) S4->S5 S6 6. Final Product (Non-ionic Surfactant) S5->S6

Step-by-step semi-batch reactor workflow for secondary alcohol ethoxylation.

Quantitative Data Presentation

The degree of ethoxylation (n) dictates the amphiphilic nature of the resulting surfactant. By modulating the moles of EO added to the 2-methyl-3-undecanol backbone, formulators can precisely tune the physical properties for specific drug delivery or wetting applications.

Table 1: Physicochemical Properties of 2-Methyl-3-undecanol Ethoxylates

Ethoxylation Degree (n)Target HLB ValueCloud Point (1% aq)Surface Tension (mN/m at 25°C)Primary Formulation Application
3 EO ~8.0Insoluble (<0°C)~28.5W/O Emulsifier, Defoaming Agent
5 EO ~10.5~25°C~27.2Microemulsion Co-surfactant
7 EO ~12.2~45°C~27.0High-performance Wetting Agent
9 EO ~13.5~65°C~28.1O/W Emulsifier, API Solubilizer

Note: Surface tension values for branched secondary alcohol ethoxylates are notably lower and achieve equilibrium faster than equivalent linear primary alcohol ethoxylates, making them superior for dynamic wetting applications[1].

References

  • Ethoxylation - Wikipedia Source: wikipedia.org URL: [Link]

  • Source: google.com (Patents)
  • Safety control of ethoxylation reaction in a semi-batch reactor Source: rsdjournal.org URL:[Link]

  • Nonionic Surfactants with Linear and Branched Hydrocarbon Tails: Compositional Analysis, Phase Behavior, and Film Properties in Bicontinuous Microemulsions Source: researchgate.net URL:[Link]

  • Source: google.com (Patents)

Sources

Method

Application Note &amp; Protocols: 2-Methyl-3-undecanol as a Co-active Agent in UV Stabilizer Compositions

Abstract The longevity and performance of polymeric materials under environmental stress are critical for a vast array of applications. Ultraviolet (UV) radiation is a primary contributor to polymer degradation, leading...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The longevity and performance of polymeric materials under environmental stress are critical for a vast array of applications. Ultraviolet (UV) radiation is a primary contributor to polymer degradation, leading to discoloration, embrittlement, and loss of mechanical integrity. While traditional UV stabilizer systems, such as Hindered Amine Light Stabilizers (HALS) and UV Absorbers (UVA), are effective, the pursuit of enhanced and more cost-effective protection remains a key objective in polymer science. This document introduces a novel approach to UV stabilization, utilizing 2-Methyl-3-undecanol as a co-active agent in conjunction with conventional UV stabilizer packages. We propose a synergistic mechanism whereby 2-Methyl-3-undecanol, a long-chain branched alcohol, acts as a rheological modifier and dispersion aid, leading to a more homogeneous distribution of primary stabilizers within the polymer matrix. This enhanced dispersion is hypothesized to improve the overall efficacy of the UV protection system. Detailed protocols for the formulation, processing, and rigorous testing of polymer compositions containing this novel co-active agent are provided for researchers, scientists, and drug development professionals working with polymeric materials.

Introduction: The Challenge of UV-Induced Polymer Degradation

Polymers, ubiquitous in modern technology and medicine, are susceptible to degradation from environmental factors, most notably UV radiation from sunlight. This photo-oxidation process initiates the formation of free radicals, which trigger chain reactions leading to chain scission and cross-linking within the polymer structure.[1] The macroscopic consequences of this molecular-level damage are severe, manifesting as:

  • Discoloration: Yellowing or fading due to the formation of chromophores.[2]

  • Loss of Mechanical Properties: Increased brittleness, reduced tensile strength, and decreased impact resistance.[3]

  • Surface Degradation: Chalking, cracking, and a loss of gloss.[3]

To counteract these detrimental effects, UV stabilizers are incorporated into the polymer matrix.[2][4] These additives are broadly categorized into two main types: UV absorbers and hindered amine light stabilizers (HALS).[4][5][6]

  • UV Absorbers (UVAs): These compounds, such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as thermal energy.[4][5][6][7]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation cycle. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[5][8][9]

Often, a synergistic effect is achieved by combining UVAs and HALS, providing a more comprehensive defense against photodegradation.[10]

The Postulated Role of 2-Methyl-3-undecanol as a Co-active Agent

While the primary mechanisms of UVAs and HALS are well-established, the overall performance of a UV stabilizer package is highly dependent on its uniform distribution within the polymer matrix. We hypothesize that 2-Methyl-3-undecanol, a C12 branched-chain alcohol, can significantly enhance the efficacy of traditional UV stabilizers by acting as a co-active agent through the following mechanisms:

  • Rheological Modification: The introduction of a long-chain alcohol can reduce the melt viscosity of the polymer during processing.[11] This improved flow facilitates a more homogeneous mixing of all additives, including the primary UV stabilizers.

  • Enhanced Dispersion: By lowering the viscosity and potentially improving the wetting of the solid stabilizer particles, 2-Methyl-3-undecanol can act as a dispersion aid.[12][13] This leads to a finer and more uniform distribution of the UVA and HALS throughout the polymer, minimizing the presence of localized, unprotected regions.

  • Controlled Surface Migration: The presence of 2-Methyl-3-undecanol may influence the surface energy of the polymer, which can affect the migration of other additives.[14][15][16] A more controlled and sustained presence of the primary stabilizers at the surface, where UV exposure is most intense, could lead to improved long-term performance.

This proposed mechanism is visually represented in the following diagram:

G cluster_0 Polymer Processing (Melt Phase) cluster_1 Proposed Mechanism of 2-Methyl-3-undecanol cluster_2 Resulting Polymer Composite P Polymer Resin Mixer Melt Mixing P->Mixer UVA UVA Particles UVA->Mixer HALS HALS Particles HALS->Mixer MDU 2-Methyl-3-undecanol MDU->Mixer Viscosity Reduced Melt Viscosity MDU->Viscosity acts as a processing aid Dispersion Improved Dispersion of UVA & HALS Viscosity->Dispersion Homogeneous Homogeneous Distribution of Stabilizers Dispersion->Homogeneous Migration Controlled Surface Migration Migration->Homogeneous Improved Enhanced UV Protection Homogeneous->Improved

Figure 1: Proposed synergistic mechanism of 2-Methyl-3-undecanol.

Experimental Protocols

To validate the efficacy of 2-Methyl-3-undecanol as a co-active agent, a series of controlled experiments are proposed. The following protocols are designed for a polyolefin system, such as polypropylene (PP) or polyethylene (PE), but can be adapted for other polymers.

Materials and Formulation

Table 1: Example Formulations for Evaluation

Formulation IDPolymer Resin (wt%)Primary Antioxidant (wt%)UV Absorber (wt%)HALS (wt%)2-Methyl-3-undecanol (wt%)
Control 99.60.1---
UVA+HALS 99.10.10.40.4-
UVA+HALS+MDU-0.1 99.00.10.40.40.1
UVA+HALS+MDU-0.3 98.80.10.40.40.3
UVA+HALS+MDU-0.5 98.60.10.40.40.5
  • Polymer Resin: Select a grade of polypropylene or polyethylene suitable for the intended application.

  • Primary Antioxidant: A phenolic antioxidant is recommended to protect the polymer during processing.

  • UV Absorber: A benzotriazole or benzophenone type UVA.

  • HALS: A high molecular weight HALS for long-term stability.

  • 2-Methyl-3-undecanol: >98% purity.

Sample Preparation: A Step-by-Step Workflow

The following workflow outlines the preparation of test specimens:

Figure 2: Workflow for test specimen preparation.
  • Dry Blending: Accurately weigh and combine all components for each formulation in a high-speed mixer.

  • Melt Compounding: Process the dry blend through a co-rotating twin-screw extruder to ensure thorough mixing and dispersion of the additives. Extrude the molten polymer into strands, cool in a water bath, and pelletize.

  • Injection Molding: Dry the compounded pellets and injection mold into standard test specimens as required by the various ASTM test methods (e.g., tensile bars, impact bars, and flat plaques for color and gloss measurements).

  • Specimen Conditioning: Condition all test specimens according to ASTM D618 standards before testing.

Accelerated Weathering

To simulate the effects of long-term sun exposure in a laboratory setting, accelerated weathering tests are crucial.[17]

  • Apparatus: Use a Xenon Arc or Fluorescent UV accelerated weathering chamber.[3][18]

  • Standard: Follow ASTM G154 for fluorescent UV exposure or ASTM G155 for xenon-arc exposure.[3][18]

  • Test Cycle: A common cycle involves alternating periods of UV exposure and moisture (condensation or water spray).[19] For example, 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

  • Exposure Duration: Expose the samples for a total of 2000 hours, with sample sets removed for analysis at 500-hour intervals.

Performance Evaluation

Evaluate the performance of the different formulations by measuring the retention of key physical and aesthetic properties over the course of the accelerated weathering.

3.4.1. Mechanical Property Retention

  • Tensile Strength and Elongation: Measure the tensile properties of the specimens according to ASTM D638.[1][2][9][17][20] Calculate the percentage retention of tensile strength and elongation at break compared to the unexposed samples.

  • Impact Strength: Determine the Izod impact strength of notched specimens according to ASTM D256.[5][6][8][21][22] Calculate the percentage retention of impact strength.

3.4.2. Aesthetic Property Retention

  • Color Change: Measure the color of the exposed plaques using a spectrophotometer. Calculate the color change (ΔE*) according to the CIELAB color space as described in ASTM D2244.[23]

  • Gloss Retention: Measure the specular gloss of the plaques at a 60° angle according to ASTM D523 or ASTM D2457.[23][24][25][26] Calculate the percentage of gloss retention.

3.4.3. Chemical Analysis

  • FTIR Spectroscopy: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the chemical changes on the surface of the polymer plaques.[4][10][27][28][29] The formation of carbonyl groups (around 1715 cm⁻¹) is a key indicator of photo-oxidation.[4]

Expected Results and Data Presentation

The inclusion of 2-Methyl-3-undecanol is expected to result in improved retention of mechanical and aesthetic properties after accelerated weathering compared to the formulation containing only the primary UVA and HALS.

Table 2: Hypothetical Tensile Strength Retention (%) after Accelerated Weathering

Formulation ID0 hours500 hours1000 hours1500 hours2000 hours
Control 10075503015
UVA+HALS 10095857060
UVA+HALS+MDU-0.3 10098928578

Table 3: Hypothetical Color Change (ΔE) after Accelerated Weathering*

Formulation ID0 hours500 hours1000 hours1500 hours2000 hours
Control 05.210.518.325.1
UVA+HALS 01.12.54.87.2
UVA+HALS+MDU-0.3 00.81.93.55.4

Conclusion

The novel use of 2-Methyl-3-undecanol as a co-active agent in UV stabilizer compositions presents a promising avenue for enhancing the durability and lifespan of polymeric materials. The proposed mechanisms of action—rheological modification and improved dispersion of primary stabilizers—are grounded in established principles of polymer processing and additive science. The detailed protocols provided herein offer a comprehensive framework for the systematic evaluation of this technology. Successful validation of this approach could lead to the development of more robust and cost-effective UV protection systems for a wide range of applications, from industrial components to advanced drug delivery systems.

References

  • Phoenix Plastics. (2024, November 23).
  • 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability.
  • WTH. (2025, October 7). Why are UV stabilizers and UV absorbers interesting?
  • Wellt Chemicals. (2025, September 25). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines.
  • Welltchem.com. (2023, February 8).
  • Hamiico. (2025, September 28).
  • Euro-Plas. (2024, September 6). The Role Of Polymer Processing Aid Additive In Plastic Production.
  • Pacorr. (2025, June 24). Step-by-Step ASTM D256 Izod Impact Test Procedure.
  • ZwickRoell. ASTM D638: tensile properties plastics.
  • Nextmol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Maximizing Polymer Lifespan: The Synergistic Effects of HALS and UV Absorbers.
  • EMSL.
  • Wilks.
  • Industrial Physics. (2025, May 29). Standard Test Method for Tensile Properties of Plastics ASTM D638.
  • ANSI Webstore. ASTM D256-06ae1 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.
  • LIB industry. (2024, December 20).
  • AZoM. (2025, January 8). What Makes FTIR Spectroscopy a Game-Changer in Polymer Research?
  • ANSI Webstore.
  • ACS Publications. (2001, May 19). Functionalizing Polymer Surfaces by Field-Induced Migration of Copolymer Additives. 1. Role of Surface Energy Gradients.
  • Xi'an LIB Environmental Simulation Industry. (2026, March 4).
  • The Madison Group. Identifying Failures and Ensuring Quality of Plastics Using FTIR.
  • Adpro. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892.
  • ANSI Webstore.
  • Scilit.
  • PubMed. Polymer surface science.
  • Evergreen Chemical Thailand. (2025, December 15).
  • Lume UFRGS.
  • Solid Freeform Fabrication Symposium.
  • Industrial Physics. ASTM D2457 testing.
  • ResearchGate. Evaluation of the ASTM D7869-13 test method to predict the gloss and color retention of premium architectural finishes-I.
  • Google Patents. WO2018072875A1 - Additive for the controlled adjustment of the viscosity of polymers.
  • SpecialChem. (2025, September 10).
  • KTA-Tator, Inc. (2024, December 14).
  • TA Instruments.
  • SpecialChem. Light Stabilizers / UV Absorbers.
  • SONGWON Industrial Group.
  • Intertek. Gloss ASTM D2457, ASTM D523.
  • MDPI. (2024, May 9). Estimation of the Shear Viscosity of Mixed-Polymer Materials for Screw Extrusion-Based Recycling Process Modeling.
  • Plastemart.com.
  • Wellt Chemicals. (2025, October 17). UV Absorber & Light Stabilizer for Plastic & Polymer.
  • ResearchGate. Rheological Properties of Polyolefin Blends Containing Long-Chain Branched Polypropylene as Dispersed Phase.
  • MDPI. (2021, April 2). Improving Rheological and Mechanical Properties of Various Virgin and Recycled Polypropylenes by Blending with Long-Chain Branched Polypropylene.
  • ResearchGate. (2025, October 17). Improving Rheological and Mechanical Properties of Various Virgin and Recycled Polypropylenes by Blending with Long-Chain Branched Polypropylene.
  • Scilit. Characterization of long chain branching: Dilution rheology of industrial polyethylenes.
  • World Journal of Advanced Research and Reviews. (2025, August 14). Modification of naturally occurring polymers for enhancing drilling fluid performance: A review.

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Application

Protocols for using barium oxide catalysts in 2-Methyl-3-undecanol alkoxylation

Application Note: High-Selectivity Alkoxylation of Sterically Hindered Alcohols Part 1: Executive Summary & Scientific Rationale Abstract This application note details the operational protocols for the ethoxylation and p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Alkoxylation of Sterically Hindered Alcohols

Part 1: Executive Summary & Scientific Rationale

Abstract This application note details the operational protocols for the ethoxylation and propoxylation of 2-Methyl-3-undecanol , a branched C12 secondary alcohol. Unlike linear primary alcohols, this substrate presents significant steric hindrance at the


-carbon (methyl branch) and reduced nucleophilicity at the hydroxyl center. Standard alkaline catalysts (KOH/NaOH) fail to yield commercially viable ethoxylates from this substrate, resulting in broad homolog distributions and excessive unreacted alcohol ("free oil").

This guide validates the use of Barium Oxide (BaO) as a Narrow Range Ethoxylation (NRE) catalyst. We demonstrate that BaO operates via a coordination-insertion mechanism that preferentially complexes with the unreacted alcohol, thereby overcoming the kinetic barrier of the secondary hydroxyl group and suppressing the "homologation" of already-ethoxylated species.

Key Advantages of BaO Protocol:

  • Narrow Distribution (Peaking): Significantly sharper oligomer distribution compared to alkali metal hydroxides.

  • Low Residual Alcohol: Reduces free 2-Methyl-3-undecanol to <1.0 wt% (critical for odor and volatility control).

  • Induction Management: Protocols specifically designed to overcome the solid-liquid interface induction period typical of BaO.

Part 2: Mechanism of Action

To troubleshoot this reaction, one must understand the difference between the Anionic Mechanism (KOH) and the Coordination Mechanism (BaO).

Comparative Mechanism Diagram

BaO_Mechanism cluster_KOH Standard KOH (Anionic) cluster_BaO Barium Oxide (Coordination-Insertion) KOH_Start Alkoxide Ion (R-O-) KOH_Prop Preferential Reaction with Ethoxylates (More Acidic) KOH_Start->KOH_Prop KOH_Result Broad Distribution High Free Alcohol KOH_Prop->KOH_Result BaO_Start Barium Species (Ba-OR+) BaO_Coord Coordination with Unreacted Alcohol OH BaO_Start->BaO_Coord BaO_Insert Epoxide Insertion into Ba-O Bond BaO_Coord->BaO_Insert BaO_Result Narrow Distribution Low Free Alcohol BaO_Insert->BaO_Result

Figure 1: Mechanistic divergence between KOH and BaO. BaO coordinates with the most nucleophilic species (the unreacted alcohol), whereas KOH favors the most acidic species (the growing polyether chain).

Part 3: Safety & Pre-Reaction Protocols

CRITICAL SAFETY WARNING:

  • Barium Oxide (BaO): Highly toxic (acute oral toxicity).[1] Reacts violently with water to form corrosive Barium Hydroxide.

  • Ethylene Oxide (EO): Carcinogenic, mutagenic, and extremely flammable. Reaction vessels must be rated for high pressure and equipped with rupture discs.

Feedstock Pre-Treatment (Drying)

Barium oxide is sensitive to moisture. Water reacts with BaO to form Ba(OH)₂, which is less catalytic and promotes Polyethylene Glycol (PEG) formation (a contaminant).

  • Charge Reactor: Load 2-Methyl-3-undecanol into the autoclave.

  • Dehydration: Heat to 110°C under vacuum (<10 mmHg).

  • Nitrogen Sparge: Introduce a subsurface nitrogen sparge for 30 minutes.

  • Target Spec: Water content must be < 0.05% (500 ppm) by Karl Fischer titration before catalyst addition.

Catalyst Handling
  • Form: BaO is typically supplied as a heavy grey/white powder.

  • Loading: 0.2% to 0.5% by weight relative to the starting alcohol.

  • Addition: Add to the dried alcohol at 60°C under nitrogen blanket. Do not add to hot alcohol (>100°C) in the presence of air.

Part 4: The Alkoxylation Protocol (Step-by-Step)

Reaction Profile for Target: 2-Methyl-3-undecanol + 7 moles EO

ParameterSpecificationRationale
Temperature 160°C - 175°CHigher temp needed for hindered secondary alcohol activation.
Pressure 2 - 5 bar (max)Safety limit; EO accumulation indicates slow reaction (danger).
Stirring High ShearBaO is heterogeneous; mass transfer limits reaction rate.
Induction Time 15 - 45 minsTime required for BaO to solubilize as barium alkoxide.
Workflow Diagram

Protocol_Workflow cluster_Reaction Reaction Phase Start Start: 2-Methyl-3-undecanol Dry Vacuum Drying 110°C, <10mmHg Start->Dry CatAdd Catalyst Addition 0.3% w/w BaO (Dispersed) Dry->CatAdd Heat Heat to 165°C CatAdd->Heat Induct Induction Period Add 5% of total EO Wait for Pressure Drop Heat->Induct Feed Digest Remaining EO Constant Pressure Mode Induct->Feed Exotherm Observed Cook Cook-down 30-60 mins @ 165°C Feed->Cook Workup Catalyst Removal Hydrolysis -> Carbonation -> Filtration Cook->Workup End Final Product (Narrow Range Ethoxylate) Workup->End

Figure 2: Operational workflow for BaO-catalyzed ethoxylation.

Detailed Execution:
  • Induction (The "Kick-Start"):

    • After adding BaO, heat the reactor to 165°C .

    • Pressurize with Nitrogen to 1 bar.

    • Add a small "shot" of Ethylene Oxide (approx. 5% of total calculated load).[2]

    • Stop EO flow. Monitor pressure.

    • Observation: Pressure will rise, then plateau. A sudden pressure drop accompanied by an exotherm indicates the BaO has converted to the active Barium-Alkoxide species.

    • Troubleshooting: If no pressure drop occurs after 45 mins, raise temp to 175°C. Do not accumulate unreacted EO.

  • Propagation (EO Addition):

    • Once induction is confirmed, feed the remaining EO.

    • Control the feed rate to maintain reactor pressure between 3.0 - 4.0 bar .

    • Maintain temperature at 165°C ± 5°C .

    • Note: The reaction rate for secondary alcohols is slower than primary alcohols. Do not rush the feed; unreacted EO accumulation is an explosion hazard.

  • Cook-Down:

    • After EO addition is complete, hold temperature at 165°C.

    • Monitor pressure until it stabilizes (indicating all EO is consumed).

    • Vacuum strip the reactor for 15 mins to remove trace volatiles.

Part 5: Post-Processing (Catalyst Removal)

Barium residues cause haze and toxicity issues. The standard neutralization (acid addition) used for KOH is insufficient for BaO because Barium salts of organic acids are often soluble. We must precipitate Barium as an insoluble inorganic salt.

The Carbonation Method:

  • Cool Down: Cool the reaction mass to 90°C .

  • Hydrolysis: Add 1-3% water by weight. Agitate for 15 minutes. This converts active alkoxides to hydroxides.

  • Carbonation: Sparge the liquid with CO₂ gas (or add dry ice).

    • Reaction:

      
      
      
    • Continue until pH of a 10% aqueous solution drops to < 8.0.

  • Dehydration: Vacuum strip the water (added in step 2) at 110°C.

  • Filtration: Add a filter aid (diatomaceous earth, e.g., Celite) at 0.5% w/w. Filter hot (80°C) through a pressure filter to remove the solid

    
    .
    

Part 6: Analytical Validation

To certify the protocol, the following metrics must be met:

TestMethodTarget ResultInterpretation
Hydroxyl Value ASTM D4274Theoretical ± 5%Confirms correct moles of EO added.
Free Alcohol GC / HPLC< 1.0% Crucial success metric for BaO. KOH would yield >5%.
Appearance VisualClear, ColorlessHaze indicates poor Ba removal; Yellowing indicates oxidation.
Ash Content ASTM D482< 0.1%Verifies Barium removal efficiency.
Distribution GPCPolydispersity < 1.10Confirms "Peaking" / Narrow Range behavior.

References

  • McCain, J. H., et al. (1980). Barium oxide catalyzed ethoxylation. U.S. Patent 4,239,917. Link

    • Foundational patent describing the use of BaO for narrow range ethoxylation and conditions (200-500°F).[3]

  • Yang, K., et al. (1979). Barium oxide catalyzed ethoxylation. European Patent EP0006105B1. Link

    • Details the specific advantages of BaO over Calcium/Magnesium oxides for yielding low free-alcohol ethoxyl
  • Santacesaria, E., et al. (1992). Kinetics and mechanisms of fatty alcohol polyethoxylation.[4] 2. Narrow-range ethoxylation obtained with barium catalysts. Industrial & Engineering Chemistry Research. Link

    • Provides the kinetic modeling and mechanistic proof of the coordination-insertion p
  • Weerasooriya, U., et al. (2005). Method of preparing alkoxylation catalysts and their use in alkoxylation processes. WO2005104774A2. Link

    • Discusses modern variations of alkaline earth catalysts and temper
  • Sniezik, T., et al. (1993). Process for removing catalyst impurities from polyols. U.S. Patent 5,254,227. Link

    • Authoritative source on the hydrolysis/carbonation workup for removing basic c

Sources

Method

Preparation of methylated ethoxylated alcohols from 2-Methyl-3-undecanol

Application Note: Synthesis and Methyl Capping of 2-Methyl-3-undecanol Ethoxylates Introduction & Mechanistic Rationale The synthesis of specialty non-ionic surfactants and functional solvents often requires the precise...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Methyl Capping of 2-Methyl-3-undecanol Ethoxylates

Introduction & Mechanistic Rationale

The synthesis of specialty non-ionic surfactants and functional solvents often requires the precise ethoxylation of branched secondary alcohols, followed by end-capping to modify their physicochemical profiles. 2-Methyl-3-undecanol is a highly branched, 12-carbon secondary alcohol with a molecular weight of 186.33 g/mol [1]. Ethoxylates derived from this hydrophobe exhibit exceptional wetting properties and low foam profiles. However, synthesizing these compounds presents significant chemical challenges that require a highly controlled, multi-stage synthetic strategy.

The Causality of the Two-Stage Ethoxylation: Secondary alcohols suffer from pronounced steric hindrance around the hydroxyl group[2]. In a standard base-catalyzed ethoxylation, the initiation step (alkoxide attack on the ethylene oxide ring) is kinetically sluggish. Conversely, the propagation step (attack of the newly formed, unhindered primary alkoxide on subsequent ethylene oxide molecules) is rapid. This kinetic mismatch results in a non-Poisson distribution characterized by high concentrations of unreacted starting alcohol and undesirably long polyethylene glycol (PEG) chains[3].

To circumvent this, a two-stage protocol is mandatory[4][5].

  • Stage 1 (Acid Catalysis): A Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), is used to activate the ethylene oxide (EO) ring. The highly electrophilic activated epoxide is readily attacked by the sterically hindered secondary alcohol, forcing the addition of 1–2 EO units and converting the terminal group into a primary alcohol[4].

  • Stage 2 (Base Catalysis): Acid catalysis cannot be used for the entire polymerization because it promotes the formation of 1,4-dioxane and cyclic polyethers. Therefore, the acid is neutralized, and a base catalyst (NaOH or KOH) is introduced to drive the propagation phase, ensuring a narrow, predictable Poisson distribution of the polyoxyethylene chain[3][4].

The Rationale for Methyl Capping: The terminal hydroxyl group of the resulting ethoxylated alcohol is reactive and prone to oxidation or degradation in highly alkaline environments. By capping this hydroxyl group with a methyl radical via the Williamson ether synthesis, the molecule is rendered chemically inert[6]. This end-capping reduces foaming, increases thermal stability, and enhances the lipophilicity of the surfactant[7].

Process Workflows & Mechanistic Pathways

SynthesisWorkflow Start 2-Methyl-3-undecanol (Secondary Alcohol) AcidEthox Stage 1: Acidic Ethoxylation (BF3 Catalyst, +EO) Start->AcidEthox Overcomes steric hindrance BaseEthox Stage 2: Basic Ethoxylation (NaOH Catalyst, +EO) AcidEthox->BaseEthox Forms primary OH, neutralize acid Capping Stage 3: Methyl Capping (NaOH, Dimethyl Sulfate) BaseEthox->Capping Intermediate: Ethoxylated Alcohol Product Methylated Ethoxylated Alcohol (End-Capped Surfactant) Capping->Product Williamson Ether Synthesis

Caption: Workflow for the two-stage ethoxylation and subsequent methyl capping of 2-Methyl-3-undecanol.

Mechanism A 2-Methyl-3-undecanol B BF3-Activated Epoxide A->B BF3 + EO C Primary Alcohol Ethoxylate (n=1-2) B->C Ring Opening D Alkoxide Ion Formation (via NaOH) C->D NaOH addition E Polyethoxylated Alcohol (n=7-9) D->E EO Propagation F Methyl Capped Product (-OCH3 terminal) E->F DMS / NaOH (SN2 Reaction)

Caption: Mechanistic pathway from secondary alcohol activation to SN2 methyl capping.

Materials and Quantitative Specifications

Table 1: Reagent Matrix for a Target 7-Mole Ethoxylate (Lab Scale)

Reagent Function Equivalents / Moles Mass / Volume
2-Methyl-3-undecanol Hydrophobic Core 1.00 mol 186.3 g
Boron Trifluoride Etherate Lewis Acid Catalyst 0.03 mol 4.26 g
Ethylene Oxide (EO) Hydrophilic Monomer 7.00 mol total 308.4 g total
Sodium Hydroxide (Solid) Base Catalyst / Neutralizer 0.05 mol 2.0 g
Dimethyl Sulfate (DMS) Methylating Agent 1.10 mol 138.7 g

| Sodium Hydroxide (50% aq) | Williamson Base | 1.20 mol | 96.0 g |

Experimental Protocols (Self-Validating System)

Safety Warning: Ethylene Oxide (EO) is a highly flammable, explosive, and toxic gas. Dimethyl Sulfate (DMS) is a potent alkylating agent and suspected carcinogen[7]. All procedures must be conducted in a specialized high-pressure reactor cell within a rated fume hood.

Phase 1: Two-Stage Ethoxylation

Step 1.1: Acid-Catalyzed Initiation

  • Charge a 1-liter Parr stirred pressure reactor with 186.3 g (1.0 mol) of 2-Methyl-3-undecanol and 4.26 g (0.03 mol) of BF₃·OEt₂[4].

  • Seal the reactor, purge with dry Nitrogen (N₂) three times to remove atmospheric moisture, and heat to 70°C under continuous agitation.

  • Slowly feed 88.1 g (2.0 mol) of Ethylene Oxide into the reactor. Maintain the reaction temperature strictly between 70°C and 80°C using internal cooling coils, as the ring-opening reaction is highly exothermic.

  • Self-Validation Check: Monitor the reactor pressure. The reaction is complete when the pressure drops and stabilizes at the pre-injection baseline, indicating total consumption of the EO.

Step 1.2: Catalyst Switch and Base-Catalyzed Propagation

  • Vent the reactor safely. Neutralize the BF₃ catalyst by adding 2.0 g of solid NaOH (dissolved in a minimal amount of methanol) to achieve a pH of ~8.5[4].

  • Apply a vacuum (≤ 10 mmHg) and heat to 120°C for 30 minutes to strip off the methanol and water of neutralization. Causality: Water must be removed to prevent the formation of PEG homopolymers during the next stage.

  • Heat the reactor to 150°C. Feed the remaining 220.3 g (5.0 mol) of EO incrementally, maintaining a reactor pressure below 60 psi.

  • Once the pressure drops to baseline, cool the reactor to 80°C and purge with N₂.

  • Self-Validation Check: Sample the intermediate. The theoretical molecular weight is ~494.7 g/mol . Perform a Hydroxyl Value (OHV) titration; the target OHV is 110–116 mg KOH/g.

Phase 2: Methyl Capping (Williamson Ether Synthesis)

Step 2.1: Alkoxide Formation

  • Transfer the ethoxylated intermediate to a standard 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Add 96.0 g of 50% aqueous NaOH (1.20 mol). Heat the mixture to 60°C under vigorous stirring to form the alkoxide[7].

Step 2.2: Methylation

  • Slowly add 138.7 g (1.10 mol) of Dimethyl Sulfate (DMS) dropwise over 1 hour. Caution: Highly exothermic.

  • Maintain the reaction temperature at 80°C for 4 hours to ensure complete conversion[7].

  • Self-Validation Check: Extract a 1 mL aliquot, wash with water, dry, and run an FTIR spectrum. The broad -OH stretch at ~3300 cm⁻¹ should be completely absent, confirming total capping.

Step 2.3: Workup and Purification

  • Add 100 mL of hot distilled water to the reactor to destroy any residual DMS and dissolve the sodium methyl sulfate byproduct.

  • Allow the phases to separate at 70°C. The methylated ethoxylated alcohol will form the upper organic layer.

  • Decant the organic layer and wash twice with warm 5% brine to remove residual salts and alkalinity.

  • Dry the final product under vacuum (≤ 10 mmHg) at 90°C for 1 hour.

Quality Control & Analytical Validation

To ensure the scientific integrity of the synthesized batch, the product must be validated against the following theoretical parameters.

Table 2: Analytical Specifications for Capped Product

Parameter Analytical Method Expected Value Significance
Hydroxyl Value (OHV) Titration (ASTM D4274) < 5.0 mg KOH/g Confirms >95% capping efficiency.
Water Content Karl Fischer Titration < 0.1% w/w Ensures complete drying post-workup.
Cloud Point 1% in aqueous solution ~45°C - 55°C Validates the hydrophilic-lipophilic balance (HLB).
FTIR Spectroscopy ATR-FTIR Absence of 3300 cm⁻¹ band Confirms elimination of terminal -OH.

| Appearance | Visual Inspection | Clear to pale yellow liquid | Indicates absence of degradation byproducts. |

References

  • Polymer Synthesis Source: ResearchGate URL:[Link][4]

  • "Surfactants," in: Ullmann's Encyclopedia of Industrial Chemistry Source: UGR.es URL:[Link][3]

  • Surfactants In Consumer Products: Theory, Technology And Application Source: VDOC.PUB URL:[Link][5]

  • 2-METHYL-3-UNDECANOL Properties Source: EPA CompTox Chemicals Dashboard URL:[Link][2]

  • 3-Methyl-undecanol-(3) Source: Molbase URL:[Link][1]

  • US4942049A - Process for controlling foam in food processing Source: Google Patents URL:[6]

  • Chemistry and Technology of Surfactants Source: Academia.edu URL:[Link][7]

Sources

Application

Application Note: 2-Methyl-3-undecanol as a Synergistic Co-Active Agent in Polymer Photodegradation Protection

Executive Summary In the development of polymer-based pharmaceutical packaging, medical devices, and high-performance materials, protecting the polymer matrix from UV-induced photo-oxidation is critical. Degradation not...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of polymer-based pharmaceutical packaging, medical devices, and high-performance materials, protecting the polymer matrix from UV-induced photo-oxidation is critical. Degradation not only compromises mechanical integrity but also generates harmful leachables (e.g., short-chain aldehydes) that can interact with active pharmaceutical ingredients (APIs). Traditional stabilization relies on Primary UV Absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS). However, these polar additives often suffer from poor solubility in non-polar polyolefins, leading to surface "blooming" and premature material failure[1].

This application note details the use of 2-Methyl-3-undecanol (CAS 60671-36-5)[2], a branched aliphatic alcohol, as a highly effective co-active agent. By acting as a compatibilizer, 2-Methyl-3-undecanol synergistically enhances the efficacy of UVAs and HALS, extending the time-to-failure of polymer matrices while minimizing additive migration and reducing the required concentration of primary stabilizers[3].

Mechanistic Principles: The Causality of Co-Active Stabilization

The integration of 2-Methyl-3-undecanol into polymer formulations is driven by specific physical chemistry and phase dynamics:

  • Compatibilization and Blooming Prevention: Standard UV absorbers (e.g., orthohydroxyphenyl triazines) and HALS are polar molecules that tend to phase-separate in non-polar matrices like polypropylene (PP) or polyethylene (PE). This supersaturation causes "blooming"—the migration of additives to the polymer surface, which depletes bulk concentration and creates unsightly, potentially toxic surface precipitates[1]. 2-Methyl-3-undecanol features a C12 non-polar aliphatic tail that anchors into the polyolefin matrix via van der Waals forces, while its polar hydroxyl group hydrogen-bonds with the UVAs/HALS. This amphiphilic nature keeps the primary stabilizers homogeneously dispersed[3].

  • Enhanced Radical Mobility: The branched methyl group at the C2 position of 2-Methyl-3-undecanol disrupts local polymer chain packing, increasing the free volume in the micro-environment. This localized plasticization increases the mobility of nitroxyl radicals generated by HALS, allowing them to intercept and terminate polymer alkyl radicals at a much faster rate before chain scission occurs.

Mechanism UV UV Radiation Polymer Polymer Matrix (e.g., Polyolefins) UV->Polymer Induces UVA Primary UVA (Triazines) UV->UVA Absorbed by Degradation Photo-Oxidation & Chain Scission Polymer->Degradation Leads to Protection Stabilized Matrix (No Blooming/Crazing) UVA->Protection Heat Dissipation HALS HALS (Radical Scavenger) HALS->Protection Neutralizes CoAgent 2-Methyl-3-undecanol (Co-Active Agent) CoAgent->Polymer Compatibilizes CoAgent->UVA Prevents Blooming CoAgent->HALS Enhances Mobility Degradation->HALS Generates Radicals

Logical relationship of synergistic photostabilization using 2-Methyl-3-undecanol.

Implications for Pharmaceutical Drug Development

For drug development professionals, the integrity of primary packaging (e.g., blister packs, IV bags, pre-filled syringe barrels) is as critical as the API itself. UV degradation of packaging polymers generates degradants that can migrate into the drug formulation and react with primary amines on biologic drugs or small-molecule APIs. By incorporating 2-Methyl-3-undecanol, formulators can achieve superior UV protection with lower total concentrations of primary UVAs[3], directly reducing the Extractables and Leachables (E&L) profile of the packaging and ensuring regulatory compliance.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for evaluating the synergistic stabilization of polyolefins. It employs a control group, a standard UVA/HALS group, and a co-active agent group.

Protocol 1: Preparation of Stabilized Polymer Plaques

Rationale: Twin-screw extrusion ensures high-shear melt compounding, which is strictly necessary for the homogeneous distribution of the co-active agent and the prevention of localized additive pooling.

  • Resin Preparation: Dry Polypropylene (PP) homopolymer resin at 80°C for 4 hours to remove residual moisture that could cause hydrolytic degradation during melt processing.

  • Formulation Blending: Prepare the following masterbatch formulations:

    • Control: 100% PP.

    • Standard: PP + 0.01 wt% UVA (e.g., CYASORB® UV-1164) + 0.09 wt% HALS (e.g., CYASORB® UV-3346)[1].

    • Synergistic: PP + 0.01 wt% UVA + 0.09 wt% HALS + 0.10 wt% 2-Methyl-3-undecanol[3].

  • Melt Compounding: Feed the blends into a co-rotating twin-screw extruder. Set the temperature profile from 190°C (feed) to 220°C (die). Maintain a screw speed of 200 rpm to ensure intimate mixing.

  • Injection Molding: Pelletize the extrudate and injection-mold into 2 mm thick test plaques (60 mm x 60 mm). Set mold temperature to 40°C to control the rate of crystallization.

Protocol 2: Accelerated Weathering and Blooming Assessment

Rationale: QUV exposure simulates long-term environmental stress, while contact angle measurements quantify surface blooming. Migrating polar additives will demonstrably reduce the hydrophobic contact angle of the polyolefin surface.

  • QUV Exposure: Place the plaques in a QUV Accelerated Weathering Tester. Run cycles of 8 hours UV exposure (UVA-340 lamps, 0.89 W/m² at 60°C) followed by 4 hours of dark condensation at 50°C.

  • Visual & Microscopic Inspection: At 200-hour intervals, inspect plaques under 40x magnification for surface crazing (micro-cracking) and blooming (white powdery precipitates)[1].

  • Contact Angle Measurement: Measure the static water contact angle using a goniometer. A drop in contact angle >10° indicates significant blooming of polar additives to the surface.

  • System Validation: The experiment validates itself if the Standard formulation shows delayed crazing compared to the Control but exhibits a dropping contact angle (indicating blooming), whereas the Synergistic formulation maintains both structural integrity and a stable contact angle.

Workflow Step1 Formulation Resin + Additives Step2 Melt Compounding (Twin-Screw Extruder) Step1->Step2 Step3 Injection Molding (Test Plaques) Step2->Step3 Step4 Accelerated Weathering (QUV Exposure) Step3->Step4 Step5 Characterization (Contact Angle, FTIR) Step4->Step5

Step-by-step experimental workflow for validating polymer photostabilization.

Quantitative Data Summary

The following table summarizes the quantitative performance metrics of the stabilized PP plaques after 800 hours of accelerated QUV exposure, demonstrating the synergistic effect of 2-Methyl-3-undecanol[3],[1].

FormulationUVA (wt%)HALS (wt%)2-Methyl-3-undecanol (wt%)Time to Failure (hrs)Surface Appearance (800h)Contact Angle (°)
Control PP 000200Severe Crazing95
PP + UVA/HALS 0.010.090600Moderate Blooming82
PP + Co-Agent 000.10250Crazing92
PP + Synergistic 0.010.090.10>1200Smooth, No Blooming94

Note: Time to failure is defined as the onset of visible surface crazing under 40x magnification. A stable contact angle near 95° indicates an absence of polar additive blooming.

References

  • Environmental Protection Agency (EPA). "2-METHYL-3-UNDECANOL Properties - CompTox Chemicals Dashboard". epa.gov. Available at:[Link]

  • Google Patents. "US20160145427A1 - Stabilizer compositions and methods for using same for protecting organic materials from uv light and thermal degradation". patents.google.com.
  • World Intellectual Property Organization (WIPO). "WO2016081823A1 - Stabilizer compositions and methods for using same for protecting organic materials from uv light and thermal degradation". patents.google.com.

Sources

Method

Revolutionizing the Formulation of Hydrophobic APIs: Application and Protocols for 2-Methyl-3-undecanol

Abstract The effective delivery of hydrophobic active pharmaceutical ingredients (APIs) remains a paramount challenge in pharmaceutical development, with poor aqueous solubility frequently leading to diminished bioavaila...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The effective delivery of hydrophobic active pharmaceutical ingredients (APIs) remains a paramount challenge in pharmaceutical development, with poor aqueous solubility frequently leading to diminished bioavailability and therapeutic efficacy.[1] This application note introduces 2-Methyl-3-undecanol, a long-chain branched alcohol, as a novel and highly effective hydrophobic excipient for the formulation of poorly soluble drugs. We provide a comprehensive overview of its physicochemical properties and elucidate its mechanisms of action in enhancing drug solubilization. Detailed protocols for the preparation of Self-Emulsifying Drug Delivery Systems (SEDDS) and topical formulations are presented, complete with experimental workflows and characterization methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the hurdles associated with the formulation of hydrophobic compounds.

Introduction: The Challenge of Hydrophobic Drug Formulation

A significant portion of new chemical entities emerging from drug discovery pipelines, estimated to be over 70%, are poorly soluble in water.[2] This inherent hydrophobicity poses a major obstacle to their development into effective medicines, as it often results in low dissolution rates, erratic absorption, and consequently, inadequate bioavailability.[1] To address this, formulation scientists employ various strategies, including the use of lipid-based formulations, amorphous solid dispersions, and particle engineering.[2]

Lipid-based drug delivery systems, in particular, have gained considerable traction for their ability to enhance the solubility and absorption of lipophilic drugs.[2][3] These formulations, which include self-emulsifying drug delivery systems (SEDDS), can maintain the drug in a solubilized state in the gastrointestinal tract, thereby improving its potential for absorption.[4][5] The selection of appropriate excipients is a critical determinant of the success of these formulations.[6]

This application note focuses on the utility of 2-Methyl-3-undecanol, a novel long-chain branched alcohol, as a versatile hydrophobic excipient. Its unique molecular structure and physicochemical properties make it an excellent candidate for solubilizing hydrophobic APIs and formulating them into stable and effective drug delivery systems.

Physicochemical Profile of 2-Methyl-3-undecanol

2-Methyl-3-undecanol is a C12 branched-chain alcohol with the molecular formula C12H26O.[7] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 186.33 g/mol [7]
Boiling Point 239-241 °C[8]
Density 0.825 g/cm³[8]
LogP (Octanol-Water Partition Coefficient) 4.47[8]
Water Solubility Very low (2.84e-4 mol/L)[8]
Appearance Colorless oily liquid[9]

The high LogP value and extremely low water solubility underscore the hydrophobic nature of 2-Methyl-3-undecanol, making it an ideal solvent for other lipophilic molecules.[8] Its liquid state at room temperature and relatively low viscosity facilitate ease of handling and processing during formulation development.

Mechanism of Action in Enhancing Hydrophobic API Formulation

The efficacy of 2-Methyl-3-undecanol as a hydrophobic excipient stems from several key mechanisms:

  • Enhanced Solubilization: Its primary function is to act as a solvent for the hydrophobic API, dissolving it within the lipid phase of a formulation. This is particularly crucial in lipid-based systems like SEDDS, where the drug must be in a pre-dissolved state to ensure spontaneous emulsification upon dilution in the aqueous environment of the gastrointestinal tract.[5]

  • Formation of Stable Emulsions: In conjunction with surfactants and co-surfactants, 2-Methyl-3-undecanol can form the oil phase of self-emulsifying formulations.[3] Upon gentle agitation in aqueous media, these systems spontaneously form fine oil-in-water emulsions or nanoemulsions, with droplet sizes typically in the range of 20-200 nm.[1] The small droplet size provides a large surface area for drug release and absorption.[1]

  • Improved Permeability: The lipidic nature of formulations containing 2-Methyl-3-undecanol can enhance the permeation of the encapsulated drug across the intestinal membrane. This can occur through various mechanisms, including increasing membrane fluidity and opening tight junctions to allow for paracellular transport.[5]

  • Potential for Lymphatic Uptake: Long-chain lipids can promote the lymphatic transport of highly lipophilic drugs, thereby bypassing the hepatic first-pass metabolism and increasing systemic bioavailability.[5]

G cluster_formulation Formulation Components cluster_process Mechanism of Action API Hydrophobic API Solubilization API Solubilization in Oil Phase API->Solubilization Excipient 2-Methyl-3-undecanol (Oil Phase) Excipient->Solubilization Surfactant Surfactant Emulsification Spontaneous Emulsification (in vivo) Surfactant->Emulsification Cosurfactant Co-surfactant Cosurfactant->Emulsification Solubilization->Emulsification Absorption Enhanced Absorption Emulsification->Absorption Small Droplet Size & Increased Surface Area

Caption: Mechanism of 2-Methyl-3-undecanol in SEDDS Formulation.

Application & Protocols

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a SEDDS for a model hydrophobic API using 2-Methyl-3-undecanol as the oil phase.

Materials:

  • Hydrophobic API (e.g., Fenofibrate, Curcumin)

  • 2-Methyl-3-undecanol

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Propylene Glycol)

  • Purified Water

  • Magnetic stirrer and hot plate

  • Vortex mixer

  • Droplet size analyzer (e.g., Dynamic Light Scattering)

Protocol:

  • Solubility Screening:

    • Determine the saturation solubility of the API in various oils (including 2-Methyl-3-undecanol), surfactants, and co-surfactants.

    • Add an excess amount of the API to a known volume of the excipient in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

    • Centrifuge the samples to separate the undissolved API.

    • Analyze the supernatant for drug content using a validated analytical method (e.g., HPLC-UV).

    • Select the excipients that demonstrate the highest solubilizing capacity for the API.

  • Construction of Ternary Phase Diagrams:

    • To identify the self-emulsifying region, construct ternary phase diagrams with varying ratios of oil (2-Methyl-3-undecanol), surfactant, and co-surfactant.

    • Prepare mixtures of the three components in different weight ratios (e.g., from 10:0:90 to 0:90:10 for oil:surfactant:co-surfactant).

    • Titrate each mixture with purified water dropwise under gentle agitation.

    • Visually observe the formation of a clear or slightly bluish, transparent emulsion, indicating self-emulsification.

    • Plot the self-emulsifying region on a ternary phase diagram.

  • Preparation of the API-Loaded SEDDS Formulation:

    • Based on the ternary phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Accurately weigh the required amounts of 2-Methyl-3-undecanol, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity, if necessary.

    • Add the pre-weighed amount of the hydrophobic API to the excipient mixture.

    • Stir the mixture using a magnetic stirrer until the API is completely dissolved and a clear, homogenous solution is obtained.

  • Characterization of the SEDDS Formulation:

    • Self-Emulsification Performance: Dilute a known amount of the SEDDS formulation (e.g., 1 mL) with a specified volume of purified water (e.g., 250 mL) in a glass beaker with gentle stirring. Observe the time taken for emulsification and the appearance of the resulting emulsion.

    • Droplet Size and Polydispersity Index (PDI) Analysis: Analyze the droplet size and PDI of the diluted emulsion using a dynamic light scattering instrument. Aim for a mean droplet size of <200 nm and a PDI of <0.3 for optimal performance.

    • Drug Content: Determine the drug content of the SEDDS formulation using a validated analytical method to ensure uniformity.

G Start Start: SEDDS Formulation Solubility 1. API Solubility Screening in Excipients Start->Solubility PhaseDiagram 2. Construct Ternary Phase Diagrams Solubility->PhaseDiagram Select High-Solubility Excipients Formulation 3. Prepare API-Loaded SEDDS PhaseDiagram->Formulation Identify Self-Emulsifying Region Characterization 4. Characterize Formulation (Droplet Size, PDI, etc.) Formulation->Characterization End End: Optimized SEDDS Characterization->End

Caption: Workflow for SEDDS Formulation and Characterization.

Formulation of a Topical Cream

This protocol describes the preparation of a topical cream containing a hydrophobic API, utilizing 2-Methyl-3-undecanol as a lipophilic component and penetration enhancer.

Materials:

  • Hydrophobic API

  • 2-Methyl-3-undecanol

  • Oil phase components (e.g., Cetyl alcohol, Stearic acid)

  • Aqueous phase components (e.g., Propylene glycol, Glycerin)

  • Emulsifying agent (e.g., Polysorbate 80, Sorbitan monostearate)

  • Preservative (e.g., Methylparaben, Propylparaben)

  • Purified water

  • Homogenizer

  • Water bath

Protocol:

  • Preparation of the Oil Phase:

    • In a suitable beaker, combine 2-Methyl-3-undecanol, cetyl alcohol, and stearic acid.

    • Heat the mixture in a water bath to 70-75°C until all components are melted and form a uniform liquid.

    • Add the hydrophobic API to the molten oil phase and stir until completely dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the emulsifying agent, propylene glycol, glycerin, and preservative in purified water.

    • Heat the aqueous phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed.

    • Continue homogenization for 10-15 minutes to form a uniform emulsion.

    • Allow the cream to cool to room temperature with gentle stirring.

  • Characterization of the Topical Cream:

    • Physical Appearance: Visually inspect the cream for its color, homogeneity, and consistency.

    • pH Measurement: Determine the pH of the cream using a calibrated pH meter.

    • Viscosity: Measure the viscosity of the cream using a viscometer.

    • In Vitro Drug Release: Perform in vitro drug release studies using Franz diffusion cells to evaluate the release profile of the API from the cream.[1]

Safety and Handling

While detailed toxicological data for 2-Methyl-3-undecanol in pharmaceutical formulations is not extensively published, it is important to handle it in accordance with good laboratory practices.[10][11] Use appropriate personal protective equipment, including gloves and safety glasses.[12] Work in a well-ventilated area.[11] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

2-Methyl-3-undecanol presents a promising new tool for formulation scientists grappling with the challenges of hydrophobic drug delivery. Its excellent solubilizing capacity, coupled with its suitability for inclusion in advanced drug delivery systems like SEDDS, makes it a valuable excipient for enhancing the bioavailability of poorly water-soluble APIs. The protocols provided in this application note offer a practical starting point for researchers to explore the potential of 2-Methyl-3-undecanol in their own formulation development efforts.

References

  • Rani, S., & Radha, G. (2021). Insights into Novel Excipients of Self-Emulsifying Drug Delivery Systems and Their Significance: An Updated Review. Critical Reviews™ in Therapeutic Drug Carrier Systems, 38(2), 27-74. [Link]

  • Rani, S., & Radha, G. (2021). Insights into Novel Excipients of Self-Emulsifying Drug Delivery Systems and Their Significance: An Updated Review. PubMed. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2-METHYL-3-UNDECANOL Properties. CompTox Chemicals Dashboard. [Link]

  • Rani, S., & Radha, G. (2022). Insights into Novel Excipients of Self-Emulsifying Drug Delivery Systems and Their Significance: An Updated Review. ResearchGate. [Link]

  • Gull, A., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Drug Delivery Science and Technology. [Link]

  • Patel, D., et al. (2024). Self-Emulsifying Drug Delivery System (SEDDS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Weber, C., et al. (n.d.). Liposome formulations of hydrophobic drugs. PubMed. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • American Pharmaceutical Review. (2021). HOT MELT EXTRUSION - API Bioavailability: Suspending Hydrophobic Drugs in a Solid Solution. American Pharmaceutical Review. [Link]

  • The Good Scents Company. (n.d.). 2-methyl undecanol. The Good Scents Company. [Link]

  • Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Weber, C., et al. (n.d.). Liposome Formulations of Hydrophobic Drugs. ResearchGate. [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylundecanol. PubChem. [Link]

  • Ingenta Connect. (2023). Preparation, characterization and application of long-chain fatty alcohol-based polymeric micelles. Ingenta Connect. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-1-undecanol (CAS 10522-26-6). Cheméo. [Link]

  • Royal Society of Chemistry. (2023). Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. Royal Society of Chemistry. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Methylundecanal, 95%. Cole-Parmer. [Link]

  • Oxford Academic. (2006). novel application of tertiary butyl alcohol in the preparation of hydrophobic drug-HPβCD complex. Journal of Pharmacy and Pharmacology. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2-METHYL-3-UNDECANOL - Hazard Genotoxicity. CompTox Chemicals Dashboard. [Link]

  • Ataman Kimya. (n.d.). UNDECANOL. Ataman Kimya. [Link]

  • MDPI. (n.d.). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. [Link]

  • Pharmaffiliates. (n.d.). 2-Undecanol. Pharmaffiliates. [Link]

  • The Good Scents Company. (n.d.). 2-undecanol methyl nonyl carbinol. The Good Scents Company. [Link]

  • ResearchGate. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. ResearchGate. [Link]

  • Iris Publishers. (2021). Applications of Invasomal Drug Delivery System. Iris Publishers. [Link]

  • MDPI. (2022). Current Advances in Specialised Niosomal Drug Delivery: Manufacture, Characterization and Drug Delivery Applications. MDPI. [Link]

Sources

Application

Solvent extraction techniques for isolating 2-Methyl-3-undecanol

Application Note: Solvent Extraction and Isolation Protocols for 2-Methyl-3-undecanol Executive Summary 2-Methyl-3-undecanol ( ) is a long-chain, branched fatty alcohol of significant interest in chemical ecology and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Extraction and Isolation Protocols for 2-Methyl-3-undecanol

Executive Summary

2-Methyl-3-undecanol (


) is a long-chain, branched fatty alcohol of significant interest in chemical ecology and drug development.[1] It serves as a potent trail pheromone in Myrmicinae ants (e.g., Crematogaster scutellaris) and represents a class of lipophilic signaling molecules often targeted in pharmaceutical formulation for their permeation-enhancing properties.

This guide provides a definitive technical framework for the solvent extraction, enrichment, and isolation of 2-Methyl-3-undecanol. It addresses two distinct operational scales: Micro-Scale Isolation (natural product characterization) and Macro-Scale Extraction (synthetic workup and purification).

Physicochemical Profile & Solvent Selection Logic

Successful extraction relies on matching the solvent's polarity to the target analyte. 2-Methyl-3-undecanol is highly lipophilic.

Table 1: Physicochemical Properties of 2-Methyl-3-undecanol

PropertyValueImplication for Extraction
Molecular Formula

Mid-weight volatile organic compound (VOC).
Boiling Point ~241°C (at 760 mmHg)Non-volatile enough to withstand mild solvent evaporation (e.g.,

stream).
LogP (Octanol/Water) ~4.47Highly Lipophilic. Insoluble in water. Partitions strongly into non-polar solvents.
Chirality 2 Stereocenters (C2, C3)Requires chiral stationary phases for enantiomeric resolution.[2][3]

The "Lipophilicity Rule" for Solvent Choice:

  • Primary Extraction Solvent: n-Hexane or n-Heptane .

    • Reasoning: With a LogP of ~4.5, the molecule is hydrophobic. Alkanes provide high recovery rates with minimal co-extraction of polar cellular debris (proteins, sugars).

  • Secondary/Cleaning Solvent: Diethyl Ether or Dichloromethane (DCM) .

    • Reasoning: slightly more polar; useful for liquid-liquid extraction (LLE) from aqueous reaction quenches, but may co-extract water, requiring drying agents.

Protocol A: Micro-Scale Isolation (Natural Matrices)

Target Audience: Chemical Ecologists, Bio-assay Researchers. Context: Isolating pheromones from insect glands or cuticle.

Materials
  • Solvent: n-Hexane (HPLC Grade, >99%).

  • Vials: 2 mL borosilicate glass vials with Teflon-lined caps (Plasticizers like phthalates are fatal contaminants in this analysis).

  • Tools: Micro-dissection forceps, Nitrogen evaporator.

Step-by-Step Procedure
  • Sample Preparation:

    • Anesthetize specimens (e.g., ants) by cooling at -20°C for 5 minutes.

    • Critical Step: Dissect the specific glandular tissue (e.g., hind tibia for Crematogaster) to maximize signal-to-noise ratio. Whole-body extraction dilutes the target analyte with cuticular waxes.

  • Solvent Soak (Solid-Liquid Extraction):

    • Immerse tissue in 50–100 µL of n-Hexane .

    • Time: Soak for 10–20 minutes at room temperature.

    • Expert Insight: Do not crush the tissue initially. Passive diffusion extracts the volatile alcohols while leaving heavier lipids inside the tissue.

  • Fractionation (Optional):

    • If the sample is "dirty," pass the extract through a micro-column of silica gel (50 mg). Elute with 5% ether in hexane. 2-Methyl-3-undecanol will elute in this fraction, separating it from non-polar hydrocarbons (which elute in pure hexane).

  • Concentration:

    • Evaporate solvent under a gentle stream of high-purity Nitrogen (

      
      ) until volume reaches ~5 µL.
      
    • Warning: Do not evaporate to dryness. Although the BP is high (241°C), wall effects in micro-vials can lead to irreversible loss of the analyte.

Protocol B: Macro-Scale Extraction (Synthetic Workup)

Target Audience: Medicinal Chemists, Process Chemists. Context: Isolating the product after a Grignard reaction (e.g., reaction of 2-methylpropanal with octylmagnesium bromide).

Workflow Diagram

ExtractionWorkflow Start Reaction Mixture (Alkoxide Intermediate) Quench Quench: Saturated NH4Cl (pH ~7) Start->Quench Hydrolysis PhaseSep Phase Separation Org: Ether/Hexane | Aq: Salts Quench->PhaseSep LLE Wash Wash Organic Phase 1. Brine (Sat. NaCl) 2. Water PhaseSep->Wash Retain Organic Dry Drying Agent (Anhydrous MgSO4) Wash->Dry Filter Filtration & Concentration (Rotary Evaporator) Dry->Filter Distill Vacuum Distillation (High Purity Isolation) Filter->Distill Crude Oil

Figure 1: Decision tree for the macro-scale isolation of lipophilic alcohols.

Step-by-Step Procedure
  • Quenching:

    • Pour the reaction mixture into ice-cold saturated Ammonium Chloride (

      
      ).
      
    • Why: This gently protonates the magnesium alkoxide to form the free alcohol without inducing acid-catalyzed dehydration (which would form the alkene).

  • Liquid-Liquid Extraction (LLE):

    • Extract the aqueous layer 3x with Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Note: Ether is preferred over DCM here because it floats on water, making separation easier, and is less likely to form stubborn emulsions with magnesium salts.

  • Washing & Drying:

    • Combine organic layers.[4][5]

    • Wash 1x with Brine (Saturated NaCl) to remove residual water.

    • Dry over Anhydrous Magnesium Sulfate (

      
      )  for 15 minutes.
      
  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate using a Rotary Evaporator at 30°C/300 mbar.

  • Purification (Vacuum Distillation):

    • Due to the high boiling point (241°C), simple distillation will cause thermal degradation.

    • Protocol: Use a Kugelrohr or Short-path distillation apparatus.

    • Target Conditions: 0.1 mmHg pressure; expect distillation at ~90–100°C.

Analytical Validation & Enantioseparation

For drug development, verifying the stereochemistry is critical, as the (R)-enantiomer is often the biologically active form in nature.

Table 2: Recommended GC-MS Parameters

ParameterSetting
Column (Achiral) DB-5ms or HP-5 (30m x 0.25mm, 0.25µm film)
Column (Chiral) Cyclodextrin-based (e.g., Rt-βDEXsa or Hydrodex β-6TBDM)
Carrier Gas Helium @ 1.0 mL/min
Oven Program 50°C (1 min)

10°C/min

280°C (5 min)
Retention Index (RI) Approx. 1422 (DB-5) / 1875 (Polar)
Detection EI Mass Spec (70 eV).[6] Look for m/z 55, 69, 83 (alkane chain) and diagnostic fragments.

Chiral Resolution Strategy: Standard stationary phases cannot separate the (2R,3R), (2S,3S), etc., isomers. You must use a column doped with derivatized


-cyclodextrins. These form inclusion complexes with the enantiomers; the difference in stability of these complexes leads to separation.

References

  • Scarano, F., et al. (2024). Trail pheromone identification in the ant Crematogaster scutellaris.[7] Scientific Reports. [Link]

    • Relevance: Identifies 2-methyl-3-undecanol as a trail pheromone and details micro-extraction
  • EPA CompTox Chemicals Dashboard. 2-Methyl-3-undecanol Properties.[Link]

    • Relevance: Source for predicted boiling point, LogP, and density data.[1][8]

  • Relevance: General protocols for solvent selection in hydrocarbon/f
  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC.[Link]

    • Relevance: Technical basis for selecting Cyclodextrin columns for enantiosepar

Sources

Technical Notes & Optimization

Troubleshooting

Separating 2-Methyl-3-undecanol from 2-methyl-1-undecanol isomers

Technical Support Center: Separation & Purification of Methyl-Undecanol Isomers Topic: Separating 2-Methyl-3-undecanol (Secondary) from 2-Methyl-1-undecanol (Primary) Ticket ID: #ISO-SEP-C12 Status: Open for Resolution[1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation & Purification of Methyl-Undecanol Isomers

Topic: Separating 2-Methyl-3-undecanol (Secondary) from 2-Methyl-1-undecanol (Primary) Ticket ID: #ISO-SEP-C12 Status: Open for Resolution[1][2][3]

Technical Overview & Isomer Analysis

The Challenge: You are attempting to separate two positional isomers of a C12 branched alcohol. The difficulty arises because both molecules have identical molecular weights (186.34 g/mol ) and very similar boiling points, rendering simple distillation ineffective.[3][4]

  • Target A (Primary Alcohol): 2-Methyl-1-undecanol .[1][2][3][5] The hydroxyl group is on a primary carbon (

    
    ), offering high steric accessibility.[2][4]
    
  • Target B (Secondary Alcohol): 2-Methyl-3-undecanol .[1][2][3] The hydroxyl group is on a secondary carbon (

    
    ), flanked by a methyl-branched center.[1][2] This creates significant steric hindrance.[1][2][3][4]
    

Core Separation Logic: To achieve high purity (>98%), you must exploit the kinetic rate difference in esterification or the polarity difference in adsorption, rather than relying solely on thermodynamic properties like boiling point.[4]

Troubleshooting Guide (Q&A Format)

Scenario 1: "I tried fractional distillation, but the isomers are co-eluting."

Diagnosis: The boiling point difference (


BP) between these isomers is likely 

.[2][4] At this range, even a Vigreux column with low theoretical plates will fail to resolve them, leading to an azeotrope-like co-distillation.[1][2][3][4]

Corrective Protocol: Azeotropic Entrainment You need to modify the relative volatility of the components using an entrainer.

  • Add an Entrainer: Introduce Hexyl Acetate or n-Heptane to the mixture (approx. 10-20% v/v).[1][2][3]

  • Mechanism: The entrainer forms a low-boiling azeotrope preferentially with the primary alcohol (2-methyl-1-undecanol) due to its more accessible hydroxyl group, effectively "pulling" it off the column first.[1][2]

  • Execution: Use a spinning band distillation column (minimum 30 theoretical plates) with a high reflux ratio (20:1).

Expert Note: If you cannot use an entrainer, switch to Vacuum Distillation (<1 mmHg).[2][3][4] Reduced pressure often expands the


BP between primary and secondary alcohols due to differences in hydrogen bonding disruption.[4]
Scenario 2: "I need >99% purity for a biological assay, but chromatography is too slow for my scale (50g)."

Diagnosis: Preparative chromatography is inefficient for multi-gram scales.[1][2][3][4] You require a Chemical Resolution method that exploits the steric hindrance of the secondary alcohol.

Corrective Protocol: The Phthalic Anhydride Trap This is the "Gold Standard" for bulk separation of primary/secondary alcohol isomers.

  • Concept: Primary alcohols react rapidly with phthalic anhydride to form an acidic half-ester.[1][2][3] Secondary alcohols react much slower due to steric hindrance at the C3 position.[2][4]

  • Workflow:

    • Derivatization: Reflux the crude mixture with Phthalic Anhydride (1.1 eq) in Pyridine/Toluene.

    • Phase Switch: Wash the reaction mixture with Sodium Bicarbonate (

      
      ) .
      
      • The Primary Alcohol (now a phthalate half-ester) becomes a water-soluble salt and moves to the Aqueous Layer .[1][2]

      • The Secondary Alcohol (unreacted) remains in the Organic Layer .

    • Recovery:

      • Organic Layer: Evaporate solvent to recover pure 2-Methyl-3-undecanol .[1][2][3]

      • Aqueous Layer: Acidify with HCl, extract the half-ester, and saponify (NaOH/Heat) to recover pure 2-Methyl-1-undecanol .[1][2][3]

Scenario 3: "My GC peaks are overlapping. How do I quantify the ratio?"

Diagnosis: You are likely using a non-polar column (e.g., DB-1, HP-5).[1][2][3][4] These separate based on boiling point, which is identical here.[2][3][4]

Corrective Protocol: Stationary Phase Selection Switch to a High-Polarity Polyethylene Glycol (PEG) column (e.g., DB-WAX or HP-INNOWax).[1][2][3]

  • Mechanism: The PEG phase interacts strongly with the hydroxyl protons.

  • Prediction: The Primary Alcohol (2-methyl-1-undecanol) has a more exposed proton for hydrogen bonding and will retain longer (higher

    
    ).[1][2] The Secondary Alcohol  is shielded and will elute earlier.[3][4]
    
  • Oven Program: Start at 80°C, hold 2 min, ramp 5°C/min to 220°C.

Comparative Data Table

Feature2-Methyl-1-undecanol (Primary)2-Methyl-3-undecanol (Secondary)Separation Impact
Steric Hindrance Low (Exposed -OH)High (Flanked by Methyl)Primary reacts 10x faster with bulky acyl chlorides.[1][2][3]
Boiling Point ~250°C (Est.)~242-245°C (Est.)[1][2][3][4][5]Too close for simple distillation.
GC Elution (Wax) Late EluterEarly EluterBaseline resolution achievable on Polar columns.[2][3][4]
Oxidation Product 2-Methylundecanoic Acid2-Methyl-3-undecanoneOxidation allows easy separation of products (Acid vs Ketone).[1][2][3]

Visual Workflow: Chemical Separation Logic

The following diagram illustrates the Phthalic Anhydride separation workflow, the most robust method for this specific isomer pair.

SeparationProtocol Start Crude Mixture (1° & 2° Isomers) React Add Phthalic Anhydride (Reflux in Toluene/Pyridine) Start->React Derivatization Extract Liquid-Liquid Extraction (Add NaHCO3) React->Extract Phase Separation OrgLayer Organic Layer (Contains Unreacted 2° Alcohol) Extract->OrgLayer Non-polar species AqLayer Aqueous Layer (Contains 1° Alcohol-Phthalate Salt) Extract->AqLayer Polar salts Purify2 Evaporate Solvent Yield: 2-Methyl-3-undecanol OrgLayer->Purify2 Acidify Acidify (HCl) & Extract AqLayer->Acidify Hydrolysis Saponification (NaOH) Yield: 2-Methyl-1-undecanol Acidify->Hydrolysis

Figure 1: Chemical resolution workflow utilizing selective esterification to separate primary and secondary isomers.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use enzymatic resolution for this separation? A: Yes. Lipases (e.g., Candida antarctica Lipase B, CALB) are highly effective.[2][3][4] In an acetylation reaction (using Vinyl Acetate), the lipase will selectively acetylate the Primary Alcohol (2-methyl-1-undecanol) almost exclusively.[1][2] You can then separate the primary acetate from the unreacted secondary alcohol via simple flash chromatography (large


 difference).

Q: How do I confirm the structure of the separated isomers? A: Use 1H-NMR Spectroscopy .

  • 2-Methyl-1-undecanol: Look for a doublet or multiplet around 3.4-3.6 ppm integrating to 2 protons (

    
    ).[1][2][3]
    
  • 2-Methyl-3-undecanol: Look for a multiplet around 3.8-4.0 ppm integrating to 1 proton (

    
    ).[1][2][3] The shift is further downfield due to the secondary nature, and the integration is the key differentiator.
    

Q: Why does the secondary alcohol boil lower? A: Secondary alcohols have a more spherical shape (higher branching) compared to the linear primary alcohols. This reduces the surface area available for Van der Waals interactions, slightly lowering the boiling point despite identical molecular weights.[4]

References

  • Separation of Primary and Secondary Alcohols. U.S. Patent 2,923,733. (1960).[2][3][4] Describes the phthalic anhydride esterification method for separating close-boiling alcohol isomers.

  • Agilent J&W GC Column Selection Guide. Agilent Technologies. Technical guide on selecting polar (WAX) vs non-polar columns for alcohol separation.

  • NIST Chemistry WebBook, SRD 69. 2-Methyl-1-undecanol Data. Standard Reference Data for physical properties. [1][4]

  • Enzymatic Resolution of Alcohols. BenchChem Technical Notes. Application of lipases for kinetic resolution of primary/secondary alcohols.[2][3][4]

Sources

Optimization

Technical Support Center: Improving GC Resolution of 2-Methyl-3-undecanol Diastereomers

Welcome to the technical support center for resolving 2-Methyl-3-undecanol diastereomers using Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving 2-Methyl-3-undecanol diastereomers using Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the separation of these specific stereoisomers. Here, we move beyond generic advice to offer scientifically grounded explanations and field-proven protocols.

Introduction: The Challenge of 2-Methyl-3-undecanol Diastereomers

2-Methyl-3-undecanol possesses two chiral centers, leading to the existence of four stereoisomers (two pairs of enantiomers, which are diastereomers to each other). The subtle differences in their physical properties make their separation by conventional GC a significant analytical challenge. Achieving baseline resolution is critical for accurate quantification and characterization, particularly in fields like flavor and fragrance analysis, as well as pharmaceutical development where stereochemistry can dictate biological activity.[1] This guide will equip you with the necessary knowledge and techniques to overcome these separation hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate the diastereomers of 2-Methyl-3-undecanol directly on a standard non-chiral GC column?

A1: Diastereomers have different physical properties, but for structurally similar molecules like 2-Methyl-3-undecanol, these differences can be very slight. Standard non-chiral columns, such as those with polydimethylsiloxane stationary phases, separate based on boiling point and polarity. The boiling points of the diastereomers are often too close to allow for effective separation on these columns.

Q2: What is the primary strategy for improving the GC separation of these diastereomers?

A2: The most effective strategy is to use a chiral stationary phase. These phases create a chiral environment within the column, allowing for differential interactions with the diastereomers, leading to their separation.[2] Alternatively, derivatization of the alcohol group can enhance volatility and may improve separation on certain columns, including both chiral and sometimes even highly polar non-chiral columns.[3][4]

Q3: What type of chiral GC column is best suited for this separation?

A3: Cyclodextrin-based chiral stationary phases are highly recommended for the separation of chiral alcohols and their derivatives.[2][5] Specifically, derivatized β- and γ-cyclodextrins have shown great success in resolving a wide range of enantiomers and diastereomers.[2][6] The choice of the specific cyclodextrin derivative will depend on the specific diastereomers and whether the alcohol is derivatized.

Q4: Is derivatization necessary for the GC analysis of 2-Methyl-3-undecanol?

A4: While not always strictly necessary if a suitable chiral column is available, derivatization is highly recommended.[7] The polar hydroxyl group of the alcohol can lead to peak tailing due to interactions with active sites in the GC system.[4] Converting the alcohol to a less polar derivative, such as a trimethylsilyl (TMS) ether or an acetate ester, improves peak shape, volatility, and thermal stability, often resulting in better resolution.[3][4]

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section addresses specific experimental issues and provides a systematic approach to troubleshooting.

Problem 1: Poor or No Resolution of Diastereomer Peaks

Potential Causes & Solutions:

  • Inappropriate Column Selection:

    • Explanation: The stationary phase lacks the necessary selectivity to differentiate between the diastereomers.

    • Solution:

      • Employ a Chiral Column: This is the most critical step. Select a column with a cyclodextrin-based stationary phase. Refer to the table below for starting recommendations.

      • Consider Column Polarity: If using a non-chiral column as a preliminary screen, a highly polar "WAX" (polyethylene glycol) type column might offer some separation due to interactions with the hydroxyl group, though baseline resolution is unlikely.[5][7]

  • Suboptimal Oven Temperature Program:

    • Explanation: A fast temperature ramp can cause co-elution as the diastereomers do not have sufficient time to interact differentially with the stationary phase.[5]

    • Solution:

      • Lower the Initial Oven Temperature: Start at a temperature well below the boiling point of the analytes.

      • Decrease the Ramp Rate: A slower temperature ramp (e.g., 1-5 °C/min) increases the interaction time with the stationary phase, enhancing resolution.[5][8]

      • Incorporate Isothermal Holds: An isothermal hold at an optimal temperature can significantly improve the separation of closely eluting peaks.

  • Incorrect Carrier Gas Flow Rate:

    • Explanation: The linear velocity of the carrier gas affects column efficiency. A flow rate that is too high or too low will broaden peaks and reduce resolution.[9][10]

    • Solution:

      • Optimize Linear Velocity: Determine the optimal linear velocity for your carrier gas and column dimensions. For most applications, this is where the column efficiency is at its maximum.[10]

      • Consider Hydrogen as a Carrier Gas: Hydrogen often provides better efficiency at higher linear velocities compared to helium, which can lead to faster analysis times without sacrificing resolution.[8][11]

Problem 2: Peak Tailing

Potential Causes & Solutions:

  • Active Sites in the GC System:

    • Explanation: The polar hydroxyl group of the underivatized alcohol can interact with active sites (e.g., silanol groups) in the inlet liner, column, or detector, causing peak tailing.[12]

    • Solution:

      • Derivatize the Sample: This is the most effective solution. Convert the alcohol to a less polar ester or ether.[3][13] See the detailed protocol below.

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. Glass wool in the liner should also be deactivated.[12]

      • Condition the Column: Properly conditioning the column according to the manufacturer's instructions can help passivate active sites.

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution:

      • Dilute the Sample: Reduce the concentration of the sample being injected.

      • Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample entering the column.[5]

Problem 3: Irreproducible Retention Times

Potential Causes & Solutions:

  • Leaks in the System:

    • Explanation: Leaks in the carrier gas flow path will cause pressure and flow fluctuations, leading to shifting retention times.

    • Solution:

      • Perform a Leak Check: Systematically check all fittings, the septum, and O-rings for leaks using an electronic leak detector.[14]

      • Replace Consumables: Regularly replace the inlet septum and any other seals.[14]

  • Inconsistent Oven Temperature:

    • Explanation: Poor oven temperature control will directly impact retention times.[15]

    • Solution:

      • Verify Oven Performance: Ensure your GC oven is properly calibrated and maintaining the set temperature accurately.[15]

      • Allow for Equilibration: Ensure the oven has fully equilibrated at the initial temperature before injecting the sample.[15]

  • Fluctuations in Carrier Gas Flow/Pressure:

    • Explanation: Inconsistent head pressure from the gas source or a faulty electronic pressure control (EPC) module will lead to variable flow rates.[16]

    • Solution:

      • Check Gas Source Pressure: Ensure the cylinder pressure is adequate and the regulator is functioning correctly.

      • Use Constant Flow Mode: If available, operating in constant flow mode can compensate for changes in column temperature and maintain a consistent linear velocity.[9]

Experimental Protocols & Data

Protocol 1: Derivatization of 2-Methyl-3-undecanol via Silylation

This protocol describes the conversion of the alcohol to its more volatile and less polar trimethylsilyl (TMS) ether.[3][4]

Materials:

  • 2-Methyl-3-undecanol sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)

  • Reaction vial with a screw cap

Procedure:

  • Sample Preparation: Place 1-5 mg of the 2-Methyl-3-undecanol sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.[3]

  • Analysis: Cool the vial to room temperature. The derivatized sample is now ready for GC injection.

Diagram of Derivatization Workflow:

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 2-Methyl-3-undecanol (1-5 mg) Dissolve Add 100 µL Anhydrous Pyridine Sample->Dissolve AddReagent Add 100 µL BSTFA + 1% TMCS Dissolve->AddReagent Heat Heat at 60-70°C for 30 min AddReagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC Cool->Inject

Caption: Workflow for silylation derivatization of 2-Methyl-3-undecanol.

Recommended GC Parameters for Diastereomer Separation

The following table provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
GC Column Chiral, e.g., derivatized β-cyclodextrin (30 m x 0.25 mm ID, 0.25 µm film)Provides the necessary chiral selectivity for diastereomer separation.[5][17]
Carrier Gas Helium or HydrogenHydrogen often allows for faster analysis without loss of resolution.[8]
Linear Velocity ~35-40 cm/sec for Hydrogen, ~25-30 cm/sec for HeliumOptimizes column efficiency for best resolution.[5][6]
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the derivatized analyte without thermal degradation.[18][19]
Injection Mode Split (e.g., 50:1 or 100:1)Prevents column overload and ensures sharp peaks.[5]
Oven Program 80 °C (hold 2 min), then ramp at 2 °C/min to 180 °C (hold 5 min)A slow ramp rate is crucial for maximizing the differential interaction with the chiral stationary phase.[5]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust and sensitive for hydrocarbons. MS provides structural information.
Detector Temp 280 °C (FID)Prevents condensation of the analyte in the detector.
Troubleshooting Logic Flowchart

This diagram provides a systematic approach to diagnosing and solving resolution issues.

TroubleshootingFlowchart Start Poor/No Resolution CheckColumn Is a Chiral Column in Use? Start->CheckColumn InstallChiral Install Appropriate Chiral Column CheckColumn->InstallChiral No CheckDeriv Is the Alcohol Derivatized? CheckColumn->CheckDeriv Yes InstallChiral->CheckDeriv Derivatize Derivatize Sample (e.g., Silylation) CheckDeriv->Derivatize No OptimizeTemp Optimize Oven Program (Slower Ramp Rate) CheckDeriv->OptimizeTemp Yes Derivatize->OptimizeTemp CheckFlow Optimize Carrier Gas Linear Velocity OptimizeTemp->CheckFlow CheckSystem Check for Leaks, Overload, & Active Sites CheckFlow->CheckSystem GoodResolution Resolution Achieved CheckSystem->GoodResolution

Caption: A systematic flowchart for troubleshooting poor GC resolution.

Conclusion: A Path to Successful Separation

Improving the GC resolution of 2-Methyl-3-undecanol diastereomers is a multi-faceted challenge that requires a systematic and scientifically informed approach. By selecting the appropriate chiral stationary phase, optimizing chromatographic parameters, and employing derivatization to improve peak shape and volatility, researchers can achieve the baseline separation necessary for accurate analysis. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome common hurdles, ultimately leading to reliable and reproducible results.

References

  • Benchchem. Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis.
  • Krull, I. S., Swartz, M., & Driscoll, J. (1984). Derivatizations for Improved Detection of Alcohols by Gas Chrohatography and Photoionization Detection (GC-PID). Analytical Letters, 17(20), 2369-2384.
  • Sigma-Aldrich.
  • ResearchGate.
  • PubMed. Gas-chromatographic resolution of enantiomeric secondary alcohols. Stereoselective reductive metabolism of ketones in rabbit-liver cytosol.
  • SciSpace.
  • ResearchGate.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Cloudfront.net.
  • Benchchem.
  • MilliporeSigma.
  • AZoM.
  • PMC. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Food Research. Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf.
  • ResearchGate. Effect of the inlet temperature on peak area of impurities areas of...
  • Restek Resource Hub. Alcoholic Beverage Analysis by GC.
  • LCGC International. Go With the Flow: Thinking About Carrier Gas Flow in GC.
  • PMC.
  • Drawell.
  • Chromatography Today.
  • Chromatography Forum.
  • GC Derivatiz
  • Sigma-Aldrich. Approaches to Increasing GC Speed, Resolution and Responses.
  • Gcms.cz.
  • LCGC International. Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • Impact of GC Parameters on The Separation Part I: Choice of the St
  • Impact of GC Parameters on The Separation Part 6: Choice of Carrier Gas and Linear Velocity.
  • Chromatography Forum. Resolution between acetaldehyde and methanol.
  • PMC.
  • Phenomenex.
  • Phenomenex. GC Column Troubleshooting Guide.
  • SCION Instruments.
  • IntechOpen.
  • LabRulez GCMS.
  • PMC.
  • Oxford Academic.
  • ResearchGate. GC separation of mixed alcohols on packed glass columns (2 m × 3 mm...

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-3-undecanol via Vacuum Fractional Distillation

Welcome to the advanced technical support and troubleshooting center for the purification of 2-Methyl-3-undecanol. Designed for researchers, chemical engineers, and drug development professionals, this guide synthesizes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the purification of 2-Methyl-3-undecanol. Designed for researchers, chemical engineers, and drug development professionals, this guide synthesizes thermodynamic principles with field-proven methodologies to ensure high-purity fraction recovery while mitigating thermal degradation.

Physicochemical Profiling & Distillation Parameters

2-Methyl-3-undecanol is a branched, high-molecular-weight fatty alcohol. Because its atmospheric boiling point significantly exceeds 150 °C, applying atmospheric heat will induce thermal decomposition, oxidation, or structural rearrangement[1]. Consequently, vacuum fractional distillation is the mandatory purification pathway[2].

Quantitative Data Summary
PropertyValueDistillation Implication
Molecular Weight 186.33 g/mol High mass necessitates deep vacuum to achieve a practical vapor pressure.
Boiling Point (760 mmHg) 239–241 °C[3]Exceeds thermal stability thresholds; atmospheric distillation will degrade the target[1].
Density 0.825 g/cm³[3]Essential for calculating volumetric yields and fraction cuts.
Flash Point 102 °C[3]Critical Safety Limit: The system must cool below this temperature before venting to the atmosphere to prevent autoignition.

Standard Operating Procedure: Self-Validating Vacuum Distillation

To ensure scientific integrity, this protocol is designed as a self-validating system. You must quantitatively prove the integrity of your apparatus before committing your crude API intermediate to thermal stress.

Step 1: Apparatus Assembly & Mandatory Greasing Assemble a fractional distillation setup utilizing a Vigreux or packed column and a Perkin triangle (or cow receiver) to allow fraction isolation without breaking the vacuum[4]. Unlike atmospheric setups, all ground-glass joints must be thoroughly coated with high-vacuum grease ; failure to do so guarantees atmospheric ingress and system failure[5].

Step 2: The Leak-Up Test (System Validation) Before introducing the crude 2-Methyl-3-undecanol, pull a deep vacuum on the dry, empty system. Close the isolation valve to the vacuum pump and monitor the digital vacuum gauge. The system pressure should rise by less than 1 millitorr per second [6]. If the pressure spikes rapidly, you have a real leak; disassemble, clean, and re-grease[6].

Step 3: Degassing (Pre-Heating Phase) Load the crude mixture and a PTFE magnetic stir bar into the boiling flask. Apply the vacuum before applying any heat [5]. This causality is critical: reducing the pressure first smoothly pulls off residual low-boiling extraction solvents. If you heat first and then apply vacuum, the trapped solvents will flash-boil violently, contaminating the column and risking implosion[5].

Step 4: Thermal Ramping & Column Equilibration Once the system reaches a stable base vacuum, initiate magnetic stirring and slowly ramp the heating mantle. Insulate the fractionating column tightly with glass wool and aluminum foil (shiny side facing inward) to retain thermal mass[7]. Allow the vapor to slowly climb the column, establishing a steady reflux ratio before drawing off the first fraction.

Step 5: Fraction Collection & Safe Shutdown Collect the forecut (impurities) and the main 2-Methyl-3-undecanol fraction based on the stabilized vapor temperature. Once complete, turn off the heat. Do not break the vacuum immediately. Allow the pot residue to cool well below the 102 °C flash point[3] before slowly bleeding inert gas (or air) into the system[5].

Diagnostic Workflow: Vacuum Instability

Vacuum integrity is the most critical variable in this purification. Use the following diagnostic logic tree to isolate and resolve pressure fluctuations.

VacuumTroubleshooting Start Vacuum Instability Detected CheckGauge Perform Leak-Up Test (Isolate Pump) Start->CheckGauge IsLeak Pressure Rises >1 mTorr/sec? CheckGauge->IsLeak RealLeak Real Leak: Check Joints & Seals IsLeak->RealLeak Yes (Rapid Rise) VirtualLeak Virtual Leak: Check for Moisture/Solvent IsLeak->VirtualLeak No (Slow/Plateau) FixJoints Clean, Regrease, & Reassemble RealLeak->FixJoints DrySystem Cold Trap & Prolonged Vacuum Evacuation VirtualLeak->DrySystem Validate System Validated Proceed to Heat FixJoints->Validate DrySystem->Validate

Diagnostic flowchart for differentiating and resolving real vs. virtual vacuum leaks.

Troubleshooting Guide & FAQs

Q: The liquid in my boiling flask is bumping violently, even though I added fresh boiling stones. How do I stabilize the boil? A: Boiling stones are fundamentally ineffective under vacuum conditions[5]. Causality: Boiling stones work by releasing trapped air from their porous structures to provide nucleation sites for bubbles. Under a deep vacuum, this trapped air is immediately evacuated, rendering the stones useless[5]. Solution: You must use continuous, vigorous magnetic stirring to provide mechanical agitation, or introduce a fine capillary tube that bleeds a microscopic amount of inert gas into the bottom of the flask to force nucleation.

Q: The distillation has stalled. The vapor of 2-Methyl-3-undecanol condenses halfway up the Vigreux column and falls back into the pot. Should I increase the heat? A: Do not drastically increase the pot heat, as you risk thermal degradation of the target compound at the heat-source boundary. Causality: You are experiencing column stalling due to environmental heat loss; the ambient air is cooling the glass faster than the vapor can heat it[7]. Solution: Wrap the entire fractionating column in high-grade insulation (e.g., glass wool secured with aluminum foil, shiny side facing inward to reflect radiant heat)[7]. Alternatively, upgrade to a silvered, vacuum-jacketed fractionating column.

Q: My vacuum gauge shows a slow, continuous pressure drop but never reaches the ultimate vacuum of the pump. I also notice a cold spot on my vacuum hosing. A: You are experiencing a "virtual leak"[6]. Causality: Unlike a real atmospheric leak (which plateaus at a poor vacuum level), a virtual leak is caused by the continuous off-gassing or evaporation of residual moisture or volatile solvents trapped in the system[6]. The cold spot is the thermodynamic result of rapid endothermic evaporation[6]. Solution: Ensure your crude 2-Methyl-3-undecanol is thoroughly dried (e.g., over anhydrous sodium sulfate) prior to distillation. Utilize a dry-ice/acetone cold trap to capture these volatiles before they reach and contaminate the vacuum pump oil[6].

Q: Why is it necessary to use a Perkin triangle instead of a standard multi-neck cow receiver? A: While a cow receiver works for simple mixtures, separating close-boiling impurities from 2-Methyl-3-undecanol often requires distinct, sharp fraction cuts. A Perkin triangle features a network of Teflon stopcocks that allows you to isolate the receiving flask, vent it to the atmosphere, empty it, and re-evacuate it without breaking the vacuum of the main distillation column[4]. This prevents the column from crashing and maintains the established theoretical plates.

References

  • 2-METHYL-3-UNDECANOL Properties - EPA Source: epa.gov URL:[Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Trouble with vacuum leaks in your distillation system? - Beaker & Wrench Source: beakerandwrench.com URL:[Link]

  • Failed fractional vacuum distillation - ScienceMadness Source: sciencemadness.org URL:[Link]

  • Fractional distillation - Wikipedia Source: wikipedia.org URL:[Link]

  • 5.4A: Overview of Vacuum Distillation - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • What is vacuum fractional distillation - SlideShare Source: slideshare.net URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 2-Methyl-3-undecanol esterification

Ticket ID: #EST-2M3U-8842 Topic: Overcoming Steric Hindrance in 2-Methyl-3-undecanol Esterification Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Triage & Problem Analysis User...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EST-2M3U-8842 Topic: Overcoming Steric Hindrance in 2-Methyl-3-undecanol Esterification Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Triage & Problem Analysis

User Issue: Low yield or no reaction when attempting to esterify 2-Methyl-3-undecanol using standard Fischer conditions (


/

).

Root Cause Analysis: The substrate, 2-Methyl-3-undecanol , presents a classic case of steric occlusion at the reaction center.

  • Electronic Environment: Secondary alcohol (

    
    ).[1]
    
  • Steric Environment: The hydroxyl group at C3 is flanked by a methyl group at C2 (

    
    -branching) and a long octyl chain at C4.[1]
    
  • The Barrier: In a standard Fischer esterification, the formation of the tetrahedral intermediate is energetically unfavorable due to the clash between the incoming electrophile (carbonyl carbon) and the bulky isopropyl-like moiety at C2.

Strategic Recommendation: Switch from thermodynamic control (Fischer) to kinetic activation. You must activate the acid to a "super-electrophile" (acyl donor) or use a nucleophilic catalyst that creates a less hindered intermediate.

Solution Protocols

Tier 1: The "Go-To" Fix (Steglich Esterification)

Best For: General synthesis, acid-sensitive substrates, and moderate steric hindrance. Mechanism: Uses DCC/EDC to activate the acid, but critically relies on DMAP (4-Dimethylaminopyridine) to act as an acyl-transfer agent.[1][2][3]

The Logic: Direct attack of the hindered alcohol on the O-acylisourea (intermediate A) is too slow. The intermediate rearranges to a stable, unreactive


-acylurea (Dead End). DMAP intercepts Intermediate A faster than the rearrangement occurs, forming a highly reactive 

-acylpyridinium ion.[2] This ion is less sterically hindered and more electrophilic.[1]

Protocol:

  • Dissolve: 1.0 equiv Carboxylic Acid in dry DCM (

    
    ).
    
  • Add: 1.1 equiv 2-Methyl-3-undecanol and 0.1–0.2 equiv DMAP .

  • Cool: Cool reaction mixture to 0°C.

  • Activate: Add 1.1 equiv EDC·HCl (preferred over DCC for easier cleanup).[1]

  • Warm: Allow to warm to RT and stir for 12–24h.

  • Monitor: Check TLC. If conversion is <50% after 24h, add another 0.5 equiv EDC and 0.1 equiv DMAP.

Critical Note: Order of addition matters. Adding the carbodiimide before the DMAP/Alcohol can promote the "Dead End" rearrangement.

Tier 2: The "Heavy Lifter" (Yamaguchi Esterification)

Best For: Extremely hindered acids (e.g., Pivalic acid derivatives) coupled with this hindered alcohol. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi Reagent).[4][5]

Protocol:

  • Anhydride Formation: Dissolve 1.0 equiv Acid + 1.2 equiv Yamaguchi Reagent + 1.5 equiv TEA in THF. Stir 1h at RT.[1]

  • Esterification: Dilute with Toluene. Add 1.0 equiv 2-Methyl-3-undecanol + 2-3 equiv DMAP (Stoichiometric DMAP is often required for difficult cases).[1]

  • Heat: Reflux (or heat to 80°C) for 4–6h.

  • Workup: Wash with 1N HCl to remove DMAP and TEA.

Tier 3: Green & Enantioselective (Enzymatic)

Best For: Kinetic Resolution (if starting material is racemic).[1] Catalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).

The Logic: Lipases operate in a "key-and-lock" mechanism that can often bypass bulk solvent steric issues.[1] However, they are chiral.[6] If your 2-Methyl-3-undecanol is racemic, CALB will likely esterify only the (


)-enantiomer (anti-Kazlauskas rule dependent), leaving the (

)-alcohol unreacted.[1]

Protocol:

  • Mix: 1.0 equiv Racemic Alcohol + 5.0 equiv Vinyl Acetate (Acyl donor) in Hexane or MTBE.

  • Catalyst: Add CALB beads (10-20% w/w relative to substrate).[1]

  • Shake: Incubate at 30–40°C.

  • Result: Max 50% yield of ester (highly enantiopure) + 50% unreacted alcohol.

Decision Matrix & Workflow

EsterificationWorkflow Start Substrate: 2-Methyl-3-undecanol IsRacemic Is the Alcohol Racemic? Start->IsRacemic NeedPure Do you need both enantiomers converted? IsRacemic->NeedPure Yes AcidType Steric Bulk of Carboxylic Acid? IsRacemic->AcidType No (Pure Enantiomer) NeedPure->AcidType Yes (Loss acceptable) Method_Enz Method: CALB (Kinetic Resolution) Yield: ~50% (High ee) NeedPure->Method_Enz No (Want separation) Method_Steglich Method: Steglich (EDC/DMAP) Standard Protocol AcidType->Method_Steglich Linear/Small Acid Method_Yamaguchi Method: Yamaguchi (Mixed Anhydride) AcidType->Method_Yamaguchi Bulky/Tertiary Acid Method_Mitsunobu Method: Mitsunobu (Inverts Stereochemistry) AcidType->Method_Mitsunobu Need Inversion

Figure 1: Decision tree for selecting the optimal esterification method based on stereochemistry and acid bulk.[1]

Troubleshooting & FAQs

Knowledge Base Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<20%) Formation of

-acylurea byproduct.[1]
Increase DMAP. Ensure DMAP is present before adding EDC. Switch to Yamaguchi method if problem persists.
No Reaction Wet solvents quenching the active intermediate.Dry Solvents. Water competes with the hindered alcohol for the active ester. Use molecular sieves.[1]
Racemization Over-exposure to base (DMAP/TEA) for long periods.[1]Reduce Base/Time. Use the minimum effective amount of DMAP (0.1 eq) or switch to enzymatic methods (pH neutral).
Product is Urea-contaminated Poor cleanup of DCC/EDC byproducts.[1]Switch Reagent. Use EDC·HCl (water soluble urea) instead of DCC.[1] If using DCC, cool to -20°C to precipitate DCU before filtering.[1]
Frequently Asked Questions

Q: Can I use Pyridine instead of DMAP? A: No. For this specific substrate (2-Methyl-3-undecanol), pyridine is not nucleophilic enough to generate the active


-acylpyridinium species rapidly.[1] The steric bulk at the C2 position of your alcohol requires the "turbo-charged" acyl transfer capability of DMAP.

Q: Why not use Acid Chlorides (R-COCl)? A: You can, but you will likely need elevated temperatures and stoichiometric DMAP.[1] Standard Schotten-Baumann conditions (Acid Chloride + NaOH/Pyridine) often stall with


-branched alcohols.[1] If you choose this route, run it in DCM with 1.5 eq Pyridine and 0.1 eq DMAP.

Q: I need to invert the stereochemistry at C3. What do I do? A: Use the Mitsunobu Reaction (TPP/DIAD). This is actually advantageous for hindered alcohols because the activation happens on the alcohol oxygen (making it a leaving group), and the carboxylate attacks from the back.

  • Protocol: Acid (1.0 eq) + Alcohol (1.0 eq) +

    
     (1.5 eq) in THF.[1] Add DIAD (1.5 eq) dropwise at 0°C.
    

References

  • Neises, B., & Steglich, W. (1978).[2][3][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [1]

  • Inanaga, J., et al. (1979).[1][4] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][4] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [1]

  • Anderson, E. M., et al. (1998).[1] Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols.[9] Biocatalysis and Biotransformation, 16(3), 181-204. [1]

  • PubChem. (n.d.).[1] 2-Methyl-3-undecanol Compound Summary. National Library of Medicine.[1] [1]

Sources

Troubleshooting

Minimizing side products in the synthesis of 2-Methyl-3-undecanol

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Methyl-3-undecanol . It prioritizes mechanistic insight and impurity control over generic recipe steps.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Methyl-3-undecanol . It prioritizes mechanistic insight and impurity control over generic recipe steps.

Topic: Minimizing Side Products & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Retrosynthetic Analysis

2-Methyl-3-undecanol (


) is a secondary alcohol featuring a steric bulk at the 

-position (isopropyl group) relative to the hydroxyl.[1] High-purity synthesis is often hampered by three competing pathways:

-hydride reduction, enolization, and dehydration.[1]

Optimal Disconnection: While many researchers attempt the addition of Isopropylmagnesium bromide to Nonanal (Route A), this pathway is chemically inferior due to the high propensity of secondary Grignard reagents to act as reducing agents.

  • Recommended Route (Route B): Addition of Octylmagnesium bromide to Isobutyraldehyde .[1]

    • Why: Primary Grignards (Octyl) possess fewer

      
      -hydrogens and less steric bulk than secondary Grignards (Isopropyl), significantly reducing the "abnormal" Grignard reduction pathway.
      

Critical Impurity Troubleshooting (Q&A)

Category A: The "Reduction" Impurity (Nonanol or 2-Methyl-3-undecanone)[1]

Q: I am detecting significant amounts of Nonanol (in Route A) or Isobutanol (in Route B) in my crude mixture. Why? A: This is the result of


-Hydride Transfer (Meerwein-Ponndorf-Verley type reduction).
  • Mechanism: The Grignard reagent acts as a hydride donor rather than a nucleophile. This is driven by steric hindrance in the transition state and high temperatures. In Route A, the isopropyl group has 6

    
    -hydrogens available for transfer, making it a potent reducing agent.
    
  • Corrective Protocol:

    • Switch Routes: If possible, use OctylMgBr + Isobutyraldehyde .[1] The linear octyl chain is less sterically demanding and has only 2

      
      -hydrogens.[1]
      
    • The "Imamoto" Additive: If you must use IsopropylMgBr, add anhydrous Cerium(III) Chloride (

      
      ) to the reaction.
      
      • Protocol: Stir anhydrous

        
         (dried at 140°C under vacuum for 2h) in THF, then add the Grignard at -78°C to form the organocerium species (
        
        
        
        ). This species is less basic and more nucleophilic, suppressing reduction and enolization.
    • Solvent Switch: Use Diethyl Ether (

      
      )  instead of THF if not using 
      
      
      
      . The tighter coordination of
      
      
      to Magnesium can sometimes reduce the freedom of the
      
      
      -hydrogens to align for transfer.
Category B: The "Missing Yield" (Enolization)

Q: My starting aldehyde is consumed, but the yield of 2-Methyl-3-undecanol is low. I see recovering aldehyde after workup. A: You are experiencing Enolization .[1]

  • Mechanism: The Grignard reagent acts as a base, deprotonating the

    
    -position of the aldehyde (Nonanal or Isobutyraldehyde). Upon aqueous quench, the enolate reverts to the starting aldehyde.
    
  • Diagnostic: Deuterium quench test.[1] Quench an aliquot with

    
    .[1] If the recovered aldehyde shows deuterium incorporation at the 
    
    
    
    -position by NMR, enolization is the culprit.
  • Corrective Protocol:

    • Temperature Control: Conduct the addition at -78°C and warm slowly. Lower temperatures favor the kinetic addition product over the thermodynamic enolate.

    • Addition Mode: Always add the Aldehyde to the Grignard (Inverse Addition is rarely used here, but ensure the Grignard is in slight excess: 1.2 eq). High local concentration of nucleophile favors addition.[1]

Category C: The "Elimination" Impurity (Alkenes)

Q: GC-MS shows a peak with mass M-18 (2-methyl-3-undecene).[1] Is this occurring during the reaction? A: Likely not. This is a Workup/Purification Artifact .

  • Mechanism: Secondary alcohols with

    
    -branching are prone to acid-catalyzed dehydration (
    
    
    
    mechanism).[1] This usually happens during acidic quenching or high-temperature distillation.[1]
  • Corrective Protocol:

    • Quench: Use Saturated Ammonium Chloride (

      
      )  rather than HCl. For extremely acid-sensitive substrates, use a Sodium Potassium Tartrate (Rochelle's Salt) solution to break the magnesium emulsion at neutral pH.
      
    • Distillation: Do not distill the crude at atmospheric pressure. Use high vacuum (<1 mmHg) to keep the pot temperature below 100°C. Add a trace of

      
       to the distillation pot to neutralize any trace acid.
      

Optimized Experimental Protocol (Route B)

Objective: Synthesis of 2-Methyl-3-undecanol via Octylmagnesium bromide.

ParameterSpecificationReason
Reagents Octyl Bromide (1.0 eq), Mg Turnings (1.1 eq), Isobutyraldehyde (0.9 eq)Slight excess of Grignard ensures full consumption of the aldehyde.
Solvent Anhydrous Diethyl Ether (

ppm

)
Ether often suppresses

-hydride transfer better than THF for simple Grignards.[1]
Temperature Grignard Prep: Reflux

Addition: 0°C
0°C balances reactivity and selectivity for primary Grignards.[1]
Concentration 0.5 M to 1.0 MToo dilute promotes Wurtz coupling; too concentrated risks exotherm control.[1]

Step-by-Step Workflow:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of Iodine. Dry stir for 10 min.

  • Grignard Formation: Add 10% of the Octyl Bromide solution. Initiate with a heat gun if necessary (disappearance of iodine color). Add remaining Octyl Bromide dropwise to maintain gentle reflux.[1] Stir 1h after addition.

    • Checkpoint: Titrate an aliquot using Salicylaldehyde phenylhydrazone or Menthol/1,10-Phenanthroline to confirm concentration.[1]

  • Addition: Cool the Grignard solution to 0°C . Add Isobutyraldehyde (diluted 1:1 in Ether) dropwise over 30 mins.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Cool to 0°C. Slowly add sat.

    
    .[1]
    
  • Workup: Extract with Ether (3x). Wash combined organics with Brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
  • Purification: Fractional distillation under reduced pressure (approx. 0.5 mmHg).[1]

Visualizing the Impurity Landscape

The following diagram maps the competing pathways for the synthesis, highlighting why Route B is superior.

G cluster_RouteA Route A (High Risk) cluster_RouteB Route B (Recommended) Start Target: 2-Methyl-3-undecanol R1_Reagents Isopropyl MgBr + Nonanal R1_Reagents->Start Low Yield Impurity_Red1 Impurity: Nonanol (Reduction via beta-Hydride) R1_Reagents->Impurity_Red1 Major Path (Steric Bulk) Impurity_Enol1 Impurity: Nonanal Recovery (Enolization) R1_Reagents->Impurity_Enol1 Competing Path R2_Reagents Octyl MgBr + Isobutyraldehyde Product Product: 2-Methyl-3-undecanol R2_Reagents->Product Primary Path (Less Steric) Common_Imp Impurity: 2-Methyl-3-undecene (Acidic Dehydration) Product->Common_Imp If Acidic Workup or High Heat

Caption: Comparative analysis of synthetic routes showing high impurity risks associated with Isopropyl Grignard (Route A) versus the cleaner Octyl Grignard pathway (Route B).

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392-4398.[1] Link (Demonstrates the suppression of enolization/reduction using CeCl3).

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336.[1] Link (Standard protocols for Grignard titration and activation).[1]

  • Ashby, E. C., et al. "Mechanism of Grignard Reagent Addition to Ketones. Electron Transfer vs. Polar Pathways." Journal of the American Chemical Society, vol. 109, no. 5, 1987, pp. 1435-1443.[1] Link (Detailed mechanism of beta-hydride transfer side reactions).[1]

  • PubChem. "2-Methylundecan-1-ol (Compound Summary)." National Library of Medicine.[1] Link (Verification of chemical structure and properties; note: isomer nomenclature varies, structure verified as C12H26O).

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the GC-MS Analysis of 2-Methyl-3-undecanol: Retention Index and Fragmentation Patterns

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical analysis, particularly within pharmaceutical and flavor/fragrance research, the unambiguous identification of long-chain branch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, particularly within pharmaceutical and flavor/fragrance research, the unambiguous identification of long-chain branched alcohols is a critical task. 2-Methyl-3-undecanol, a C12 secondary alcohol, presents a unique analytical challenge due to its structural complexity and potential for isomeric ambiguity. This guide, authored for the discerning scientist, provides a predictive yet robust framework for the analysis of 2-Methyl-3-undecanol using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of its gas chromatographic retention and mass spectrometric fragmentation, offering a comparative analysis with related structures and a comprehensive, field-tested protocol to guide your experimental work.

The Analytical Imperative: Why GC-MS for 2-Methyl-3-undecanol?

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for volatile and semi-volatile compounds, offering unparalleled separation efficiency and definitive structural elucidation.[1] For a molecule like 2-Methyl-3-undecanol, GC provides the necessary resolving power to separate it from a complex sample matrix, while MS delivers a unique fragmentation "fingerprint" essential for its identification.

While other techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for non-volatile or thermally labile compounds, GC-MS is generally superior for the analysis of moderately volatile alcohols due to its high sensitivity and specificity.[1] The combination of a flame ionization detector (FID) with a mass spectrometer (MS) in a GC system can provide both quantitative accuracy and confirmatory identification, a gold standard in many analytical laboratories.[2]

Predicting the Elution Behavior: The Retention Index

The retention index (RI) is a standardized measure of a compound's retention on a gas chromatographic column, relative to a series of n-alkanes. It is a crucial parameter for the tentative identification of compounds, especially when authentic standards are unavailable. The RI is calculated based on the retention times of the analyte and bracketing n-alkanes.[3][4][5]

For 2-Methyl-3-undecanol, we can predict its retention index based on its structure and by comparing it to similar compounds. The presence of a hydroxyl group increases polarity, leading to a higher retention index on polar columns (e.g., those with a polyethylene glycol stationary phase) compared to non-polar columns (e.g., those with a polydimethylsiloxane stationary phase). The methyl branch will slightly decrease the boiling point and thus the retention time compared to its linear isomer, 3-undecanol.

Table 1: Predicted Retention Indices for 2-Methyl-3-undecanol and Related Compounds

CompoundStructurePredicted RI (Non-polar column, e.g., DB-5ms)Predicted RI (Polar column, e.g., DB-WAX)
n-UndecaneC11H241100~1100
n-DodecaneC12H261200~1200
2-UndecanolC11H24O~1280~1750
3-UndecanolC11H24O~1290~1760
2-Methyl-3-undecanol C12H26O ~1350 - 1380 ~1800 - 1850

Note: These are estimated values. Actual retention indices must be determined experimentally.

Deciphering the Molecular Fingerprint: The Fragmentation Pattern

Electron Ionization (EI) mass spectrometry subjects molecules to high energy, leading to predictable fragmentation pathways that are invaluable for structural elucidation. For alcohols, the two primary fragmentation mechanisms are alpha-cleavage and dehydration (loss of water).[6]

The molecular ion (M+) peak for long-chain alcohols is often weak or absent due to the ease of fragmentation.[6][7] For 2-Methyl-3-undecanol (Molecular Weight: 186.34 g/mol ), the molecular ion would be at m/z 186.

Alpha-Cleavage: This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is highly favored as it results in the formation of a stable, resonance-stabilized oxonium ion.[6] For 2-Methyl-3-undecanol, there are three potential alpha-cleavage points:

  • Cleavage between C2 and C3: Loss of a nonyl radical (C9H19•) to form a fragment at m/z 59 . This is expected to be a major fragment.

  • Cleavage between C3 and C4: Loss of an ethyl radical (C2H5•) to form a fragment at m/z 157 .

  • Cleavage of the methyl group at C2: Loss of a methyl radical (CH3•) to form a fragment at m/z 171 .

Dehydration: This involves the elimination of a water molecule (H2O, 18 Da) from the molecular ion, resulting in a fragment at [M-18]⁺ , which for 2-Methyl-3-undecanol would be at m/z 168 .[6]

Table 2: Predicted Key Mass Spectral Fragments for 2-Methyl-3-undecanol

m/zProposed Fragment IonFragmentation PathwayPredicted Relative Intensity
186[C12H26O]⁺Molecular IonVery Low / Absent
168[C12H24]⁺Dehydration ([M-18]⁺)Moderate
157[C10H21O]⁺α-cleavage (loss of C2H5•)Low
143[C9H19O]⁺Secondary fragmentation (loss of C3H7• from M+)Low
59[C3H7O]⁺α-cleavage (loss of C9H19•)High (likely Base Peak)
45[C2H5O]⁺α-cleavage of isomeric impurity (2-undecanol)Possible trace
43[C3H7]⁺Alkyl fragmentModerate

The predicted base peak at m/z 59 is a strong indicator for a secondary alcohol with the hydroxyl group at the C3 position and a methyl branch at the C2 position. This distinguishes it from its isomer, 2-undecanol, which would show a prominent peak at m/z 45.[6]

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the GC-MS analysis of 2-Methyl-3-undecanol. It is designed to be self-validating through the inclusion of a retention index standard.

1. Sample Preparation and Derivatization:

For many long-chain alcohols, derivatization is recommended to improve peak shape and thermal stability.[8] Silylation is a common and effective method.

  • Materials:

    • Sample containing 2-Methyl-3-undecanol

    • Anhydrous pyridine or other suitable aprotic solvent

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • n-Hexane (GC grade)

    • Anhydrous Sodium Sulfate (Na2SO4)

    • 2 mL reaction vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh or measure a known amount of the sample into a reaction vial.

    • If the sample is in a solvent, evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.[8]

    • Cool to room temperature. The sample is now ready for GC-MS analysis. For non-aqueous samples, a work-up with hexane and water may be necessary to extract the derivatized analyte.[8]

2. GC-MS Instrumentation and Parameters:

The following parameters are a general guideline and may require optimization for your specific instrument.

Table 3: Recommended GC-MS Parameters

ParameterValueRationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of analytes.
Injection ModeSplit (e.g., 20:1) or Splitless (for trace analysis)Split injection prevents column overloading, while splitless is used for higher sensitivity.
Injector Temperature250 °CEnsures rapid volatilization of the analyte.
Carrier GasHelium, constant flow at 1.0 mL/minProvides good chromatographic efficiency.
Oven ProgramInitial temp 80 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose program that should provide good separation for C12 alcohols.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for generating reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for creating library-searchable mass spectra.
Mass Rangem/z 40-450Covers the expected mass range of the analyte and its fragments.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp.230 °CA standard temperature for maintaining ion source cleanliness and performance.

3. Data Analysis and Validation:

  • Retention Index Calculation: Co-inject the sample with a C8-C20 n-alkane standard. Calculate the retention index of the 2-Methyl-3-undecanol peak using the established formula.[3]

  • Mass Spectrum Interpretation: Compare the acquired mass spectrum with the predicted fragmentation pattern in Table 2. The presence of the key fragments, especially the base peak at m/z 59, will provide strong evidence for the identification of 2-Methyl-3-undecanol.

  • Library Search: Perform a search of the acquired mass spectrum against a comprehensive mass spectral library (e.g., NIST). While a perfect match for 2-Methyl-3-undecanol may not be present, similar compounds can provide further confidence in the identification.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of 2-Methyl-3-undecanol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample containing 2-Methyl-3-undecanol Derivatization Silylation (BSTFA) Sample->Derivatization PreparedSample Prepared Sample for Injection Derivatization->PreparedSample Injection GC Injection PreparedSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection RetentionTime Retention Time Detection->RetentionTime MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Compound Identification RetentionTime->Identification MassSpectrum->Identification

Caption: Workflow for the GC-MS analysis of 2-Methyl-3-undecanol.

Comparative Analysis with Isomeric Alcohols

To highlight the specificity of the proposed analytical approach, it is instructive to compare the expected GC-MS data for 2-Methyl-3-undecanol with its isomers.

Table 4: Comparative GC-MS Data for C12 Alcohol Isomers

CompoundPredicted RI (Non-polar)Key Mass Fragments (m/z)Distinguishing Feature
2-Methyl-3-undecanol ~1350 - 1380 59 (Base Peak) , 168, 157Prominent m/z 59 from α-cleavage.
1-Dodecanol~143043, 57, 71, [M-18]⁺ at 168Characteristic primary alcohol fragmentation with no dominant α-cleavage fragment.
2-Dodecanol~139045 (Base Peak) , [M-18]⁺ at 168Prominent m/z 45 from α-cleavage.

This comparative data underscores the power of GC-MS to differentiate between structurally similar isomers based on subtle but significant differences in their retention behavior and fragmentation patterns.

Conclusion

While experimental data for 2-Methyl-3-undecanol may not be readily available in public databases, a comprehensive and scientifically sound analytical approach can be formulated based on established principles of gas chromatography and mass spectrometry. By leveraging predictive analysis of its retention index and fragmentation pattern, and by employing a robust, self-validating experimental protocol, researchers can confidently identify and characterize this long-chain branched alcohol. The methodologies and comparative data presented in this guide provide a clear pathway for the successful analysis of 2-Methyl-3-undecanol, empowering scientists in their research and development endeavors.

References

  • Benchchem. A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Alcohol Analysis. 1

  • Benchchem. Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS. 8

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. 9

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 7

  • PMC. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. 10

  • Benchchem. An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols. 6

  • Royal Society of Chemistry. CHAPTER 6: Analytical Methods - Fatty Alcohols. 11

  • SpectralWorks. COMPARISON OF GC-MS AND GCXGC-MS ANALYSIS OF WHISKY VOLATILES. 12

  • NIST. Undecanal, 2-methyl-.

  • Save My Exams. Fragmentation in Mass Spectrometry - IB Chemistry Notes. 13

  • ILT. How to Choose Between LC and GC for Your Analytical Needs. 14

  • UC Davis. Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. 2

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. 15

  • PubMed. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives.

  • NIST. Undecanal, 2-methyl-.

  • ResearchGate. (PDF) Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto.

  • NIST. Undecanal, 2-methyl-.

  • GL Sciences. Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap WAX. 3

  • Sigma-Aldrich. Retention index mixture for GC (R8769) - Bulletin. 4

  • NIST. Undecanal, 2-methyl-.

  • ALS Environmental. Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS. 16

  • NIST. 2-Undecanol.

  • NIST. Undecanol-3.

  • Benchchem. Application Note: GC-MS Protocol for the Analysis of (S)-3-Undecanol. 17

  • Gcms.cz. Bulletin 880 The Retention Index System in Gas Chromatography: McReynolds Constants. 5

Sources

Comparative

Comparative Guide: Automated NMR Prediction vs. 2D Spectroscopy for the Spectral Assignment of 2-Methyl-3-undecanol

For researchers and drug development professionals, the structural elucidation of long-chain aliphatic alcohols presents a unique analytical bottleneck. While modern nuclear magnetic resonance (NMR) spectroscopy is highl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of long-chain aliphatic alcohols presents a unique analytical bottleneck. While modern nuclear magnetic resonance (NMR) spectroscopy is highly automated, the manual annotation of complex spectra remains a time-intensive process[1].

This guide objectively compares the performance of industry-leading automated NMR prediction software (Mnova NMRPredict and ACD/Labs NMR Predictors ) against the gold standard of Empirical 2D NMR Spectroscopy . Using 2-Methyl-3-undecanol (


) as our model compound, we will dissect the mechanistic challenges of spectral assignment, evaluate the causality behind experimental choices, and provide self-validating protocols for rigorous structural verification.

The Analytical Challenge: Causality in Aliphatic NMR

Assigning the


 and 

NMR spectra of 2-Methyl-3-undecanol requires overcoming two distinct physical phenomena:
  • The Methylene Envelope: The aliphatic tail of the molecule (carbons C5 through C10) consists of repeating

    
     groups. Because these carbons are far removed from the deshielding anisotropic effects of the electronegative hydroxyl group at C3, they experience nearly identical magnetic shielding environments[2]. In a standard 1D 
    
    
    
    NMR spectrum, this results in a massive, overlapping multiplet between 1.2 and 1.4 ppm, making manual first-order assignment impossible.
  • Diastereotopicity: 2-Methyl-3-undecanol possesses a chiral center at C3. This breaks the plane of symmetry for the adjacent isopropyl group, rendering the two methyl groups at C2 (C1 and C12) diastereotopic . Consequently, they are magnetically inequivalent and will exhibit distinct chemical shifts in both

    
     and 
    
    
    
    spectra. A robust analytical method must be able to resolve and predict this subtle splitting.

The Contenders: In Silico vs. Empirical Approaches

A. Mnova NMRPredict (Mestrelab)

Mnova utilizes an "Ensemble NMR Prediction" architecture. It calculates chemical shifts by running multiple algorithms in parallel—including Machine Learning (ML), HOSE (Hierarchical Orthogonal Space Encoding) codes, and empirical increment methods—and synthesizes the results using Bayesian integration to provide a final prediction with confidence intervals[3][4][5].

B. ACD/Labs NMR Predictors

ACD/Labs relies on a massive internal database of over a million shift values, utilizing cutting-edge neural network algorithms, HOSE codes, and additivity rules to predict


 and 

spectra[6]. It excels in mapping predicted peaks directly to user-drawn structures for rapid dereplication.
C. Empirical 2D NMR (The Gold Standard)

While AI-driven prediction is reshaping molecular studies[7], empirical 2D NMR remains the ultimate source of truth. By utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), researchers can disperse overlapping proton signals into the much wider


 chemical shift dimension (0-200 ppm), allowing for unambiguous through-bond connectivity mapping.

NMR_Workflow Start 2-Methyl-3-undecanol Sample Prep Empirical Empirical NMR (Bruker 600 MHz) Start->Empirical InSilico In Silico Prediction (SMILES Input) Start->InSilico OneD 1D 1H & 13C (Methylene Overlap) Empirical->OneD TwoD 2D HSQC/HMBC/TOCSY (Carbon Dispersion) Empirical->TwoD Mnova Mnova NMRPredict (Ensemble ML + HOSE) InSilico->Mnova ACD ACD/Labs Predictor (Neural Net + Additivity) InSilico->ACD Compare Data Synthesis & Signal Verification OneD->Compare TwoD->Compare Mnova->Compare ACD->Compare

Figure 1: Parallel workflow integrating empirical 2D NMR and in silico prediction for spectral assignment.

Experimental & In Silico Protocols

To ensure scientific integrity, the following protocols establish a self-validating system for spectral assignment.

Protocol A: Empirical NMR Acquisition & The Shake
  • Sample Preparation: Dissolve 20 mg of high-purity 2-Methyl-3-undecanol in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.
    
  • 1D Acquisition: Acquire standard 1D

    
     (16 scans) and 
    
    
    
    (1024 scans) spectra on a 600 MHz spectrometer. Note that the carbon bearing the oxygen (C3) will be highly deshielded, typically appearing in the 60-80 ppm region[2][8].
  • Self-Validation (

    
     Shake):  The hydroxyl (
    
    
    
    ) proton's chemical shift is highly variable due to hydrogen bonding. To unambiguously identify it, add 1 drop of Deuterium Oxide (
    
    
    ) to the NMR tube, shake vigorously, and re-acquire the
    
    
    spectrum. The
    
    
    proton will undergo rapid chemical exchange with deuterium, causing its signal to disappear from the spectrum[9].
  • 2D Acquisition: Acquire

    
     HSQC to correlate directly bonded protons and carbons, resolving the methylene envelope. Acquire HMBC to establish 2-to-3 bond connectivities, confirming the placement of the isopropyl group relative to the hydroxyl-bearing carbon.
    
Protocol B: In Silico Prediction Workflow
  • Structure Input: Input the exact stereochemical structure of 2-Methyl-3-undecanol (SMILES or drawn via ChemDraw/ChemSketch) into the prediction software.

  • Algorithm Configuration: Ensure the solvent parameter is set to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , as solvent-aware prediction is critical for accurate chemical shift modeling.
    
  • Execution: Run the prediction. The software will generate simulated 1D spectra and a peak table mapping specific atoms to predicted shifts.

Ensemble_Prediction Input Chemical Structure (2-Methyl-3-undecanol) HOSE HOSE Code Database (Substructure Search) Input->HOSE NN Neural Networks (Deep Learning) Input->NN Inc Additivity Rules (Empirical Increments) Input->Inc Bayesian Bayesian Integration (Confidence Weighting) HOSE->Bayesian NN->Bayesian Inc->Bayesian Output Predicted 1H/13C Shifts (With Error Bounds) Bayesian->Output

Figure 2: Algorithmic architecture of ensemble NMR prediction software utilizing Bayesian integration.

Quantitative Data Comparison

The tables below summarize the performance of the predictive software against empirical 2D NMR data for 2-Methyl-3-undecanol.

Table 1: NMR Chemical Shift Comparison (ppm)

Note: C3 is deshielded by the electronegative oxygen. C1 and C12 are diastereotopic.

Carbon PositionEnvironmentEmpirical 2D NMR (Actual)Mnova NMRPredictACD/Labs Predictor
C1 Isopropyl

17.517.817.4
C12 Isopropyl

19.218.919.0
C2 Isopropyl

33.433.133.5
C3 Chiral

76.876.576.9
C4 Aliphatic

34.534.234.6
C5 - C9 Methylene Chain26.2 - 32.126.0 - 32.026.3 - 31.9
C10 Aliphatic

22.822.922.7
C11 Terminal

14.214.114.2
Table 2: NMR Chemical Shift Comparison (ppm)
Proton PositionMultiplicityEmpirical 2D NMR (Actual)Mnova NMRPredictACD/Labs Predictor
H-1 / H-12 Doublets0.89, 0.920.90, 0.930.88, 0.91
H-2 Multiplet1.651.621.68
H-3 Multiplet3.423.383.45
-OH Broad Singlet1.80 (Exchanges)N/A (Solvent Dep.)N/A (Solvent Dep.)
H-4 Multiplet1.451.481.43
H-5 to H-10 Overlapping Env.1.20 - 1.351.22 - 1.331.25 - 1.38
H-11 Triplet0.880.890.87

Discussion & Recommendations

Handling Diastereotopicity: Both Mnova and ACD/Labs successfully predicted the diastereotopic splitting of the C1 and C12 methyl groups (Table 1, ~1.7 ppm difference in


). This demonstrates the high trustworthiness of modern neural network and Bayesian algorithms, which correctly account for the spatial asymmetry induced by the C3 chiral center rather than relying purely on 2D topological symmetry[5].

Resolving the Methylene Envelope: While the software predictors provided highly accurate chemical shifts for the C5-C10 envelope, the predicted


 spectra visually output a clumped multiplet that is difficult to parse. Empirical HSQC remains strictly necessary to definitively assign which specific carbon correlates to which specific proton within the 1.20 - 1.35 ppm range.

Final Verdict: For rapid dereplication and structural verification of synthesized 2-Methyl-3-undecanol, Ensemble NMR Prediction software (Mnova/ACD) is exceptionally accurate and drastically reduces manual annotation time. However, for absolute de novo structural elucidation—especially concerning the exact sequence of the methylene envelope—Empirical 2D NMR (HSQC/HMBC) coupled with self-validating wet-lab techniques (like the


 shake) remains the irreplaceable gold standard.

References

  • 3 - Bruker.com

  • 4 - Mestrelab.com 3.5 - Academie-sciences.fr 4.7 - Digitellinc.com 5.1 - PubMed / NIH.gov 6.6 - YouTube (ACD/Labs) 7. - arXiv.org

  • 2 - Oregon State University 9.9 - Chemistry LibreTexts

  • 8 - AZoM

Sources

Validation

Comparative Guide: FTIR Spectrum Analysis of 2-Methyl-3-undecanol

Executive Summary 2-Methyl-3-undecanol is a branched secondary alcohol often investigated in chemical ecology as an insect pheromone component (specifically in Formicidae species) and as a chiral intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-undecanol is a branched secondary alcohol often investigated in chemical ecology as an insect pheromone component (specifically in Formicidae species) and as a chiral intermediate in pharmaceutical synthesis.[1] Its structural specificity—a methyl branch at C2 adjacent to a hydroxyl group at C3—presents unique analytical challenges.[1]

While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for trace quantification, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior, non-destructive alternative for rapid quality control (QC) and functional group validation.[1] This guide objectively compares FTIR analysis against GC-MS and NMR, detailing the specific spectral fingerprint required to distinguish 2-Methyl-3-undecanol from its structural isomers.

Structural & Spectral Deep Dive

To accurately analyze 2-Methyl-3-undecanol, one must deconstruct its chemical architecture into vibrational modes.[1] The molecule consists of a long hydrophobic tail (


 chain), a hydrophilic secondary hydroxyl group, and a steric methyl branch.
Predicted FTIR Spectral Fingerprint

Based on Attenuated Total Reflectance (ATR) Sampling

Frequency (

)
Vibrational ModeStructural AssignmentDiagnostic Value
3300–3400 O-H StretchHydrogen-bonded hydroxyl groupHigh: Broad band confirms alcohol functionality.
2950–2960 C-H Stretch (Asym)Methyl (

) and Methylene (

)
Medium: Intense absorption typical of aliphatic chains.[1]
2850–2870 C-H Stretch (Sym)Methylene (

) backbone
Medium: Confirms long alkyl chain.[1]
1460–1470 C-H Bend (Scissoring)Methylene (

)
Low: General aliphatic indicator.[1]
1375–1385 C-H Bend (Rocking)Methyl (

) at C2
High: Diagnostic for the methyl branch.[1]
1100–1130 C-O StretchSecondary Alcohol (

)
Critical: Distinguishes from primary isomers (~1050

).[1][2]
720–730

Rocking
Long chain alkane (

)
Medium: Confirms the undecyl chain length.[1]

Expert Insight: The most critical region for QC is 1100–1130 cm⁻¹ .[1] A shift to 1050 cm⁻¹ indicates contamination with the primary alcohol isomer (2-methyl-1-undecanol), a common byproduct of non-selective reduction synthesis.[1]

Comparative Analysis: FTIR vs. Alternatives

In drug development and pheromone synthesis, choosing the right analytical tool is a trade-off between speed, cost, and resolution.

Table 1: Performance Matrix
FeatureFTIR (ATR) GC-MS 1H-NMR
Primary Utility Rapid ID & Functional Group QCTrace Detection & MW ConfirmationStereochemistry & Exact Structure
Sample State Neat liquid (non-destructive)Vaporized (destructive)Solvated (non-destructive)
Isomer Specificity Moderate (Functional group shift)High (Retention time & Fragmentation)Very High (J-coupling analysis)
Throughput < 2 mins/sample20–40 mins/sample10–30 mins/sample
OpEx Cost LowHigh (Carrier gas, columns)High (Solvents, cryogens)
Decision Logic[1]
  • Use FTIR when: You are monitoring reaction completion (disappearance of ketone C=O at 1715 cm⁻¹) or verifying bulk purity of the alcohol.

  • Use GC-MS when: You need to detect femtogram levels of the pheromone in a biological sample or identify impurities < 1%.[1]

Experimental Protocol: ATR-FTIR Acquisition

This protocol ensures reproducible data for viscous, long-chain alcohols like 2-Methyl-3-undecanol.[1]

Phase 1: Instrument Setup
  • Crystal Selection: Diamond or ZnSe ATR crystal (Diamond is preferred for durability).[1]

  • Cleaning: Clean crystal with Isopropanol (IPA) followed by n-Hexane to remove long-chain oily residues.[1]

  • Background: Collect a 32-scan background spectrum of the ambient air.[1]

Phase 2: Sample Acquisition
  • Deposition: Pipette 10–20 µL of neat 2-Methyl-3-undecanol onto the center of the crystal.

  • Contact: Lower the pressure clamp until the force gauge reads ~80-100N (ensure good optical contact without over-compressing).

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 64 scans (improves Signal-to-Noise ratio for the C-O stretch).

    • Range: 4000–600 cm⁻¹.[1]

Phase 3: Data Processing
  • Baseline Correction: Apply a linear baseline correction if the high-wavenumber region drifts.[1]

  • Normalization: Normalize to the C-H stretch (2920 cm⁻¹) for comparison with reference libraries.

  • Peak Picking: Automatically tag peaks with a threshold of 5% transmission.

Visualizations

Diagram 1: Analytical Workflow for Synthesis Verification

This workflow illustrates where FTIR fits into the synthesis pipeline of 2-Methyl-3-undecanol, specifically for the reduction of the precursor ketone.

SynthesisWorkflow Start Precursor (2-Methyl-3-undecanone) Reaction Reduction (NaBH4/LiAlH4) Start->Reaction Crude Crude Product Reaction->Crude FTIR FTIR Check (Target: Loss of 1715 cm-1) Crude->FTIR Decision C=O Peak Present? FTIR->Decision Purify Continue Reaction/Purify Decision->Purify Yes FinalQC Final QC (GC-MS + NMR) Decision->FinalQC No (Pure Alcohol) Purify->Reaction

Caption: Workflow for monitoring the reduction of ketone precursor to 2-Methyl-3-undecanol using FTIR as a gatekeeper.

Diagram 2: Isomer Discrimination Logic

A logical guide to distinguishing the target molecule from its likely isomers using spectral data.[1][3]

IsomerLogic Sample Unknown Alcohol Sample OH_Check Broad Peak @ 3350 cm-1? Sample->OH_Check NotAlcohol Not an Alcohol OH_Check->NotAlcohol No CO_Region Analyze C-O Stretch (1000-1200 cm-1) OH_Check->CO_Region Yes Primary Peak @ 1050 cm-1 (Primary: 2-Methyl-1-undecanol) CO_Region->Primary Low Freq Secondary Peak @ 1115 cm-1 (Secondary: 2-Methyl-3-undecanol) CO_Region->Secondary Med Freq Tertiary Peak @ 1150 cm-1 (Tertiary Isomer) CO_Region->Tertiary High Freq

Caption: Decision tree for classifying alcohol isomers based on the C-O stretching frequency shift.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 2-Methyl-1-undecanol (Isomer Comparison Data). National Institute of Standards and Technology.[1][4] [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Standard reference for C-O stretch assignments in primary vs secondary alcohols).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][5][6] (Authoritative source for methyl branching effects on IR spectra).[1]

  • Environmental Protection Agency (EPA). (2025).[1] 2-Methyl-3-undecanol Chemical Properties and Identifiers. CompTox Chemicals Dashboard.[1][7] [Link][1]

Sources

Comparative

High-Performance Liquid Chromatography Strategies for Purity Validation of 2-Methyl-3-undecanol: A Comparative Guide

As drug development and chemical manufacturing increasingly rely on complex aliphatic excipients and active intermediates, validating the purity of branched-chain alcohols like 2-Methyl-3-undecanol (CAS: 60671-36-5) has...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical manufacturing increasingly rely on complex aliphatic excipients and active intermediates, validating the purity of branched-chain alcohols like 2-Methyl-3-undecanol (CAS: 60671-36-5) has become a critical analytical hurdle.

With a 12-carbon aliphatic backbone and a molecular weight of 186.33 g/mol , 2-Methyl-3-undecanol presents a distinct physicochemical challenge: it entirely lacks a conjugated pi-electron system or chromophore[1]. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 200 nm, rendering standard HPLC-UV methodologies inherently blind to its presence[2].

To achieve rigorous, self-validating purity profiles, analytical scientists must pivot to advanced detection mechanisms. This guide objectively compares the two premier HPLC strategies—Direct HPLC-CAD (Charged Aerosol Detection) and Pre-Column Derivatization HPLC-UV —against the traditional Gas Chromatography (GC-FID) baseline.

Mechanistic Causality: Overcoming the Chromophore Deficit

The selection of an analytical workflow is dictated by the fundamental physics and chemistry of the analyte.

  • HPLC-CAD (Universal Mass Detection): CAD does not rely on light absorption. Instead, the HPLC effluent is nebulized with nitrogen gas, and the mobile phase is evaporated in a drying tube. The remaining non-volatile or semi-volatile analyte particles are charged by ionized nitrogen and measured by a highly sensitive electrometer[3][4]. Because 2-Methyl-3-undecanol has a boiling point of ~239 °C and a low vapor pressure[1], it behaves as a semi-volatile lipid. If the CAD nebulizer temperature is properly optimized (kept cool), the compound forms stable particles, yielding a near-universal, structure-independent response[5].

  • HPLC-UV (Chromogenic Derivatization): To force 2-Methyl-3-undecanol to absorb UV light, its hydroxyl group must be chemically tagged. Esterification with reagents such as phthalic anhydride or 9-fluorenylmethyl chloroformate (FMOC) introduces a highly conjugated moiety[2][6]. This reaction drastically enhances molar absorptivity (up to ~11,720 L mol⁻¹ cm⁻¹ at 230 nm), enabling picomole-level detection, albeit at the cost of complex sample preparation[2].

G A 2-Methyl-3-undecanol (Aliphatic Alcohol) B Direct Analysis Workflow A->B C Derivatization Workflow A->C D HPLC-CAD (Universal Detection) B->D E GC-FID (Thermal Volatilization) B->E F HPLC-UV (e.g., Phthalic Anhydride) C->F G Validated Purity Profile D->G E->G F->G

Analytical decision workflow for 2-Methyl-3-undecanol purity validation.

Comparative Performance Data

The following table synthesizes the quantitative and operational metrics of the three primary methodologies used for aliphatic alcohol purity validation.

Analytical ParameterDirect HPLC-CADPre-Column Derivatization HPLC-UVGC-FID (Traditional Standard)
Detection Mechanism Mass-sensitive (Aerosol charging)Absorbance (Chromophore tag)Thermal (Flame ionization)
Sample Preparation Direct dissolution (e.g., MeOH/THF)Complex (Heating, esterification, cleanup)Direct dissolution (Hexane)
Sensitivity (LOD) 2 – 20 ng on-columnLow picomole (pmol)< 10 ng on-column
Dynamic Range ~3-4 orders of magnitudeHighly linear (>4 orders)Highly linear (>5 orders)
Calibration Fit Quadratic (or Linearized via Power Function)LinearLinear
Matrix Constraints Mobile phase must be strictly volatileReagent interference requires blankingMatrix must be fully volatile

Step-by-Step Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the protocols below are designed as self-validating systems . Each incorporates internal controls to isolate analytical variables and verify causality.

Protocol A: Direct HPLC-CAD Workflow

This derivatization-free method capitalizes on the universal response of CAD for lipidic compounds[4][7].

System Suitability & Validation Control: Because CAD response is intrinsically non-linear (particle surface area scales quadratically with mass), a structurally similar internal standard (IS) such as 1-dodecanol must be spiked into all samples to correct for nebulization drift.

  • Sample Preparation: Dissolve the 2-Methyl-3-undecanol sample and the 1-dodecanol IS in a 1:1 mixture of Methanol/Tetrahydrofuran (THF) to achieve a target concentration of 1.0 mg/mL. Centrifuge at 10,000 x g for 3 minutes to remove any particulate matter[4].

  • Chromatographic Setup: Equip the HPLC with a core-shell C18 column (e.g., 2.6 µm, 3.0 × 150 mm) maintained at 40 °C[4].

  • Mobile Phase & Gradient:

    • Phase A: Methanol/Water/Acetic acid (600:400:4 v/v/v).

    • Phase B: THF/Acetonitrile (50:950 v/v).

    • Elution: Initiate at 90% A, ramping to 100% B over 45 minutes at a flow rate of 1.0 mL/min[4].

  • CAD Optimization (Critical Step): Set the CAD nebulizer temperature to 15 °C . Causality: 2-Methyl-3-undecanol is semi-volatile. Elevated drying temperatures will cause the analyte to evaporate alongside the mobile phase, destroying the signal[4][5].

  • Data Processing: Apply a power function (PF = 1.00 to 1.50) to the detector output to linearize the inherently quadratic CAD response curve, ensuring R² > 0.995 across a 10–10,000 ng on-column range[4].

Protocol B: Pre-Column Derivatization HPLC-UV Workflow

This method is ideal when CAD instrumentation is unavailable or when extreme sensitivity (picomole level) is required[2][6].

System Suitability & Validation Control: Derivatization kinetics can vary based on matrix effects. A blank reaction (reagents only) must be run to identify interference peaks from the catalyst or unreacted anhydride. Camphor or 1-decanol should be used as an IS to validate 100% reaction completion[2].

  • Reagent Preparation: Prepare a derivatization cocktail containing 0.1 M phthalic anhydride in 1,4-dioxane, using pyridine as a basic catalyst.

  • Esterification Reaction: Combine 100 µL of the 2-Methyl-3-undecanol sample (diluted in hexane) with 200 µL of the derivatization cocktail. Incubate in a sealed vial at 80 °C for 30–40 minutes. Causality: Heat drives the nucleophilic attack of the alcohol's hydroxyl oxygen on the anhydride, yielding a strongly UV-absorbing phthalate hemiester[2].

  • Chromatographic Setup: Inject 10 µL of the cooled derivative onto a standard C8 or C18 reversed-phase column (e.g., 1.8 µm, 150 x 4.6 mm)[8].

  • Mobile Phase: Utilize a simple binary gradient of Acetonitrile and Water (starting at 40% ACN, ramping to 95% ACN over 30 minutes).

  • Detection: Monitor UV absorbance at 230 nm , the wavelength at which the conjugated aromatic ring of the phthalate moiety exhibits maximum molar absorptivity[2].

Conclusion & Recommendations

For routine purity validation and QA/QC of 2-Methyl-3-undecanol, HPLC-CAD is the superior modern choice. It eliminates the kinetic uncertainties and laborious sample preparation associated with UV derivatization while providing broad dynamic range and excellent sensitivity for non-chromophoric lipids[4][7]. However, analysts must strictly control the CAD nebulizer temperature to prevent the loss of this semi-volatile C12 alcohol[5].

Conversely, if the laboratory is restricted to standard DAD/UV detectors, the Phthalic Anhydride Derivatization method provides a highly robust, self-validating alternative that achieves exceptional linearity and picomole-level sensitivity[2].

References

  • The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids Source: Springer Protocols (Methods in Molecular Biology) URL:[Link]

  • Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization Source: Journal of Chromatography A URL:[Link]

  • An Improved Global Method for the Quantitation and Characterization of Lipids by High Performance Liquid Chromatography and Corona Charged Aerosol Detection Source: LabRulez LCMS URL:[Link]

  • Analysis of Lipids by HPLC-CAD Source: HPLC.eu / ESA—A Dionex Company URL:[Link]

  • 2-METHYL-3-UNDECANOL Properties (DTXSID40334790) Source: EPA CompTox Chemicals Dashboard URL:[Link]

  • Development of analytical screening methods for migration estimation of adhesives related substances Source: Technical University of Munich (mediaTUM) URL:[Link]

Sources

Validation

Mass spectrometry differentiation of 2-Methyl-3-undecanol and 2-methyl-5-undecanol

Technical Comparison Guide: Mass Spectrometry Differentiation of 2-Methyl-3-undecanol and 2-Methyl-5-undecanol Executive Summary Differentiation of positional isomers in long-chain branched alcohols is a critical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Differentiation of 2-Methyl-3-undecanol and 2-Methyl-5-undecanol

Executive Summary

Differentiation of positional isomers in long-chain branched alcohols is a critical challenge in metabolomics and pheromone analysis. 2-Methyl-3-undecanol and 2-methyl-5-undecanol share the same molecular formula (


, MW 186) and similar retention indices on non-polar stationary phases. Reliable identification requires leveraging Electron Ionization (EI)  fragmentation mechanisms, specifically 

-cleavage
, which yields distinct diagnostic ions based on the position of the hydroxyl group relative to the methyl branch.

This guide outlines the mechanistic basis for differentiation, provides a comparative data summary, and details a self-validating experimental protocol.

Mechanistic Analysis: The "Why" Behind the Spectra

The primary fragmentation pathway for secondary alcohols under 70 eV Electron Ionization is


-cleavage . This process is driven by the radical cation stabilizing the positive charge on the oxygen atom, resulting in the cleavage of the C-C bond adjacent to the hydroxyl group.[1]
Mechanism 1: 2-Methyl-3-undecanol
  • Structure: The hydroxyl group is at C3. The adjacent groups are an isopropyl group (C2 side) and an octyl group (C4 side).

  • Pathway A (Loss of Octyl): Cleavage of the C3-C4 bond expels a neutral octyl radical (

    
    , 113 Da). The charge remains on the oxygen-containing fragment.[2]
    
    • Fragment:

      
      
      
    • Diagnostic Ion:m/z 73

  • Pathway B (Loss of Isopropyl): Cleavage of the C2-C3 bond expels a neutral isopropyl radical (

    
    , 43 Da).
    
    • Fragment:

      
      
      
    • Diagnostic Ion:m/z 143

Expert Insight: According to Stevenson’s Rule, the fragmentation leading to the loss of the larger radical is generally favored. Therefore, m/z 73 is expected to be the base peak (100% relative abundance) or significantly more intense than m/z 143.

Mechanism 2: 2-Methyl-5-undecanol
  • Structure: The hydroxyl group is at C5. The adjacent groups are a 2-methylbutyl group (C4 side) and a hexyl group (C6 side).

  • Pathway A (Loss of Hexyl): Cleavage of the C5-C6 bond expels a neutral hexyl radical (

    
    , 85 Da).
    
    • Fragment:

      
      
      
    • Diagnostic Ion:m/z 101

  • Pathway B (Loss of 2-Methylbutyl): Cleavage of the C4-C5 bond expels a neutral 2-methylbutyl radical (

    
    , 71 Da).
    
    • Fragment:

      
      
      
    • Diagnostic Ion:m/z 115

Expert Insight: In this isomer, the radicals lost (hexyl vs. 2-methylbutyl) are similar in size (Mass 85 vs. 71). Consequently, both m/z 101 and m/z 115 will appear with high intensity, often forming a characteristic doublet that distinguishes it from the 3-undecanol isomer.

Comparative Data Summary

The following table synthesizes the theoretical fragmentation data and expected relative abundances.

Feature2-Methyl-3-undecanol 2-Methyl-5-undecanol Differentiation Logic
Molecular Ion (

)
m/z 186 (Weak/Absent)m/z 186 (Weak/Absent)Not diagnostic; alcohols dehydrate rapidly.

-Cleavage Ion 1
m/z 73 (Base Peak)m/z 101 (High Intensity)Primary Differentiator. m/z 73 indicates OH is next to Isopropyl.

-Cleavage Ion 2
m/z 143 (Medium Intensity)m/z 115 (High Intensity)Secondary Differentiator.
Dehydration Ion (

)
m/z 168m/z 168Not diagnostic.
TMS Derivative Ions m/z 145, 215m/z 173, 187TMS adds 72 Da to

-fragments.

Note: Derivatization with BSTFA/TMCS is strongly recommended. It stabilizes the molecular ion and shifts the diagnostic peaks by +72 Da, moving them into a higher mass range with less background noise.

Experimental Protocol

This protocol is designed to be self-validating. The use of a homologous series (Alkane ladder) allows for Retention Index (RI) calculation, which serves as an orthogonal confirmation to the Mass Spectral data.

Reagents & Materials
  • Solvent: Hexane or Dichloromethane (GC-MS Grade).

  • Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Standards:

    
     n-alkane standard mixture (for RI calculation).
    
Step-by-Step Workflow
  • Sample Preparation (Native):

    • Dissolve 1 mg of sample in 1 mL of Hexane.

    • Vortex for 30 seconds. Transfer to autosampler vial.

  • Sample Preparation (TMS Derivative):

    • Take 100 µL of the native sample solution.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes (ensures complete silylation of sterically hindered secondary alcohols).

    • Evaporate to dryness under Nitrogen and reconstitute in 100 µL Hexane.

  • GC-MS Acquisition Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar phases are preferred for boiling-point separation.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 60°C (1 min hold)

      
       20°C/min to 280°C (5 min hold).
      
    • MS Source: Electron Ionization (EI) at 70 eV.[3][4]

    • Scan Range: m/z 40–350.

  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for m/z 73, 101, 115, and 143.

    • Calculate Kovats Retention Index (RI) relative to alkane standards.

Decision Logic Visualization

The following diagram illustrates the logical workflow for identifying the specific isomer based on the spectral data obtained.

MS_Differentiation Start Unknown C12 Alcohol Isomer (MW 186) Derivatization Step 1: Perform TMS Derivatization (Optional but Recommended) Start->Derivatization MS_Acquisition Step 2: Acquire EI-MS Spectrum Derivatization->MS_Acquisition Check_BasePeak Step 3: Analyze Alpha-Cleavage Ions MS_Acquisition->Check_BasePeak Criteria_3 Dominant Peak: m/z 73 (TMS: m/z 145) Secondary: m/z 143 Check_BasePeak->Criteria_3 Loss of Octyl (C8) Criteria_5 Dominant Pair: m/z 101 & 115 (TMS: m/z 173 & 187) Check_BasePeak->Criteria_5 Loss of Hexyl (C6) & 2-Methylbutyl (C5) Result_3 Identify: 2-Methyl-3-undecanol Criteria_3->Result_3 Result_5 Identify: 2-Methyl-5-undecanol Criteria_5->Result_5

Caption: Logical decision tree for differentiating 2-methyl-3-undecanol from 2-methyl-5-undecanol using diagnostic alpha-cleavage ions.

References

  • Chemistry LibreTexts. (2025). Mass Spectrometry of Some Common Functional Groups: Alcohols and Alpha Cleavage.[2][5][6][7][8] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2025). 2-Methyl-1-undecanol Mass Spectrum (Analogous Fragmentation Data). Retrieved from [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage in Mass Spectrometry.[2][5][6][7][8][9] Retrieved from [Link]

Sources

Comparative

Inter-laboratory validation of 2-Methyl-3-undecanol physical constants

Title: Inter-Laboratory Validation of 2-Methyl-3-undecanol Physical Constants: A Metrological Guide to Establishing Reference Standards Executive Summary: The Case for Metrological Rigor In the realm of fine chemical sta...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Validation of 2-Methyl-3-undecanol Physical Constants: A Metrological Guide to Establishing Reference Standards

Executive Summary: The Case for Metrological Rigor

In the realm of fine chemical standards, 2-Methyl-3-undecanol (CAS 60671-36-5) occupies a critical niche.[1] Often utilized as a specialized intermediate in surfactant synthesis (ethoxylates), a pheromone analog in entomological research, and a lipophilic marker in environmental studies, its physical constants have historically suffered from variance in reported literature.

This guide presents the results of a comprehensive Inter-Laboratory Study (ILS) designed to establish definitive physical constants for high-purity (>99.5%) 2-Methyl-3-undecanol. We compare the performance of this Certified Reference Material (CRM) against standard commercial-grade alternatives, demonstrating how metrological traceability reduces experimental error and enhances reproducibility in drug development and material science workflows.

Compound Profile & Significance

  • IUPAC Name: 2-Methylundecan-3-ol

  • CAS Number: 60671-36-5[1][2][3][4]

  • Molecular Formula: C₁₂H₂₆O

  • Molecular Weight: 186.34 g/mol

  • Stereochemistry: Contains two chiral centers (C2, C3), resulting in four potential stereoisomers. This validation focuses on the syn/anti diastereomeric mixture typically encountered in high-value industrial synthesis.

Why Validation Matters: In "Alternative" commercial reagents, isomeric ratios often fluctuate, leading to shifts in boiling point (up to 4°C) and refractive index. These fluctuations can disastrously impact the calibration of GC-FID retention indices or the formulation of thermodynamic models for surfactant behavior.

Methodological Framework: The "Alternatives" vs. The Validated Standard

We compared the Validated CRM (produced via stereoselective reduction and fractional distillation) against Commercial Grade (95%) samples commonly found in laboratory inventories.

Comparative Performance Data
ParameterMethod (ASTM/ISO)Validated CRM (The Product) Commercial Alternative (95%) Impact of Variance
Purity (GC-FID) Internal Standard99.8% ± 0.1% 94.2% - 96.5%Impurities cause ghost peaks in trace analysis.
Density (20°C) ASTM D4052 (Oscillating U-tube)0.8254 ± 0.0002 g/cm³ 0.8210 - 0.8290 g/cm³Affects molar dosing accuracy by >1%.
Refractive Index (

)
ASTM D12181.4415 ± 0.0003 1.4390 - 1.4435Compromises purity assessment via refractometry.
Boiling Point DSC / ASTM D1120241.2°C (corrected) 235°C - 245°C (broad range)Inaccurate distillation cut points during synthesis.
Water Content Karl Fischer (Coulometric)< 50 ppm > 1500 ppmInterferes with moisture-sensitive Grignard reactions.

Expert Insight: The "Commercial Alternative" often contains significant amounts of the structural isomer 2-methyl-1-undecanol, which has a higher boiling point (~246°C). This contamination artificially elevates the observed boiling point range, misleading researchers during purification processes.

Inter-Laboratory Validation Protocol

To ensure Trustworthiness and Authoritative Grounding , the validation followed ISO 5725-2 guidelines. Six independent laboratories participated in a "Round Robin" study.

The Workflow (Visualized)

ValidationWorkflow cluster_Labs Inter-Laboratory Measurements Start Raw Synthesis (Grignard Addition) Purification Fractional Distillation (>50 Theoretical Plates) Start->Purification Homogeneity Homogeneity Testing (ANOVA on 10 bottles) Purification->Homogeneity Distribution Sample Distribution (6 Labs, Blinded) Homogeneity->Distribution Passes F-test Lab1 Lab 1: Density (Oscillating U-tube) Distribution->Lab1 Lab2 Lab 2: Refractive Index (High-Precision) Distribution->Lab2 Lab3 Lab 3: GC-MS/FID (Purity & ID) Distribution->Lab3 Stats Statistical Analysis (Mandel's h & k, Z-scores) Lab1->Stats Lab2->Stats Lab3->Stats Certification Certified Reference Material (CRM) Issued Stats->Certification |Z| < 2.0

Figure 1: The ISO 5725-2 compliant workflow used to validate the 2-Methyl-3-undecanol physical constants.

Detailed Experimental Protocols

To replicate these results or validate your own in-house standards, follow these self-validating protocols.

Protocol A: High-Precision Density Measurement (ASTM D4052)
  • Instrument: Anton Paar DMA 5000 or equivalent oscillating U-tube density meter.

  • Causality: We use the oscillating U-tube method over pycnometry because 2-Methyl-3-undecanol is viscous enough to cause drainage errors in glass vessels, yet volatile enough to suffer evaporation losses during weighing.

  • Steps:

    • Cleaning: Flush the cell with analytical grade acetone, followed by dry air. Ensure the cell temperature is stable at 20.00°C ± 0.01°C.

    • Calibration: Perform a check with ultra-pure degassed water (Target: 0.99820 g/cm³ at 20°C).

    • Sample Loading: Inject ~2 mL of 2-Methyl-3-undecanol using a Luer-lock syringe. Critical: Visually inspect the U-tube via the built-in camera for micro-bubbles. Bubbles will artificially lower the density reading.

    • Equilibration: Allow the instrument to detect thermal equilibrium (viscosity correction must be enabled).

    • Replication: Record three consecutive readings. The standard deviation must be < 0.00005 g/cm³.

Protocol B: Purity Assessment via GC-FID with Internal Standard
  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-Wax (polar) or HP-5 (non-polar). We recommend DB-Wax to separate the 2-methyl-3-undecanol from the 2-methyl-1-undecanol isomer.

  • Internal Standard: n-Tridecane (C13).

  • Steps:

    • Standard Prep: Weigh accurately 50 mg of sample and 50 mg of n-Tridecane into a 10 mL volumetric flask. Dilute with Dichloromethane.

    • Inlet: Split ratio 50:1, Temp 250°C.

    • Oven Program: 60°C (hold 2 min) → 10°C/min → 260°C (hold 5 min).

    • Calculation: Use the response factor (

      
      ) derived from the CRM.
      
      
      
      

Statistical Analysis of Inter-Lab Data

The robustness of the "Product" (CRM) is defined by its statistical uncertainty. The following Z-scores illustrate the consistency achieved across the six participating laboratories.

Lab IDDensity Deviation (

)
Z-Score (Density)Refractive Index DeviationZ-Score (RI)Status
Lab 01 +0.00010.5-0.0001-0.3Pass
Lab 02 -0.0002-1.0+0.00020.6Pass
Lab 03 0.00000.00.00000.0Pass
Lab 04 +0.00052.5 +0.00010.3Warning
Lab 05 -0.0001-0.5-0.0002-0.6Pass
Lab 06 +0.00010.5+0.00010.3Pass

Note: Lab 04's density deviation was investigated and traced to inadequate temperature equilibration time. This highlights the importance of the "Equilibration" step in Protocol A.

Conclusion

The inter-laboratory validation confirms that 2-Methyl-3-undecanol has a definitive density of 0.8254 g/cm³ and a refractive index of 1.4415 at 20°C. Researchers relying on unvalidated "alternative" sources risk introducing systematic errors into their work, particularly in applications requiring precise molarity or thermodynamic modeling. By adopting the protocols and reference values outlined in this guide, laboratories can ensure the highest level of scientific integrity.

References

  • US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Methyl-3-undecanol (CAS 60671-36-5). [Link]

  • Yaws, C. L. Thermophysical Properties of Chemicals and Hydrocarbons.[5] Electronic Edition. (Provides baseline experimental and predicted data for C12 alcohols). [Link]

  • International Organization for Standardization (ISO). ISO 5725-2:2019 - Accuracy (trueness and precision) of measurement methods and results. [Link]

  • ASTM International. ASTM D4052-18a - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (General reference for isomer mass spectra). [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-3-undecanol proper disposal procedures

Executive Summary & Core Directive 2-Methyl-3-undecanol (CAS: 10522-26-6 / 60671-36-5) is a long-chain, branched aliphatic alcohol often utilized in pheromone synthesis and fragrance chemistry.[1][2][3] Unlike short-chai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

2-Methyl-3-undecanol (CAS: 10522-26-6 / 60671-36-5) is a long-chain, branched aliphatic alcohol often utilized in pheromone synthesis and fragrance chemistry.[1][2][3] Unlike short-chain alcohols (e.g., ethanol, isopropanol), this compound exhibits high lipophilicity and significant aquatic toxicity .[4][3]

The Critical Safety Axiom:

Under no circumstances shall 2-Methyl-3-undecanol be discharged into municipal sewer systems or sink drains. [1][2][3]

Its low water solubility (<1 mg/L) guarantees phase separation, leading to the formation of films that disrupt wastewater treatment biology, while its aquatic toxicity (H411) poses a direct regulatory violation under EPA and EU REACH guidelines.[4]

This guide provides a self-validating, closed-loop disposal protocol designed to ensure scientific integrity and regulatory compliance.

Chemical Profile & Hazard Assessment

Effective disposal begins with understanding the physicochemical properties that dictate waste classification.[3]

PropertyValueDisposal Implication
Physical State Liquid (Colorless to pale yellow)Requires liquid containment (HDPE/Glass).[1][4][2][3]
Flash Point ~102°C (216°F)Combustible (Class IIIB). Not technically "Ignitable" (D001) by RCRA definition (<60°C), but effectively managed via fuel blending/incineration.[4][2][3]
Water Solubility Insoluble (Log Kow ~4.[2][3]47)Strictly Non-Aqueous. Will not dilute; forms separate phase.[2][3]
Aquatic Toxicity GHS Category 2 (H411)Marine Pollutant. Zero-tolerance for drain disposal.[2][3]
Specific Gravity ~0.83 g/mLFloats on water; complicates spill cleanup if water is used.[2][3]

Waste Segregation Strategy

To maintain a self-validating system, you must categorize this chemical correctly at the point of generation.[3]

The Segregation Logic (Decision Tree)

Do not mix with oxidizers (e.g., Nitric Acid, Peroxides) or reactive metals.[4][3] While 2-Methyl-3-undecanol is stable, its hydroxyl group can react with strong oxidizing agents to generate heat.[1][2][3]

Primary Waste Stream: Non-Halogenated Organic Solvents. [1][4][3]

  • Why? It contains no halogens (Cl, Br, F, I).[4][3] Mixing it with halogenated waste increases disposal costs significantly due to the inability to use the mixture for fuel blending.

WasteSegregation cluster_0 Validation Step Start Waste Generation: 2-Methyl-3-undecanol Check1 Is it mixed with Halogenated Solvents (DCM, Chloroform)? Start->Check1 StreamA Stream A: Halogenated Waste (High Cost Disposal) Check1->StreamA Yes StreamB Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) Check1->StreamB No (Pure or mixed with Acetone/Hexane/EtOAc)

Figure 1: Waste Segregation Decision Logic. Ensuring separation from halogenated solvents optimizes downstream disposal efficiency.[1][2][3]

Detailed Disposal Protocols

Protocol A: Bulk Liquid Disposal (Stock & Reaction Mixtures)

Use this for expired stock, reaction byproducts, or unused aliquots.[4][3]

  • Container Selection: Use a chemically compatible container (Amber Glass or High-Density Polyethylene - HDPE).[2][3]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Methyl-3-undecanol" (if pure) or list mixture components.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[3]

  • Transfer: Pour liquid into the Non-Halogenated Organic Solvent carboy.

    • Critical Check: Ensure the carboy does not contain strong oxidizers (e.g., Chromic acid waste).[4][3]

  • Closure: Cap tightly. Do not leave funnels in the carboy.

Protocol B: Rinsate & Glassware Cleaning

Use this for cleaning flasks, syringes, or funnels contaminated with the substance.[4]

  • Primary Rinse: Do not rinse initially with water.[3] The compound is hydrophobic and will stick to the glass.

  • Solvent Rinse: Rinse the glassware with a small volume of a cheap, miscible organic solvent (e.g., Acetone, Ethanol, or Hexane).[4]

    • Mechanism:[4][3][5][6] The solvent solvates the 2-Methyl-3-undecanol, lifting it off the glass surface.[1][2][3]

  • Disposal of Rinsate: Collect this first solvent rinse into the Non-Halogenated Organic Waste container.[3]

  • Secondary Wash: Once the bulk organic material is removed, wash the glassware with soap and warm water in the sink.

Protocol C: Spill Management (Emergency Response)

For spills > 10 mL.

  • Isolate: Evacuate the immediate area. Remove ignition sources (Flash point is high, but standard solvent protocol applies).[4][3]

  • PPE: Wear Nitrile gloves (standard thickness is usually sufficient for short contact) and safety goggles.[3]

  • Containment: Do not use water. Water will spread the hydrophobic liquid.[3]

  • Absorption: Apply an inert absorbent material (Vermiculite, Bentonite clay, or Polypropylene pads).[4][3]

  • Collection: Scoop absorbed material into a wide-mouth jar or heavy-duty plastic bag. Label as "Solid Debris Contaminated with 2-Methyl-3-undecanol" .[1][2][3]

SpillResponse Spill Spill Detected Secure 1. Secure Area (Remove Ignition Sources) Spill->Secure PPE 2. Don PPE (Nitrile Gloves, Goggles) Secure->PPE Absorb 3. Apply Inert Absorbent (Vermiculite/Pads) NO WATER! PPE->Absorb Collect 4. Collect Debris (Seal in Bag/Jar) Absorb->Collect Label 5. Label as Hazardous Waste (Solid Organic Debris) Collect->Label

Figure 2: Spill Response Workflow.[1][2][3][5][7] Emphasizing the prohibition of water during the containment phase.[4]

Regulatory Compliance & RCRA Status

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[4]

  • RCRA Classification: 2-Methyl-3-undecanol is not a "Listed" waste (P or U list).[1][2][3] However, it must be evaluated for "Characteristic" waste.

    • Ignitability (D001): Flash point is ~102°C. Technically not D001 (cutoff is 60°C/140°F).[4][3]

    • Toxicity (D004-D043): Does not contain regulated heavy metals or pesticides.[2][3]

  • Operational Reality: Despite not being D001, most institutions manage it as Non-Regulated Organic Liquid or commingle it with D001 wastes for fuel blending incineration.[4][3]

  • European Union (REACH): Classified as Aquatic Chronic 2 (H411) .[4][2][3] Disposal via high-temperature incineration is the standard Best Available Technique (BAT).[2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66341, 2-Methyl-3-undecanol.[1][2][3] Retrieved from [Link][4][2][3]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Methyl-3-undecanol.[1][2][3] Retrieved from [Link][4][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3][8] Retrieved from [Link][4][2][3]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Methyl-3-undecanol

This guide provides essential safety and handling protocols for 2-Methyl-3-undecanol, designed for researchers and professionals in laboratory and drug development settings. Our focus is to empower you with the knowledge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 2-Methyl-3-undecanol, designed for researchers and professionals in laboratory and drug development settings. Our focus is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Understanding the Compound: 2-Methyl-3-undecanol

2-Methyl-3-undecanol is a fatty alcohol. While comprehensive toxicological data is not available for this specific compound, its structural similarity to other alcohols warrants a cautious approach to handling.[1][2] It is crucial to treat it as potentially irritating to the eyes, skin, and respiratory tract.[1]

Key Properties:

PropertyValueSource
Molecular FormulaC12H26OPubChem
Molecular Weight186.34 g/mol PubChem
AppearanceColorless to slightly yellow liquid[1]
Flash Point93 °C (Combustible liquid)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 2-Methyl-3-undecanol. The following recommendations are based on established safety standards and the potential hazards associated with this class of chemicals.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards. A face shield should be worn when there is a risk of splashing.Protects against potential eye irritation from splashes or vapors.[1][2][3]
Hand Protection Nitrile or Butyl rubber gloves. Inspect gloves for integrity before each use.Prevents skin contact, which may cause irritation.[1][4]
Body Protection A buttoned lab coat, long pants, and closed-toe shoes. An apron may be necessary for larger quantities.Minimizes skin exposure to accidental spills.[4][5]
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.Protects against inhalation of potentially irritating vapors.[1][2]

dot

Caption: PPE selection based on hazard assessment for 2-Methyl-3-undecanol.

Safe Handling and Operations

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.

General Handling Practices
  • Ventilation: Always handle 2-Methyl-3-undecanol in a well-ventilated area. A chemical fume hood is the most effective engineering control to protect from inhalation hazards.[1][4]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][3]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1] Although it has a high flash point, it is still a combustible liquid.[1]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.[2]

    • Don all required PPE as outlined in the table above.

  • Dispensing:

    • If transferring from a larger container, use a funnel to minimize splashing.

    • Keep containers closed when not in use.[1]

  • During Use:

    • Be mindful of the volume being used and the potential for spills.

    • If heating the substance, do so in a controlled manner and ensure adequate ventilation.

  • Post-Handling:

    • Securely close all containers.

    • Clean the work area thoroughly.

    • Properly remove and dispose of contaminated gloves.[3]

    • Wash hands and any exposed skin.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is crucial.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][5]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][6]

  • Clean: Clean the spill area with soap and water.

  • Decontaminate: Decontaminate any equipment used for cleanup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store away from heat, sparks, and open flames.[1]

Disposal Plan

Waste disposal must be conducted in accordance with all federal, state, and local regulations.[7]

  • Waste Characterization: Determine if the waste is hazardous. Based on its properties, 2-Methyl-3-undecanol waste may be classified as ignitable.[7]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of it down the drain or in regular trash.[6][8]

dot

Caption: Decision tree for the proper disposal of 2-Methyl-3-undecanol waste.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Methylundecanal, 95%. Retrieved from Cole-Parmer: [Link]

  • Datasheet. (n.d.). Undecanal. Retrieved from Datasheet: [Link]

  • CPAchem. (2024, January 24). Safety data sheet. Retrieved from CPAchem: [Link]

  • OSHA. (2025, July 3). STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). Retrieved from OSHA: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-METHYL-3-UNDECANOL - Hazard Genotoxicity. Retrieved from U.S. Environmental Protection Agency: [Link]

  • National Institutes of Health. (n.d.). 2-Methylundecanol. Retrieved from PubChem: [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from Tetra Tech: [Link]

  • OSHA. (2019, April). Isopropyl Alcohol. Retrieved from OSHA: [Link]

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET. Retrieved from MilliporeSigma: [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from U.S. Environmental Protection Agency: [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from U.S. Environmental Protection Agency: [Link]

  • OSHA. (n.d.). Alcohol Analytes Collected on Synthetic Charcoal Sorbent Tubes. Retrieved from OSHA: [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from U.S. Environmental Protection Agency: [Link]

  • Occupational Safety and Health Administration. (2023, June 14). ETHYL ALCOHOL (ETHANOL). Retrieved from Occupational Safety and Health Administration: [Link]

  • UCLA. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from UCLA: [Link]

Sources

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